(S)-2-Isobutylsuccinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63163-11-1 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(2S)-2-(2-methylpropyl)butanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
PIYZBBVETVKTQT-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of (S)-2-Isobutylsuccinic Acid
This compound , a chiral dicarboxylic acid, is a molecule of significant interest in medicinal chemistry and drug development. It serves as a key structural motif in the synthesis of various bioactive compounds and is recognized as a critical impurity in the production of the blockbuster drug Pregabalin. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance.
Chemical and Physical Properties
This compound, also known as (S)-2-(2-methylpropyl)butanedioic acid, possesses a unique set of physicochemical properties that are crucial for its application in chemical synthesis and its behavior in biological systems. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-(2-methylpropyl)butanedioic acid | |
| Synonyms | (S)-Isobutylsuccinic acid, Pregabalin Impurity 70, 3-Carboxy-5-methylhexanoic acid | [1][2] |
| CAS Number | 5702-99-8 | [2] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Melting Point | 108-109 °C | [1] |
| Boiling Point | 274.0 ± 13.0 °C (Predicted) | [1] |
| pKa | 4.56 ± 0.19 (Predicted) | [1] |
| Calculated LogP | 4.648 | [3] |
| Solubility | Slightly soluble in Chloroform (Heated), DMSO, Methanol | [1] |
| Appearance | White to Off-White Solid | [1] |
Experimental Protocols
The synthesis and purification of enantiomerically pure this compound are critical for its use in research and as a reference standard. Below are detailed methodologies for its preparation and purification.
A common route for the synthesis of 2-substituted succinic acids involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation.
Experimental Workflow for Synthesis
Caption: Synthesis of racemic 2-isobutylsuccinic acid.
Detailed Protocol:
-
Alkylation: To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, diethyl malonate is added dropwise with cooling.[4][5] Following the formation of the enolate, isobutyl bromide is added, and the mixture is refluxed for several hours.[4][5] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the ethanol is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., chloroform or ethyl acetate) and water.[4][5] The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude diethyl isobutylmalonate.[4][5]
-
Hydrolysis and Decarboxylation: The crude diethyl isobutylmalonate is refluxed with an aqueous solution of a strong base, such as potassium hydroxide, for several hours to hydrolyze the ester groups.[5] After cooling, the reaction mixture is acidified with a strong acid, like hydrochloric acid, to a pH of approximately 1.[5] This protonates the carboxylate groups and induces decarboxylation upon heating (if necessary), yielding racemic 2-isobutylsuccinic acid. The product can then be extracted with an organic solvent like diethyl ether.[5]
The separation of the racemic mixture into its constituent enantiomers is a crucial step to obtain the desired (S)-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral amine.
Experimental Workflow for Chiral Resolution
Caption: Chiral resolution via diastereomeric salt formation.
Detailed Protocol:
-
Diastereomeric Salt Formation: The racemic 2-isobutylsuccinic acid is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a chiral amine, for example, (R)-1-phenylethylamine, is added to the solution.[6] The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
-
Fractional Crystallization: As the solution cools, one of the diastereomeric salts will preferentially crystallize due to its lower solubility.[7] The crystals are collected by filtration. The process of recrystallization may be repeated to enhance the diastereomeric purity.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the enantiomerically enriched this compound.[6] The chiral amine can be recovered from the aqueous layer. The desired product is then extracted with an organic solvent and purified by recrystallization.
Crystallization is a key technique for the purification of 2-isobutylsuccinic acid, particularly after synthesis or extraction from a complex mixture.
Detailed Protocol:
-
Solvent Selection: A suitable solvent system is chosen where the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. A mixture of solvents may be employed to achieve the desired solubility profile.
-
Dissolution: The crude 2-isobutylsuccinic acid is dissolved in the minimum amount of the hot solvent.
-
Cooling and Crystallization: The solution is allowed to cool slowly and undisturbed to promote the formation of well-defined crystals. Seeding with a small crystal of the pure compound can initiate crystallization if necessary.[8]
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove impurities, and then dried under vacuum.
Biological Activity and Signaling Pathways
While this compound is primarily known as a synthetic intermediate and an impurity, its structural similarity to endogenous metabolites suggests potential biological activities.
Derivatives of isobutylsuccinic acid have been shown to act as inhibitors of several human serine proteases, including human leukocyte elastase (HLE), cathepsin G, and proteinase 3.[2][9] These enzymes are involved in inflammatory processes, and their inhibition is a therapeutic strategy for various inflammatory diseases. The isobutyl group at the C-3 position of the succinimide derivative was found to be particularly effective for the inactivation of HLE.[9]
Succinate, the parent dicarboxylic acid, is a well-established intermediate in the citric acid (TCA) cycle. Beyond its metabolic role, succinate has emerged as a crucial signaling molecule.[10] In inflammatory conditions, accumulated succinate can stabilize the hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases (PHDs).[1][10] This leads to the production of pro-inflammatory cytokines. Furthermore, succinate can promote the generation of mitochondrial reactive oxygen species (ROS), which also contributes to HIF-1α stabilization.[1]
Given the structural resemblance, it is plausible that this compound or its metabolites could interact with pathways regulated by endogenous succinate. However, direct evidence for its involvement in specific signaling cascades is currently limited and warrants further investigation.
Conclusion
This compound is a molecule with established importance in synthetic chemistry and growing interest in its potential biological roles. A thorough understanding of its chemical properties and reliable methods for its synthesis and purification are essential for its application in drug development and as a research tool. While its direct biological effects are still under investigation, its relationship to succinate and its derivatives' ability to inhibit key inflammatory enzymes suggest that it may possess significant, yet to be fully elucidated, pharmacological activities. Future research should focus on delineating the specific interactions of this compound with biological targets and its impact on cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-ISOBUTYL SUCCINIC ACID | 5702-99-8 [chemicalbook.com]
- 3. chemeo.com [chemeo.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 9. Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Isobutylsuccinic Acid
This guide provides a comprehensive overview of the core physicochemical properties of (S)-2-Isobutylsuccinic acid, a molecule of interest to researchers, scientists, and professionals in drug development, particularly due to its classification as a potential impurity in commercial preparations of pregabalin.[1]
Chemical Identity
-
Systematic Name: (S)-2-(2-methylpropyl)butanedioic acid
-
Common Synonyms: this compound, Isobutyl Succinic Acid[1], Pregabalin Diacid Impurity[1]
-
Molecular Weight: 174.19 g/mol [2]
Physicochemical Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Melting Point | 108-109 °C | [2] |
| Boiling Point | 274.0 ± 13.0 °C (Predicted) | [2] |
| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.56 ± 0.19 (Predicted) | [2] |
| Solubility | ||
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |
| Chloroform | Slightly soluble (heated) | [2] |
| Methanol | Slightly soluble | [2] |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic acids.
3.1. Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
-
3.2. Potentiometric Titration for pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration with a standardized base.
-
Apparatus: pH meter with a combination glass electrode, magnetic stirrer, and a calibrated burette.
-
Reagents:
-
This compound of known weight.
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Deionized water.
-
-
Procedure:
-
A precisely weighed sample of this compound is dissolved in a known volume of deionized water in a beaker.
-
The pH electrode is calibrated using standard buffer solutions and then immersed in the acid solution.
-
The solution is stirred gently with a magnetic stirrer.
-
The standardized NaOH solution is added in small, measured increments from the burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The equivalence point is determined from the steepest part of the curve. The volume of NaOH at the half-equivalence point is then used to find the pH, which is equal to the pKa of the acid.
-
3.3. Determination of Solubility
The solubility in various solvents can be determined by the equilibrium saturation method.
-
Apparatus: Analytical balance, vials with screw caps, constant temperature shaker/incubator, filtration apparatus (e.g., syringe filters), and a suitable analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., DMF, DMSO, Ethanol, PBS) in a vial.
-
The vials are sealed and placed in a constant temperature shaker to agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the samples are allowed to stand to allow undissolved solid to settle.
-
An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of the dissolved this compound in the filtrate is determined using a calibrated analytical method, such as HPLC-UV.
-
Logical Relationships and Visualization
The physicochemical properties of this compound are interconnected and influence its behavior, particularly in the context of its role as a pharmaceutical impurity. The following diagram illustrates the relationship between its fundamental properties and their implications.
Caption: Interrelationship of physicochemical properties and their practical implications.
This diagram illustrates how the fundamental physicochemical properties of this compound, such as its melting point, pKa, and solubility, dictate its physical state, ionization behavior, and ultimately influence practical considerations in a pharmaceutical setting, including purification strategies, behavior in formulations, and analytical detection methods.
References
The Enantioselective Synthesis of (S)-2-Isobutylsuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Isobutylsuccinic acid is a chiral dicarboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of (S)-Pregabalin, an anticonvulsant and anxiolytic drug. The stereospecific synthesis of this molecule is of paramount importance, as the biological activity of the final drug product often resides in a single enantiomer. This technical guide provides an in-depth overview of a prominent synthetic pathway to this compound, focusing on a robust and scalable chemoenzymatic approach. This guide includes detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in the replication and optimization of this synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a multi-step sequence commencing with the Knoevenagel condensation of isovaleraldehyde and a cyanoacetic acid ester. This is followed by a Michael addition, subsequent hydrolysis, and an enzymatic resolution to isolate the desired (S)-enantiomer. This pathway is advantageous due to the availability of starting materials and the high stereoselectivity achievable in the resolution step.
A logical diagram of the overall synthetic workflow is presented below:
Detailed Synthesis Pathway
The synthesis commences with the reaction of isovaleraldehyde with a cyanoacetic acid ester, such as methyl cyanoacetate, in the presence of a basic catalyst. This Knoevenagel condensation is followed by a Michael addition of a cyanide source. The resulting dinitrile or cyano-ester is then hydrolyzed to the racemic diacid, which is subsequently resolved.
The chemical pathway is illustrated in the following diagram:
Quantitative Data
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. The data is compiled from various sources and represents typical yields and stereoselectivities.
| Step | Reaction | Catalyst/Enzyme | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1 | Knoevenagel Condensation | Cesium Acetate | - | 25-30 | 2-4 | >90 | N/A | [1] |
| 2 | Michael Addition | Cesium Carbonate | DMSO | 25-30 | 4-6 | ~95 | N/A | [1] |
| 3 | Hydrolysis | HCl (aq) | - | 100-110 | 12-18 | ~85 | N/A | [1] |
| 4 | Enzymatic Resolution | Lipase | Toluene | 30-40 | 24-48 | >90 (for S-enantiomer) | >99 | [2] |
Experimental Protocols
The following are representative experimental protocols for the key stages of the synthesis.
Step 1 & 2: Synthesis of 4-ethyl 1-methyl 2-cyano-2-isobutylsuccinate (One-pot Knoevenagel/Michael)[1]
-
Reaction Setup: To a stirred solution of 2-methyl-propionaldehyde (1.0 eq) and methyl cyanoacetate (1.0 eq) is added cesium acetate (0.1 eq) at room temperature. The reaction is monitored by TLC or GC until completion (typically 2-4 hours).
-
Michael Addition: Without isolation of the intermediate, haloacetic acid ethyl ester (1.1 eq) and cesium carbonate (1.5 eq) are added to the reaction mixture, optionally in an organic solvent such as dimethyl sulfoxide (DMSO). The mixture is stirred at room temperature for 4-6 hours.
-
Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 4-ethyl 1-methyl 2-cyano-2-isobutylsuccinate can be purified by column chromatography on silica gel.
Step 3: Hydrolysis to Racemic 2-Isobutylsuccinic Acid[1]
-
Reaction Setup: The crude 4-ethyl 1-methyl 2-cyano-2-isobutylsuccinate from the previous step is suspended in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Reaction Conditions: The mixture is heated to reflux (approximately 100-110 °C) and stirred vigorously for 12-18 hours. The progress of the hydrolysis is monitored by the cessation of ammonia evolution and by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude racemic 2-isobutylsuccinic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
Step 4: Enzymatic Resolution of 2-Isobutylsuccinic Acid[2]
-
Reaction Setup: Racemic 2-isobutylsuccinic acid is dissolved in an organic solvent (e.g., toluene). A lipase enzyme (e.g., Candida antarctica lipase B) is added to the solution.
-
Reaction Conditions: The suspension is stirred at a controlled temperature (typically 30-40 °C). An acyl donor, such as an alcohol (e.g., butanol), is added to facilitate the selective esterification of the (R)-enantiomer. The reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining (S)-acid.
-
Work-up: Upon reaching the desired enantiomeric excess (typically >99% ee for the (S)-acid), the enzyme is filtered off. The solvent is removed under reduced pressure.
-
Purification: The resulting mixture of this compound and the (R)-ester is separated. The (S)-acid can be purified by extraction with an aqueous base, followed by acidification and extraction into an organic solvent. The solvent is then removed to yield the final, enantiomerically pure product.
Conclusion
The chemoenzymatic pathway described provides a reliable and scalable method for the synthesis of enantiomerically pure this compound. The use of a one-pot Knoevenagel/Michael reaction streamlines the initial steps, while the enzymatic resolution offers high stereoselectivity, which is critical for the production of pharmaceutically active compounds. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Further optimization of reaction conditions and enzyme selection may lead to even greater efficiency and sustainability of this important synthetic process.
References
biological activity of isobutylsuccinic acid derivatives
An In-depth Technical Guide on the Biological Activity of Isobutylsuccinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylsuccinic acid and its derivatives represent a class of chemical compounds with emerging interest in pharmaceutical sciences. Although not as extensively studied as other pharmacophores, their structural features suggest potential for a range of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of isobutylsuccinic acid derivatives, drawing from available scientific literature. It covers their synthesis, observed biological effects, and the methodologies used for their evaluation. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, highlighting both the potential of these compounds and the existing gaps in research.
Introduction to Isobutylsuccinic Acid Derivatives
Isobutylsuccinic acid, a dicarboxylic acid, serves as a scaffold for the synthesis of a variety of derivatives. Its chemical structure, featuring a branched alkyl chain, provides a unique combination of hydrophobicity and the potential for multiple points of chemical modification through its two carboxylic acid groups. These characteristics make it an interesting starting point for the design of novel bioactive molecules.
Derivatives of isobutylsuccinic acid have been investigated for a range of applications, from being identified as impurities in pharmaceutical products to their deliberate synthesis as potential therapeutic agents. The biological activities of these derivatives are highly dependent on the nature of the functional groups introduced into the parent molecule.
Synthesis and Chemical Properties
The synthesis of isobutylsuccinic acid derivatives typically involves standard organic chemistry reactions targeting the carboxylic acid groups. These include esterification, amidation, and the formation of succinimides. The isobutyl group itself is generally chemically inert under these conditions, providing a stable lipophilic moiety.
The presence of two carboxylic acid groups allows for the creation of mono- and di-substituted derivatives, enabling fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
Known Biological Activities and Therapeutic Potential
The biological activities of isobutylsuccinic acid derivatives are not centrally characterized around a single target or pathway but are rather diverse, reflecting the variety of synthesized structures.
Enzyme Inhibition
One of the noted applications of this class of compounds is in enzyme inhibition. For instance, succinimide derivatives of isobutylsuccinic acid have been synthesized and investigated as potential inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3[1]. These enzymes are involved in inflammatory processes, and their inhibition is a target for the development of anti-inflammatory drugs.
An in-silico study of 2-(substituted benzylidene)succinic acids, which are structurally related to isobutylsuccinic acid derivatives, predicted their activity as enzyme inhibitors, among other biological roles[2].
Role as Pharmaceutical Impurities
Isobutylsuccinic acid has been identified as a potential impurity in the commercial preparations of Pregabalin[3]. While this context does not describe a therapeutic activity, it is a critical aspect for drug development professionals, as impurities need to be characterized for their potential toxicity and biological effects to ensure the safety of the final drug product.
Broader Biological Screening
Computational studies have been employed to predict the bioactivity of derivatives. An in-silico analysis of 2-(substituted benzylidene)succinic acids suggested that these molecules could act as nuclear receptor ligands, enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators[2]. While theoretical, these findings suggest promising avenues for future experimental investigation.
Quantitative Data on Biological Activity
A significant challenge in compiling a comprehensive guide on isobutylsuccinic acid derivatives is the scarcity of publicly available, quantitative biological data (e.g., IC50, EC50 values). Much of the research is either qualitative, describes the synthesis of these compounds, or is theoretical in nature. The table below summarizes the types of biological activities that have been associated with isobutylsuccinic acid derivatives or closely related compounds.
| Derivative Class | Biological Activity/Target | Compound Example | Quantitative Data | Reference |
| Succinimide Derivatives | Human Leukocyte Elastase, Cathepsin G, Proteinase 3 Inhibition | Not specified | Not provided | [1] |
| 2-(substituted benzylidene)succinic acids | Nuclear receptor ligands, Enzyme inhibitors, GPCR ligands, Ion channel modulators | 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid | Bioactivity scores (in-silico) | [2] |
Experimental Protocols
The evaluation of the would follow standard pharmacological and biochemical assays. While specific detailed protocols for this class of compounds are not widely published, the methodologies would be dictated by the biological target of interest.
General Workflow for Synthesis and Biological Evaluation
The process of discovering and evaluating novel bioactive compounds, including isobutylsuccinic acid derivatives, typically follows a structured workflow.
Caption: A generalized workflow for the discovery and development of novel bioactive compounds.
Enzyme Inhibition Assays
To evaluate the potential of isobutylsuccinic acid derivatives as enzyme inhibitors (e.g., against proteases), a standard enzyme inhibition assay would be employed.
Protocol Outline: Protease Inhibition Assay
-
Reagents and Materials:
-
Purified target enzyme (e.g., human leukocyte elastase).
-
Substrate specific to the enzyme, often with a fluorescent or colorimetric tag.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compounds (isobutylsuccinic acid derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitor.
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Add assay buffer to all wells of the microplate.
-
Add varying concentrations of the test compounds to the appropriate wells.
-
Add the enzyme to all wells except the negative control and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., the Michaelis-Menten equation for competitive inhibition) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: A typical workflow for an in-vitro enzyme inhibition assay.
Structure-Activity Relationships (SAR)
Currently, there is insufficient data to establish a clear structure-activity relationship for isobutylsuccinic acid derivatives. However, the principles of SAR would be crucial in any drug development program involving these compounds. The logical relationship in an SAR study is depicted below.
Caption: The logical flow of a Structure-Activity Relationship (SAR) study.
Future Directions and Conclusion
The field of isobutylsuccinic acid derivatives is still in its infancy with respect to the exploration of their biological activities. The current body of literature provides tantalizing hints but lacks the depth required for immediate translation into drug development programs.
Key areas for future research include:
-
Systematic Synthesis and Screening: A library of isobutylsuccinic acid derivatives with diverse functional groups should be synthesized and screened against a broad panel of biological targets.
-
Quantitative Biological Data: There is a critical need for the publication of quantitative data (IC50, EC50, Ki, etc.) to allow for meaningful comparisons and SAR studies.
-
Mechanism of Action Studies: For any identified "hits," detailed mechanistic studies will be required to understand how they exert their biological effects at the molecular level.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.
References
(S)-2-Isobutylsuccinic Acid: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Isobutylsuccinic acid is a succinic acid derivative with potential therapeutic applications stemming from its structural similarity to endogenous molecules and known pharmacophores. This technical guide provides an in-depth exploration of its putative mechanisms of action, drawing upon available data for the compound and its structural analogs. The primary proposed mechanisms include the inhibition of key physiological enzymes such as carboxypeptidase A and various serine proteases, as well as the modulation of voltage-gated calcium channels. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Introduction
This compound, a chiral derivative of succinic acid, has garnered interest in the scientific community due to its potential as a bioactive molecule. Succinic acid itself is a critical component of the citric acid cycle and has been identified as a signaling molecule in various cellular processes. The isobutyl substitution in this compound confers specific stereochemistry and lipophilicity that likely dictates its interaction with biological targets. While direct and comprehensive studies on the mechanism of action of this compound are limited, its structural resemblance to known enzyme inhibitors and neuromodulatory compounds provides a strong basis for several hypothesized mechanisms.
This whitepaper will explore three primary potential mechanisms of action:
-
Inhibition of Carboxypeptidase A: Based on the known inhibitory activity of succinic acid derivatives against this zinc-containing metalloprotease.
-
Modulation of Voltage-Gated Calcium Channels: Inferred from its structural similarity to pregabalin, a known ligand of the α2δ subunit.
-
Inhibition of Serine Proteases: Stemming from its potential use as a scaffold for the synthesis of inhibitors for enzymes like human leukocyte elastase, cathepsin G, and proteinase 3.
Putative Molecular Targets and Mechanisms of Action
Inhibition of Carboxypeptidase A
Carboxypeptidase A (CPA) is a digestive enzyme that cleaves C-terminal amino acids from peptides and proteins.[1][2][3][4] It is a well-characterized zinc-dependent metalloprotease.[1][3] Several succinic acid derivatives have been shown to be potent inhibitors of CPA, acting as transition-state or multisubstrate analogs.[5]
Table 1: Inhibition of Carboxypeptidase A by Succinic Acid Analogs
| Compound | Inhibition Constant (Ki) | Reference |
| (2RS)-2-Benzylsuccinate | 0.22 ± 0.05 µM | [5] |
| (2RS)-2-Benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 µM | [5] |
| (2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 µM | [5] |
| 2-ambo-P-ambo-2-benzyl-3-(O-ethylthiophosphono)propionic acid | 2.1 ± 0.6 µM | [5] |
Modulation of Voltage-Gated Calcium Channels
This compound is structurally similar to the anticonvulsant and analgesic drug pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). The primary mechanism of action of pregabalin is its high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[6] This interaction is thought to reduce the synaptic release of several neurotransmitters.[7]
Given this structural similarity, it is plausible that this compound also interacts with the α2δ subunit of VGCCs. Binding to this subunit could modulate calcium influx into neurons, thereby affecting neurotransmitter release and neuronal excitability. While direct binding affinity data for this compound is not currently available, the established affinity of gabapentin for different α2δ subunits provides a relevant comparison.
Table 2: Binding Affinity of Gabapentin for α2δ Subunits of Voltage-Gated Calcium Channels
| α2δ Subunit | Dissociation Constant (Kd) for Gabapentin | Reference |
| α2δ-1 | 59 nM | [7] |
| α2δ-2 | 153 nM | [7] |
| α2δ-3 | No significant binding | [7] |
Inhibition of Serine Proteases
This compound has been utilized in the synthesis of succinimide derivatives that act as inhibitors of human leukocyte elastase (HLE), cathepsin G, and proteinase 3.[8] These enzymes are serine proteases involved in inflammatory processes. While this indicates the potential of the isobutylsuccinic acid scaffold for targeting these enzymes, the inhibitory activity of the parent molecule itself has not been extensively characterized.
The following table presents inhibitory data for known inhibitors of these serine proteases to provide context.
Table 3: Inhibitory Activity of Various Compounds against Target Serine Proteases
| Enzyme | Inhibitor | IC50 | Ki | Reference |
| Human Neutrophil Elastase | Sivelestat | 44 nM | 200 nM | [9] |
| Human Neutrophil Elastase | FK706 | 83 nM | 4.2 nM | [8] |
| Cathepsin G | α1-Antichymotrypsin | - | 6.2 x 10⁻⁸ M | |
| Cathepsin G | α1-Proteinase Inhibitor | - | 8.1 x 10⁻⁷ M |
Signaling Pathways
The putative mechanisms of action of this compound suggest its involvement in several key signaling pathways.
Calcium Signaling Pathway
By potentially modulating voltage-gated calcium channels, this compound could directly influence intracellular calcium concentrations. Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes.
MAPK Signaling Pathway
Changes in intracellular calcium levels can trigger the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade that can be influenced by changes in the cellular environment, including signals originating from membrane receptors that may be indirectly affected by this compound's activity. This pathway is central to cell survival and growth.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to investigate the proposed mechanisms of action of this compound.
Carboxypeptidase A Inhibition Assay
Objective: To determine the inhibitory potency (IC50 and Ki) of this compound against Carboxypeptidase A.
Materials:
-
Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)
-
Hippuryl-L-phenylalanine (substrate, e.g., Sigma-Aldrich H6875)
-
This compound (test compound)
-
Tris-HCl buffer (25 mM, pH 7.5) containing 500 mM NaCl
-
Ethanol (200 proof)
-
UV-Vis spectrophotometer
Procedure:
-
Substrate Solution Preparation: Prepare a 1.0 mM stock solution of hippuryl-L-phenylalanine by first dissolving it in ethanol and then diluting with Tris-HCl buffer.
-
Enzyme Solution Preparation: Prepare a working solution of Carboxypeptidase A in 1.0 M NaCl. The final concentration in the assay should be between 0.4-0.8 units/mL.
-
Inhibitor Solution Preparation: Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
Assay: a. In a quartz cuvette, combine the Tris-HCl buffer, the substrate solution, and the desired concentration of the inhibitor solution. b. Initiate the reaction by adding the enzyme solution. c. Monitor the increase in absorbance at 254 nm at 25°C for a set period (e.g., 5 minutes), recording the rate of change. d. Perform control reactions without the inhibitor.
-
Data Analysis: a. Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plot. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. c. Use the Cheng-Prusoff equation to calculate the Ki value, taking into account the substrate concentration and the Km of the enzyme for the substrate.
Radioligand Binding Assay for α2δ Subunit
Objective: To determine the binding affinity (Kd or Ki) of this compound to the α2δ subunit of voltage-gated calcium channels.
Materials:
-
Membrane preparation from cells or tissues expressing the α2δ subunit.
-
Radiolabeled ligand with known affinity for the α2δ subunit (e.g., [³H]-gabapentin or [³H]-pregabalin).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in the binding buffer.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. b. Plot the percentage of specific binding versus the logarithm of the concentration of this compound to determine the IC50 value. c. Calculate the Ki value using the Cheng-Prusoff equation, incorporating the concentration and Kd of the radioligand.
MAPK Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cell line of interest (e.g., neuronal cells).
-
This compound.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting equipment.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture the cells to the desired confluency and then treat them with various concentrations of this compound for different time points. Include positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading. b. Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.
Experimental and Logical Workflows
The investigation of the mechanism of action of a novel compound like this compound follows a logical progression from initial screening to detailed pathway analysis.
Conclusion
This compound presents a compelling profile for further investigation as a modulator of key physiological and pathological processes. Based on its structural characteristics, its mechanism of action is likely multifaceted, potentially involving the inhibition of carboxypeptidase A and serine proteases, as well as the modulation of voltage-gated calcium channels. The experimental protocols and signaling pathway diagrams provided in this whitepaper offer a comprehensive framework for elucidating the precise molecular interactions and cellular consequences of this compound activity. Future research should focus on generating direct quantitative data for this compound to validate these hypotheses and to pave the way for its potential development as a therapeutic agent.
References
- 1. collab.its.virginia.edu [collab.its.virginia.edu]
- 2. Carboxypeptidases A - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 4. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological characterization of FK706, a novel elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Isobutylsuccinic Acid: Discovery and History
A Note to the Reader
This technical guide provides a comprehensive overview of isobutylsuccinic acid, with a focus on its discovery and historical context. The information presented is intended for researchers, scientists, and professionals in the field of drug development. While a definitive seminal publication marking the initial synthesis of isobutylsuccinic acid remains elusive in readily available historical records, this document pieces together a plausible history based on the development of synthetic methods for analogous alkylsuccinic acids. The experimental protocols and data presented are based on established chemical principles and data from available chemical literature.
Introduction
Isobutylsuccinic acid, a dicarboxylic acid with the chemical formula C8H14O4, has gained contemporary relevance primarily as a known impurity in the synthesis of the pharmaceutical agent pregabalin.[1][2] However, its origins can be traced back to the broader exploration of alkylated succinic acid derivatives, a field of study that expanded significantly with the advancement of organic synthesis in the late 19th and early 20th centuries. This guide delves into the likely historical methods of its first synthesis, its physicochemical properties, and detailed experimental protocols for its preparation in a laboratory setting.
Physicochemical Properties
A summary of the key quantitative data for isobutylsuccinic acid is presented in the table below. This information is crucial for its handling, characterization, and application in a research or industrial setting.
| Property | Value | Source |
| Molecular Formula | C8H14O4 | [1][3] |
| Molecular Weight | 174.19 g/mol | [1][3] |
| Melting Point | 108-109 °C | [1] |
| Boiling Point (Predicted) | 274.0 ± 13.0 °C | [1] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.56 ± 0.19 | [1] |
| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly) | [1] |
| Physical Form | White to Off-White Solid | [1] |
| CAS Number | 5702-99-8 | [1][3] |
Historical Context and Postulated Discovery
While a specific date and individual credited with the first synthesis of isobutylsuccinic acid are not explicitly documented in readily accessible historical chemical literature, its discovery can be situated within the broader history of the synthesis of alkylsuccinic acids. The reaction of maleic anhydride with olefins to produce alkenylsuccinic anhydrides was described in a patent as early as 1936.[4] The general methods for preparing alkyl succinic acids and their anhydrides are considered well-known in the art of organic chemistry.[5]
Given this historical context, it is highly probable that isobutylsuccinic acid was first synthesized in the early to mid-20th century through the alkylation of a succinic acid derivative. One of the plausible and historically significant methods would involve the reaction of a suitable isobutylating agent with a malonic ester, followed by hydrolysis and decarboxylation, a well-established route for the synthesis of substituted carboxylic acids.
Synthesis of Isobutylsuccinic Acid: A Plausible Historical Protocol
The following section details a likely experimental protocol for the synthesis of isobutylsuccinic acid, based on the principles of malonic ester synthesis, a method widely used during the period of its probable first synthesis.
Experimental Protocol: Synthesis via Diethyl Malonate Alkylation
Objective: To synthesize 2-isobutylsuccinic acid.
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Isobutyl bromide
-
Diethyl α-bromo-α-isobutylmalonate (or synthesized in situ)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distilled water
Procedure:
-
Alkylation of Diethyl Malonate:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
To the resulting solution of sodio diethyl malonate, add isobutyl bromide dropwise.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete alkylation.
-
Cool the mixture, add water, and extract the product, diethyl isobutylmalonate, with diethyl ether.
-
Dry the ethereal extract over anhydrous magnesium sulfate, filter, and remove the ether by distillation.
-
-
Introduction of the Carboxymethyl Group:
-
The diethyl isobutylmalonate is then further alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base like sodium ethoxide to introduce the second ester group.
-
-
Hydrolysis and Decarboxylation:
-
The resulting tri-ester is hydrolyzed by refluxing with a strong acid, such as concentrated hydrochloric acid.
-
During the acidic hydrolysis, the geminal dicarboxylic acid intermediate undergoes decarboxylation upon heating to yield isobutylsuccinic acid.
-
The crude isobutylsuccinic acid is then purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.
-
Logical Workflow for the Synthesis of Isobutylsuccinic Acid
The following diagram illustrates the logical steps involved in the synthesis of isobutylsuccinic acid via the malonic ester route.
Signaling Pathways and Biological Relevance
Currently, there is no established body of research indicating that isobutylsuccinic acid itself plays a direct role in specific biological signaling pathways. Its primary significance in the biomedical field is as a process-related impurity in the manufacturing of pregabalin.[2] The structural similarity of pregabalin to the neurotransmitter gamma-aminobutyric acid (GABA) is central to its therapeutic action, but this does not extend to isobutylsuccinic acid.
Conclusion
Isobutylsuccinic acid, while not a compound of major historical fame, represents a classic example of the application of fundamental organic synthesis principles. Its likely discovery in the early 20th century would have been a result of the systematic exploration of alkylated dicarboxylic acids. Today, its importance is primarily in the context of pharmaceutical manufacturing and quality control. The data and protocols provided in this guide offer a comprehensive resource for researchers and professionals working with this compound.
Future Directions
Further research into the potential biological activities of isobutylsuccinic acid and its derivatives could be a worthwhile endeavor. While its current role is that of a pharmaceutical impurity, the diverse functionalities of dicarboxylic acids in biological systems suggest that it or its esters could possess unforeseen pharmacological properties. Additionally, a more exhaustive search of early 20th-century chemical archives, particularly in German and French literature, might yet reveal the original report of its synthesis.
References
- 1. 2-ISOBUTYL SUCCINIC ACID | 5702-99-8 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]
- 5. US5080686A - Alkyl or alkenyl succinic acids as corrosion inhibitors for oxygenated fuels - Google Patents [patents.google.com]
Structural Analogs of (S)-2-Isobutylsuccinic Acid: A Technical Guide to Carboxypeptidase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogs of (S)-2-isobutylsuccinic acid, a known inhibitor of metallocarboxypeptidases, with a particular focus on their interaction with Carboxypeptidase A (CPA). This document details their mechanism of action, quantitative structure-activity relationships, and the experimental protocols for their synthesis and biological evaluation.
Introduction to this compound and its Analogs as Carboxypeptidase A Inhibitors
This compound belongs to a class of compounds known as succinic acid derivatives, which have been investigated for their potent inhibitory activity against zinc-containing proteases like Carboxypeptidase A. CPA is a well-characterized exopeptidase that plays a crucial role in digestive processes and has been a model enzyme for studying protease inhibition. The inhibitory activity of these succinic acid-based compounds stems from their ability to mimic the tetrahedral transition state of peptide hydrolysis and to chelate the active site zinc ion.
Structural modifications of the parent molecule have led to the development of a range of analogs with varying potencies. These analogs primarily feature substitutions at the C2 and C3 positions of the succinic acid backbone. Key classes of analogs include 2-alkyl-substituted, 2,2-dialkyl-substituted (gem-dialkyl), and 2-aralkyl-substituted succinic acids. The stereochemistry at the C2 position is often critical for potent inhibition, with the (S)-enantiomer generally exhibiting higher affinity for the enzyme's active site.
Quantitative Analysis of Inhibitor Potency
The inhibitory potency of this compound analogs against Carboxypeptidase A is typically quantified by the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor. The following table summarizes the Ki values for a selection of representative structural analogs.
| Compound Name | Structure | K |
| (R,S)-2-Benzylsuccinic acid | 2-benzylbutanedioic acid | 0.45 |
| (S)-2-Benzylsuccinic acid | (2S)-2-benzylbutanedioic acid | 0.34 |
| (R)-2-Benzylsuccinic acid | (2R)-2-benzylbutanedioic acid | 3.5 |
| 2,2-Dimethylsuccinic acid | 2,2-dimethylbutanedioic acid | 28 (for CPB) |
| 2-Methyl-2-ethylsuccinic acid (racemic) | 2-ethyl-2-methylbutanedioic acid | 0.11[1][2] |
| (R)-2-Benzyl-2-methylsuccinic acid | (2R)-2-benzyl-2-methylbutanedioic acid | 0.15[3] |
| (S)-2-Benzyl-2-methylsuccinic acid | (2S)-2-benzyl-2-methylbutanedioic acid | 17[3] |
Mechanism of Inhibition
The primary mechanism of action for succinic acid-based inhibitors of Carboxypeptidase A is competitive inhibition. These analogs bind to the active site of the enzyme, preventing the binding and subsequent hydrolysis of the natural peptide substrates. The key molecular interactions involved in this inhibition are:
-
Zinc Coordination: One of the carboxylate groups of the succinic acid analog directly coordinates with the essential zinc ion (Zn²⁺) in the active site of CPA. This interaction is crucial for high-affinity binding.
-
Hydrophobic Interactions: The alkyl or aralkyl substituent at the C2 position fits into the S1' specificity pocket of the enzyme, which is a hydrophobic pocket that accommodates the C-terminal amino acid side chain of the substrate. The size and nature of this substituent significantly influence the inhibitor's potency.
-
Hydrogen Bonding: The second carboxylate group of the inhibitor often forms hydrogen bonds with active site residues, such as Arg145, Asn144, and Tyr248, further stabilizing the enzyme-inhibitor complex.[4]
The following diagram illustrates the key interactions of a 2-substituted succinic acid inhibitor within the active site of Carboxypeptidase A.
Experimental Protocols
General Synthesis of (S)-2-Alkylsuccinic Acids
A common approach for the enantioselective synthesis of (S)-2-alkylsuccinic acids involves the asymmetric hydrogenation of a 2-alkylidenesuccinate precursor.
Materials:
-
Dialkyl 2-alkylidenesuccinate
-
Chiral rhodium-bisphosphine catalyst (e.g., Rh(I)-complex with (R,R)-bisphosphine ligand)
-
Hydrogen gas
-
Methanol or other suitable solvent
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Asymmetric Hydrogenation: Dissolve the dialkyl 2-alkylidenesuccinate in methanol in a high-pressure reaction vessel. Add the chiral rhodium-bisphosphine catalyst. Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Catalyst Removal: Remove the catalyst by passing the reaction mixture through a short column of silica gel.
-
Saponification: Add a solution of sodium hydroxide to the filtrate and stir at room temperature to hydrolyze the ester groups.
-
Acidification and Extraction: Acidify the reaction mixture to pH 1-2 with hydrochloric acid. Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-alkylsuccinic acid. Further purification can be achieved by recrystallization or chromatography.
Carboxypeptidase A Inhibition Assay
The inhibitory activity of the synthesized analogs can be determined using a spectrophotometric assay that monitors the hydrolysis of a chromogenic substrate.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
N-(p-Methoxycarbonyl)-L-phenylalanine (substrate)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.
-
Prepare a stock solution of the substrate in the same buffer.
-
Prepare stock solutions of the inhibitor compounds in DMSO at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the Tris-HCl buffer, the inhibitor solution (or DMSO for control), and the enzyme solution to each well.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow for enzyme-inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the increase in absorbance at a specific wavelength (e.g., 254 nm for the specified substrate) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the IC
50value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. -
Calculate the K
ivalue using the Cheng-Prusoff equation, if the Kmof the substrate is known.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the synthesis and evaluation of this compound analogs as Carboxypeptidase A inhibitors.
Conclusion
The structural analogs of this compound represent a versatile class of competitive inhibitors for Carboxypeptidase A. Their potency is highly dependent on the nature and stereochemistry of the substituents on the succinic acid scaffold. The rational design of novel, more potent inhibitors can be guided by understanding the key interactions within the enzyme's active site, particularly the coordination to the catalytic zinc ion and the hydrophobic interactions within the S1' specificity pocket. The experimental protocols outlined in this guide provide a framework for the synthesis and systematic evaluation of these compounds, facilitating further research and development in the field of enzyme inhibition.
References
- 1. Gem-dialkyl succinic acids: a novel class of inhibitors for carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of the complex between carboxypeptidase A and the biproduct analog inhibitor L-benzylsuccinate at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data for (S)-2-Isobutylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Isobutylsuccinic acid, a chiral dicarboxylic acid, is a molecule of significant interest in pharmaceutical research and development, primarily due to its classification as a potential impurity in the synthesis of the blockbuster drug Pregabalin. The control and characterization of such impurities are critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the spectroscopic data for this compound, intended to support researchers, scientists, and drug development professionals in their analytical and synthetic endeavors.
While publicly available experimental spectroscopic data for the specific (S)-enantiomer of 2-isobutylsuccinic acid is limited, this guide presents a summary of expected spectroscopic characteristics based on the known structure and data from closely related compounds. Furthermore, detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data are provided to facilitate its characterization.
Chemical Structure and Properties
-
IUPAC Name: (2S)-2-(2-methylpropyl)butanedioic acid
-
Synonyms: this compound, Pregabalin Diacid Impurity
-
CAS Number: 5702-99-8 (for the racemic mixture)
-
Molecular Formula: C₈H₁₄O₄
-
Molecular Weight: 174.19 g/mol
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for 2-isobutylsuccinic acid. It is important to note that the exact chemical shifts and peak intensities can vary based on the solvent, concentration, and instrument used. The data presented here is a representative expectation for the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 2H | 2 x -COOH |
| ~2.8 | Multiplet | 1H | -CH(COOH)- |
| ~2.6 | Multiplet | 2H | -CH₂-COOH |
| ~1.8 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.5 | Multiplet | 2H | -CH₂-CH(CH₃)₂ |
| ~0.9 | Doublet | 6H | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~175 | 2 x -COOH |
| ~45 | -CH(COOH)- |
| ~38 | -CH₂-COOH |
| ~35 | -CH₂-CH(CH₃)₂ |
| ~28 | -CH(CH₃)₂ |
| ~22 | 2 x -CH₃ |
Table 3: Mass Spectrometry Data
| Technique | Expected [M-H]⁻ (m/z) | Expected [M+Na]⁺ (m/z) |
| Electrospray Ionization (ESI) | 173.08 | 197.07 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| 2960-2870 | Medium-Strong | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1420 | Medium | O-H bend (Carboxylic acid) |
| ~1210 | Medium | C-O stretch (Carboxylic acid) |
| ~920 | Medium, Broad | O-H bend (out-of-plane, Carboxylic acid dimer) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the solubility of the compound and the desired resolution of proton signals. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: A range of approximately -2 to 14 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: A range of approximately 0 to 200 ppm.
-
Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the reference standard.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
ESI Conditions:
-
Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization. For a dicarboxylic acid, negative ion mode ([M-H]⁻) is often more sensitive.
-
Capillary Voltage: Typically 3-4 kV.
-
Nebulizing Gas Flow: Adjust as per instrument recommendations.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
3. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal). The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
Mandatory Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between an API and a process-related impurity.
Commercial Suppliers and Technical Guide for (S)-2-Isobutylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-2-Isobutylsuccinic acid, a chiral molecule of interest in pharmaceutical research and development. The document outlines its commercial availability, key quantitative data, and its application as a precursor for the synthesis of potent enzyme inhibitors. Detailed experimental protocols and a mechanistic exploration of its biological target are also presented to support researchers in their scientific endeavors.
Commercial Availability and Physicochemical Data
This compound is a specialized chemical and its direct commercial availability can be limited. However, its racemic form, 2-isobutylsuccinic acid, and its stereoisomeric derivatives are more readily accessible from various suppliers. For researchers requiring the specific (S)-enantiomer, sourcing may involve custom synthesis or procurement from specialized chemical providers. The methyl ester derivative, this compound-1-methyl ester, is commercially available and can serve as a starting material for obtaining the free acid.
Below is a summary of commercially available forms of isobutylsuccinic acid and its derivatives, compiled from various chemical suppliers.
| Compound | Supplier | Purity | Enantiomeric Excess (e.e.) | CAS Number |
| This compound-1-methyl ester | Thermo Scientific | 95% | 98% | 213270-36-1 |
| (R)-2-Isobutylsuccinic acid-1-methyl ester | Fisher Scientific | 95% | 98% | 130165-76-3 |
| 2-Isobutylsuccinic Acid (racemic) | LGC Standards | - | - | 5702-99-8 |
| Isobutylsuccinic Acid (racemic) | Santa Cruz Biotechnology | - | - | 5702-99-8 |
| Pregabalin Diacid Impurity (Isobutyl Succinic Acid) | Cayman Chemical | ≥95% | - | 5702-99-8 |
Note: Data is based on publicly available information from supplier websites. For the most accurate and up-to-date specifications, it is recommended to request a Certificate of Analysis (CoA) directly from the supplier.
Application in Enzyme Inhibition: Synthesis of Succinimide-Based Inhibitors
This compound serves as a valuable precursor for the synthesis of succinimide derivatives, which have been identified as potent inhibitors of several serine proteases, including human leukocyte elastase (HLE), cathepsin G, and proteinase 3.[1] The isobutyl group at the C-3 position of the succinimide ring has been shown to be particularly effective for the inactivation of HLE.[2]
Experimental Protocol: Synthesis of 3-Isobutyl-N-hydroxysuccinimide
The following is a representative protocol for the synthesis of a succinimide-based inhibitor from a substituted succinic acid. This protocol is adapted from general methods for the synthesis of N-hydroxysuccinimide esters and should be optimized for this compound.
Materials:
-
This compound
-
Hydroxylammonium chloride
-
A weak base anion-exchange resin (e.g., Amberlyst A21)
-
Solvent (e.g., a suitable organic solvent)
-
Standard laboratory glassware and equipment for chemical synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound and a molar equivalent of hydroxylammonium chloride in a suitable solvent.
-
Add the weak base anion-exchange resin to the mixture.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the resin.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system to yield the desired 3-isobutyl-N-hydroxysuccinimide.
Note: This is a generalized protocol. Reaction conditions such as solvent, temperature, and reaction time should be optimized for the specific starting material and desired product.
Experimental Protocol: In Vitro Inhibition Assay of Human Leukocyte Elastase
The inhibitory activity of the synthesized succinimide derivative against human leukocyte elastase can be assessed using a fluorometric assay. Several commercial kits are available for this purpose.
Materials:
-
Purified human leukocyte elastase
-
Fluorogenic elastase substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Synthesized 3-isobutyl-N-hydroxysuccinimide inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a solution of human leukocyte elastase to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration.
-
The rate of substrate hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Mechanism of Action: Inhibition of Human Leukocyte Elastase
Human leukocyte elastase is a serine protease characterized by a catalytic triad of amino acid residues in its active site: Serine-195, Histidine-57, and Aspartate-102. The catalytic mechanism involves the nucleophilic attack of the Serine-195 hydroxyl group on the carbonyl carbon of the substrate's scissile bond, leading to the formation of a tetrahedral intermediate.
Succinimide derivatives, such as 3-isobutyl-N-hydroxysuccinimide, act as mechanism-based inhibitors of HLE.[2] This class of inhibitors is designed to be processed by the enzyme's catalytic machinery, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme.
The workflow for this process can be visualized as follows:
Caption: Experimental workflow from starting material to activity assessment.
The proposed mechanism of inhibition involves the following steps:
-
Binding: The succinimide inhibitor binds to the active site of HLE in a substrate-like manner.
-
Nucleophilic Attack: The catalytic Serine-195 attacks one of the carbonyl groups of the succinimide ring.
-
Ring Opening and Rearrangement: This attack leads to the opening of the succinimide ring and the formation of a reactive intermediate.
-
Covalent Modification: The reactive intermediate then forms a stable covalent bond with a nucleophilic residue in the active site, such as the catalytic Histidine-57, leading to irreversible inactivation of the enzyme.
The following diagram illustrates the catalytic mechanism of human leukocyte elastase and the proposed mechanism-based inhibition by a succinimide derivative.
Caption: Enzyme catalysis and mechanism-based inhibition pathways.
Role in Cellular Metabolism
Succinic acid is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the production of energy in the form of ATP. Within the mitochondria, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (Complex II of the electron transport chain).
The introduction of an isobutyl group to the succinic acid structure, as in this compound, alters its properties and potential metabolic fate. While not a natural substrate for the citric acid cycle, its structural similarity to succinate suggests that it could potentially interact with enzymes that bind dicarboxylic acids. Further research is needed to fully elucidate the specific role and metabolic pathways of this compound in cellular metabolism.
The following diagram outlines the central role of succinate in the citric acid cycle.
Caption: The central role of succinate in the Citric Acid Cycle.
References
An In-Depth Technical Guide to the Structural Isomers of C8H14O4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of the molecular formula C8H14O4. The document details the classification, synthesis, and characterization of these compounds, with a particular focus on their relevance to drug development and biological systems.
Classification of C8H14O4 Structural Isomers
The molecular formula C8H14O4, with a degree of unsaturation of two, gives rise to a diverse array of structural isomers. These can be broadly categorized based on their functional groups and carbon skeleton. The major classes include:
-
Dicarboxylic Acids: These are aliphatic chains or cyclic structures containing two carboxylic acid functional groups. A prominent example is suberic acid (octanedioic acid)[1][2].
-
Diesters: These isomers contain two ester functional groups. Common examples include diethyl succinate and dimethyl adipate[3][4]. The arrangement of the ester groups and the nature of the alkyl chains contribute to the isomeric diversity.
-
Cyclic Diols and Ethers: This class includes isomers with cyclic structures containing hydroxyl groups and/or ether linkages. Given the molecular formula, these structures will also possess other features like double bonds or additional oxygen-containing functional groups to satisfy the degree of unsaturation.
Physicochemical and Spectroscopic Data of Representative Isomers
For ease of comparison, the following tables summarize key quantitative data for representative isomers of C8H14O4.
Table 1: Physicochemical Properties of Representative C8H14O4 Isomers
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Suberic Acid | Octanedioic acid | 505-48-6 | 174.19 | 141–144 | 230 (at 15 mmHg)[2] |
| Diethyl Succinate | Diethyl butanedioate | 123-25-1 | 174.19 | -21 | 217.7 |
| Dimethyl Adipate | Dimethyl hexanedioate | 627-93-0 | 174.19 | 8-10 | 227-230 |
Table 2: Spectroscopic Data of Representative C8H14O4 Isomers
| Isomer | 1H NMR (Solvent, Frequency) | 13C NMR (Solvent) | Key IR Absorptions (cm-1) |
| Suberic Acid | (DMSO-d6, 400 MHz): δ 11.96 (s, 2H, -COOH), 2.19 (t, 4H, -CH2COOH), 1.49 (quint, 4H, -CH2CH2CH2-), 1.27 (m, 4H, -CH2CH2COOH)[5] | (D2O): δ 187.0, 40.3, 31.2, 28.5[6] | ~3000 (broad, O-H), ~1700 (C=O)[7] |
| Diethyl Succinate | (CDCl3, 90 MHz): δ 4.15 (q, 4H, -OCH2CH3), 2.62 (s, 4H, -COCH2CH2CO-), 1.26 (t, 6H, -OCH2CH3)[8] | (CDCl3): δ 172.2, 60.3, 29.0, 14.0[4] | ~1735 (C=O, ester) |
| Dimethyl Adipate | (CDCl3, 90 MHz): δ 3.69 (s, 6H, -OCH3), 2.32 (t, 4H, -CH2CO-), 1.66 (m, 4H, -CH2CH2-)[3] | (Dioxane): δ 173.3, 50.8, 33.3, 24.1[9] | ~1740 (C=O, ester)[10] |
Experimental Protocols for Synthesis
Detailed methodologies for the synthesis of key C8H14O4 isomers are provided below. These protocols are intended for laboratory use by trained professionals.
Synthesis of Suberic Acid by Oxidation of Cyclooctene
Principle: Suberic acid can be synthesized by the oxidative cleavage of the double bond in cyclooctene using a strong oxidizing agent.
Detailed Protocol:
-
In a multi-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place a solution of cyclooctene in a suitable solvent such as a mixture of acetone and water.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a solution of potassium permanganate (KMnO4) in water to the stirred cyclooctene solution. The addition should be controlled to keep the reaction temperature below 10 °C. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.
-
Acidify the resulting colorless solution with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2.
-
The white precipitate of suberic acid is collected by vacuum filtration.
-
Recrystallize the crude product from hot water to obtain pure suberic acid.
-
Characterize the final product by melting point determination and spectroscopic methods (NMR, IR).
Synthesis of Diethyl Succinate via Fischer Esterification
Principle: Diethyl succinate is synthesized by the acid-catalyzed esterification of succinic acid with excess ethanol. The equilibrium is driven towards the product by removing water as it is formed.
Detailed Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add succinic acid, a 3-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Add a water-immiscible solvent like toluene to aid in the azeotropic removal of water.
-
Heat the mixture to reflux. The water-ethanol-toluene azeotrope will distill into the Dean-Stark trap. The lower aqueous layer is removed, and the upper organic layer is returned to the reaction flask.
-
Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude diethyl succinate by vacuum distillation.
-
Confirm the identity and purity of the product using spectroscopic techniques.
Synthesis of Dimethyl Adipate
Principle: Dimethyl adipate is prepared by the esterification of adipic acid with methanol, typically using an acid catalyst.
Detailed Protocol:
-
In a three-necked glass reactor equipped with a stirrer and a reflux condenser, combine adipic acid and a significant molar excess of methanol (e.g., a 15:1 molar ratio)[11].
-
Add an acid catalyst, such as Amberlyst 15 ion-exchange resin (e.g., 7% by weight of adipic acid)[11].
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by titrating aliquots for the remaining acid content[11].
-
Upon completion, cool the mixture and filter to remove the catalyst.
-
Remove the excess methanol by distillation.
-
The remaining crude dimethyl adipate can be purified by vacuum distillation.
-
Characterize the final product using NMR and IR spectroscopy.
Biological Activity and Signaling Pathways
Certain isomers of C8H14O4 have demonstrated significant biological activity, making them of interest to the drug development community.
Suberic Acid and the OR10A3 Signaling Pathway
Recent research has identified suberic acid as a ligand for the olfactory receptor OR10A3, which is ectopically expressed in human dermal fibroblasts. Activation of this G-protein coupled receptor (GPCR) by suberic acid initiates a signaling cascade that promotes collagen synthesis, suggesting its potential as an anti-aging therapeutic target[12][13].
The proposed signaling pathway is as follows:
-
Receptor Binding: Suberic acid binds to and activates the OR10A3 receptor on the surface of dermal fibroblasts[12].
-
G-Protein Activation: This leads to the activation of an associated G-protein, which in turn activates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Akt Activation: The increase in intracellular cAMP leads to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B)[12].
-
Increased Collagen Synthesis: Activated Akt promotes downstream signaling events that result in an increased production of collagen[12].
References
- 1. Suberic acid | C8H14O4 | CID 10457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suberic acid - Wikipedia [en.wikipedia.org]
- 3. Dimethyl adipate(627-93-0) 1H NMR spectrum [chemicalbook.com]
- 4. hnl19_sln.html [ursula.chem.yale.edu]
- 5. Suberic acid(505-48-6) 1H NMR [m.chemicalbook.com]
- 6. bmse000378 Suberic Acid at BMRB [bmrb.io]
- 7. Suberic acid(505-48-6) IR Spectrum [chemicalbook.com]
- 8. Diethyl succinate(123-25-1) 13C NMR spectrum [chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Dimethyl adipate(627-93-0) IR Spectrum [m.chemicalbook.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Activation of OR10A3 by Suberic Acid Promotes Collagen Synthesis in UVB-Irradiated Dermal Fibroblasts via the cAMP-Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (S)-2-Isobutylsuccinic Acid Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Isobutylsuccinic acid is a dicarboxylic acid analog that demonstrates inhibitory activity against metalloenzymes, particularly those that process substrates with acidic side chains. This document provides a detailed protocol for an enzyme inhibition assay to characterize the inhibitory effects of this compound on Carboxypeptidase A (CPA) , a zinc-containing metalloenzyme crucial in digestion and other physiological processes. The structural similarity of this compound to succinate, a known modulator of CPA activity, suggests its potential as a competitive inhibitor. This protocol outlines a continuous spectrophotometric rate determination assay, data analysis procedures, and includes a representative data summary and a diagram of the enzyme's mechanism of action.
Introduction
Carboxypeptidase A (CPA) is a pancreatic exopeptidase that catalyzes the hydrolysis of peptide bonds at the C-terminal end of proteins and peptides, preferentially cleaving residues with aromatic or branched aliphatic side chains. As a zinc-dependent metalloprotease, the active site of CPA contains a catalytic zinc ion essential for its enzymatic activity. The study of CPA inhibitors is crucial for understanding its physiological roles and for the development of therapeutic agents targeting processes involving this enzyme. This compound, with its dicarboxylic acid structure, is hypothesized to interact with the active site of CPA, mimicking the binding of the C-terminal carboxylate of a substrate or acting as a transition-state analog. This application note provides a robust and reproducible protocol to quantify the inhibitory potency of this compound against CPA.
Data Presentation
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Assay Conditions |
| (2RS)-2-Benzylsuccinic acid | Carboxypeptidase A | 0.22 ± 0.05 µM | pH 7.5, 25°C |
| This compound | Carboxypeptidase A | To be determined | pH 7.5, 25°C |
Note: The Ki value for (2RS)-2-Benzylsuccinic acid is provided as a reference to indicate the potential potency of dicarboxylic acid inhibitors of Carboxypeptidase A.[1]
Experimental Protocols
Principle
The enzyme inhibition assay for Carboxypeptidase A is based on a continuous spectrophotometric rate determination. The assay measures the rate of hydrolysis of a synthetic substrate, Hippuryl-L-Phenylalanine, by CPA. The cleavage of this substrate results in the formation of hippuric acid and L-phenylalanine. The increase in absorbance at 254 nm, due to the formation of the hippuric acid product, is monitored over time. The initial rate of the reaction is determined in the absence and presence of various concentrations of the inhibitor, this compound. By analyzing the effect of the inhibitor on the reaction rate, the inhibition constant (Ki) and the mode of inhibition can be determined.
Materials and Reagents
-
Carboxypeptidase A (from bovine pancreas, e.g., Sigma-Aldrich C9268)
-
This compound (inhibitor)
-
Hippuryl-L-Phenylalanine (substrate, e.g., Sigma-Aldrich H6875)
-
Tris-HCl buffer (25 mM, pH 7.5 at 25°C) containing 500 mM NaCl
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer or microplate reader capable of reading absorbance at 254 nm
Procedure
-
Preparation of Reagents:
-
Tris-HCl Buffer: Prepare a 25 mM Tris-HCl buffer solution containing 500 mM NaCl. Adjust the pH to 7.5 at 25°C.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Hippuryl-L-Phenylalanine in the Tris-HCl buffer.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of Carboxypeptidase A in cold 10% LiCl. Immediately before use, dilute the enzyme in the Tris-HCl buffer to the desired final concentration (e.g., 20 nM).
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Tris-HCl buffer to create a series of working solutions.
-
-
Enzyme Inhibition Assay:
-
Set up the reactions in a 96-well plate or cuvettes. A typical reaction volume is 200 µL.
-
For each inhibitor concentration, prepare a reaction mixture containing:
-
Tris-HCl buffer
-
This compound at various final concentrations (e.g., 0 µM to 100 µM)
-
Carboxypeptidase A (final concentration, e.g., 20 nM)
-
-
Include a control reaction with no inhibitor (containing DMSO at the same final concentration as the inhibitor wells).
-
Pre-incubate the enzyme and inhibitor mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, Hippuryl-L-Phenylalanine, to a final concentration of, for example, 1 mM.
-
Immediately start monitoring the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (0% inhibition).
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the assay at multiple substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots. For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Mandatory Visualization
Carboxypeptidase A Catalytic Mechanism and Inhibition
Caption: Mechanism of Carboxypeptidase A and competitive inhibition.
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for the Carboxypeptidase A inhibition assay.
References
Application Notes and Protocols for the Quantification of (S)-2-Isobutylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Isobutylsuccinic acid is a chiral dicarboxylic acid that may be of interest as a metabolite, a synthetic intermediate, or a potential bioactive molecule. Accurate and precise quantification of the (S)-enantiomer is crucial for pharmacokinetic studies, metabolic profiling, and quality control in drug development. These application notes provide detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The quantification of this compound requires a chiral separation technique to differentiate it from its (R)-enantiomer. The most common approaches involve chiral High-Performance Liquid Chromatography (HPLC). For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Key Analytical Techniques:
-
Chiral HPLC-UV: This method utilizes a chiral stationary phase (CSP) to achieve enantiomeric separation, followed by detection using a UV detector. It is a robust and cost-effective technique suitable for samples with relatively high concentrations of the analyte.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-resolving capability of a triple quadrupole mass spectrometer. It is the gold standard for bioanalytical quantification at low concentrations.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation and matrix effects.
| Parameter | Chiral HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 50 - 100 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 150 - 300 ng/mL | 0.5 - 5 ng/mL |
| Linearity Range (r²) | 0.3 - 50 µg/mL (>0.995) | 5 - 5000 ng/mL (>0.998) |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Quantification of this compound in Plasma
This protocol describes a method for the enantioselective analysis of this compound in human plasma using chiral HPLC with UV detection.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., (S)-2-Benzylsuccinic acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2. HPLC-UV Instrumentation and Conditions
-
Column: CHIRALPAK® QD-AX (or equivalent quinine-based anion-exchange chiral stationary phase)
-
Mobile Phase: Methanol/Acetic Acid/Ammonium Acetate buffer (e.g., 98:2:0.2 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: LC-MS/MS Quantification of this compound in Urine
This protocol provides a highly sensitive and selective method for the quantification of this compound in urine using LC-MS/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw urine samples at room temperature and centrifuge at 4000 rpm for 5 minutes to remove particulates.
-
To 200 µL of urine, add 20 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Transfer to an LC-MS vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Column: Chiral stationary phase column suitable for LC-MS (e.g., Astec CHIROBIOTIC V2)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion
-
Internal Standard: Precursor ion [M-H]⁻ → Product ion
-
(Note: Specific mass transitions need to be determined by direct infusion of the analyte and internal standard.)
-
3. Data Analysis
-
Quantify the analyte using the peak area ratio against the isotopically labeled internal standard.
-
Generate a calibration curve and determine the sample concentrations as described in the HPLC-UV protocol.
Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Caption: Analytical method logical relationship.
Application Note: Chiral Separation of Isobutylsuccinic Acid Enantiomers by HPLC
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of isobutylsuccinic acid isomers. The separation of enantiomers is a critical step in drug development and chemical synthesis, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This protocol employs a direct chiral separation approach using a polysaccharide-based Chiral Stationary Phase (CSP), which provides excellent selectivity for acidic compounds. The method is suitable for quantitative analysis, impurity profiling, and quality control of isobutylsuccinic acid.
Introduction
Isobutylsuccinic acid, a dicarboxylic acid, possesses a chiral center at the C2 position, resulting in two enantiomers: (R)-isobutylsuccinic acid and (S)-isobutylsuccinic acid. Differentiating and quantifying these enantiomers is essential for ensuring the safety, efficacy, and quality of pharmaceutical products. Direct separation on a Chiral Stationary Phase (CSP) is often the most efficient method, eliminating the need for complex sample derivatization.[1][2] This method utilizes a cellulose-based CSP under normal phase conditions to achieve baseline resolution of the enantiomers.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 mm x 4.6 mm, or equivalent polysaccharide-based chiral column.
-
Chemicals and Reagents:
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
(R,S)-Isobutylsuccinic acid reference standard
-
Methanol (for sample preparation, HPLC Grade)
-
Chromatographic Conditions
The separation is performed using an isocratic method with a mobile phase optimized for resolution and peak shape.
| Parameter | Condition |
| Column | Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Run Time | 20 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (R,S)-isobutylsuccinic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Methanol.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.
-
Sample Solution: Prepare the sample by dissolving it in Methanol to achieve a target concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow Diagram
The diagram below outlines the complete experimental workflow from sample preparation to final data analysis.
Results and Data
Under the specified conditions, a baseline separation of the (R)- and (S)-isobutylsuccinic acid enantiomers is expected. The addition of TFA to the mobile phase is crucial for protonating the carboxylic acid groups, which enhances interaction with the chiral stationary phase and improves peak symmetry.[3][4]
Table 1: Quantitative Chromatographic Data
The following table summarizes the expected performance parameters for the separation.
| Parameter | Enantiomer 1 ((S)-isomer) | Enantiomer 2 ((R)-isomer) | Acceptance Criteria |
| Retention Time (t_R) | ~ 12.5 min | ~ 14.8 min | - |
| Capacity Factor (k') | 4.2 | 5.1 | 1 < k' < 10 |
| Tailing Factor (T_f) | 1.1 | 1.2 | T_f ≤ 2.0 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 2.0} | R_s ≥ 1.5 |
*Elution order is hypothetical and must be confirmed with pure enantiomeric standards.
Conclusion
The described HPLC method provides a reliable and efficient means for separating the enantiomers of isobutylsuccinic acid. The use of a polysaccharide-based chiral stationary phase in normal phase mode yields excellent resolution and peak shape. This application note serves as a comprehensive protocol for researchers engaged in the analysis and quality control of chiral compounds in the pharmaceutical and chemical industries. Further optimization of the mobile phase composition or temperature may be performed to fine-tune the separation as needed.
References
Application Notes and Protocols for (S)-2-Isobutylsuccinic Acid as a Research Tool
(S)-2-Isobutylsuccinic acid is a chiral organic compound primarily utilized in research and development as a specialized chemical building block. While not typically used for its direct biological activity, its structural backbone is valuable for the synthesis of more complex, biologically active molecules. Its most notable application is as a precursor in the synthesis of succinimide derivatives designed as inhibitors for various proteases.
Application Note 1: A Precursor for Serine Protease Inhibitors
This compound serves as a key starting material for the synthesis of succinimide-based inhibitors targeting serine proteases, such as human leukocyte elastase (HLE), cathepsin G, and proteinase 3. These enzymes are implicated in a variety of inflammatory diseases and tissue damage, making them important targets for drug development.
Therapeutic Relevance of Target Enzymes:
-
Human Leukocyte Elastase (HLE): A protease that degrades elastin and other extracellular matrix proteins. Its overactivity is linked to conditions like chronic obstructive pulmonary disease (COPD) and emphysema.
-
Cathepsin G: A protease involved in inflammation and immune responses. Inhibitors are explored for their potential in treating inflammatory disorders.
-
Proteinase 3 (PR3): A protease that is the primary target of anti-neutrophil cytoplasmic antibodies (ANCAs) in Wegener's granulomatosis, a type of small-vessel vasculitis.
The isobutyl group of this compound can be strategically positioned within the active site of the target protease to enhance binding affinity and selectivity of the final inhibitor. The succinic acid core provides the necessary scaffold to build the succinimide ring, a known pharmacophore for protease inhibition.
Chemical and Physical Properties
The following table summarizes the key properties of 2-Isobutylsuccinic acid.
| Property | Value | Reference |
| CAS Number | 5702-99-8 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [2] |
| Synonyms | 2-(2-methylpropyl)-butanedioic acid, Pregabalin Diacid Impurity | [1][3] |
| Formulation | A crystalline solid | |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [1] |
Protocols
Protocol 1: Synthesis of a Succinimide-Based Protease Inhibitor
This protocol describes a generalized, two-step method for synthesizing a succinimide derivative from this compound for use as a potential serine protease inhibitor. This process first involves the formation of an anhydride, followed by reaction with a primary amine to form the succinimide ring.
Materials:
-
This compound
-
Acetic anhydride
-
An appropriate primary amine (R-NH₂) (e.g., an amino acid ester, selected based on the target protease)
-
Anhydrous toluene or other suitable aprotic solvent
-
Sodium acetate (optional, as catalyst)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Purification supplies (silica gel for column chromatography, TLC plates)
Procedure:
Step 1: Formation of (S)-2-Isobutylsuccinic Anhydride
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetic anhydride (2-3 equivalents).
-
Add a catalytic amount of sodium acetate if desired.
-
Heat the mixture to reflux (approximately 140°C) for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator. The resulting crude (S)-2-Isobutylsuccinic anhydride can be used directly in the next step or purified further.
Step 2: Formation of the Succinimide Derivative
-
Dissolve the crude (S)-2-Isobutylsuccinic anhydride (1 equivalent) in an anhydrous aprotic solvent such as toluene in a round-bottom flask.
-
Add the selected primary amine (R-NH₂) (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. The reaction involves the formation of an intermediate amic acid, followed by cyclization to the succinimide with the elimination of water.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to obtain the final succinimide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized succinimide derivative against a target serine protease (e.g., Human Leukocyte Elastase).
Materials:
-
Synthesized succinimide inhibitor
-
Human Leukocyte Elastase (HLE) or other target protease
-
A suitable chromogenic or fluorogenic substrate for the enzyme (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for HLE)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
DMSO for dissolving the inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the inhibitor in the assay buffer to achieve a range of final concentrations for testing.
-
In a 96-well microplate, add the assay buffer, the inhibitor dilutions, and the enzyme solution.
-
Pre-incubate the enzyme with the inhibitor for 15-30 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to enzyme activity.
-
Run control wells containing the enzyme and substrate without the inhibitor (100% activity) and wells with substrate alone (background).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
The following diagrams illustrate the workflow and mechanism of action described.
Caption: Synthetic workflow from building block to inhibitor.
Caption: Mechanism of serine protease inhibition.
References
Application Notes and Protocols for the Synthesis of (S)-2-Isobutylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the asymmetric synthesis of (S)-2-Isobutylsuccinic acid, a valuable chiral building block in pharmaceutical and chemical research. The described methodology utilizes an Evans chiral auxiliary to achieve high stereocontrol during the key alkylation step, ensuring the selective formation of the desired (S)-enantiomer.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a three-step sequence employing a chiral oxazolidinone auxiliary to direct the stereochemistry of the reaction. This well-established method, pioneered by David A. Evans, allows for the reliable and predictable synthesis of α-substituted carboxylic acids with high enantiopurity.
The overall synthetic workflow involves:
-
Acylation: Attachment of a succinic acid monoester derivative to the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
-
Diastereoselective Alkylation: Formation of a chiral enolate followed by alkylation with an isobutyl halide, which proceeds with high diastereoselectivity.
-
Cleavage: Removal of the chiral auxiliary to yield the target this compound and allow for the recovery of the auxiliary.
Experimental Data
The following table summarizes the expected quantitative data for each step of the synthesis, based on typical results for analogous asymmetric alkylations using Evans auxiliaries.
| Step | Product | Reagents | Solvent | Typical Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) |
| 1. Acylation | N-(3-(methoxycarbonyl)propanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Succinic anhydride, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, DMAP, Et3N | Dichloromethane | 85-95 | N/A | N/A |
| 2. Alkylation | (S)-N-(2-isobutyl-3-(methoxycarbonyl)propanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | NaHMDS, Isobutyl iodide | THF | 80-90 | >95 | N/A |
| 3. Cleavage & Hydrolysis | This compound | LiOH, H₂O₂ | THF/H₂O | 85-95 | N/A | >95 |
Detailed Experimental Protocols
Step 1: Acylation of the Chiral Auxiliary
Synthesis of N-(3-(carboxy)propanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).
-
Add succinic anhydride (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the acylated oxazolidinone.
Step 2: Diastereoselective Alkylation
Synthesis of (S)-N-(2-isobutyl-3-(carboxy)propanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Dissolve the acylated oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., as a 1.0 M solution in THF) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add isobutyl iodide (1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, then slowly warm to -20 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
-
Purify the product by flash column chromatography to isolate the desired diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
Synthesis of this compound
-
Dissolve the purified N-alkylated oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the reaction mixture vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite to decompose the excess peroxide.
-
Acidify the mixture to pH ~2 with a 1 M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The recovered chiral auxiliary can be isolated from the aqueous layer.
-
The enantiomeric excess of the final product can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound.
Application of (S)-2-Isobutylsuccinic Acid and its Analogs in Drug Discovery: Targeting Glutamate Carboxypeptidase II
(S)-2-Isobutylsuccinic acid and its derivatives represent a class of small molecules with significant potential in drug discovery, primarily as inhibitors of Glutamate Carboxypeptidase II (GCPII) . GCPII, also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a key enzyme implicated in neurological disorders and prostate cancer. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this chemical scaffold for therapeutic innovation.
I. Introduction and Mechanism of Action
GCPII is a membrane-bound metalloenzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate in the nervous system.[1][2] In conditions associated with excessive glutamate release, such as stroke, neuropathic pain, and amyotrophic lateral sclerosis, inhibiting GCPII can be neuroprotective.[2][3] By preventing the breakdown of NAAG, GCPII inhibitors increase its concentration, which in turn can activate presynaptic mGluR3 receptors, leading to a reduction in glutamate release.[2]
In the context of oncology, GCPII (as PSMA) is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for both imaging and therapy.[4][5][6] Small molecule inhibitors of PSMA can be linked to imaging agents (e.g., radioisotopes for PET or SPECT scans) or therapeutic payloads (e.g., alpha or beta emitters) to specifically target and destroy cancer cells.[4][5][7][8]
The core structure of many GCPII inhibitors is based on glutamate or succinic acid, which mimics the natural substrate. The isobutylsuccinic acid scaffold provides a backbone that can be further functionalized to enhance binding affinity, selectivity, and pharmacokinetic properties.
II. Key Applications in Drug Discovery
-
Neuroprotection in Neurological Disorders:
-
Stroke: By reducing excitotoxicity caused by excessive glutamate.[2]
-
Neuropathic and Inflammatory Pain: Attenuating pain signals mediated by glutamate.[2][3]
-
Amyotrophic Lateral Sclerosis (ALS): Offering potential neuroprotective effects.[2][3]
-
Schizophrenia: Modulating glutamatergic neurotransmission.[2][3]
-
-
Prostate Cancer Imaging and Therapy (Theranostics):
III. Quantitative Data of Representative GCPII Inhibitors
The following table summarizes the inhibitory activity of several key GCPII inhibitors. This data is crucial for structure-activity relationship (SAR) studies and lead optimization.
| Compound | Target | IC50 / Ki | Assay System | Reference |
| 2-(Phosphonomethyl)pentanedioic acid (2-PMPA) | GCPII | IC50: 300 pM | Recombinant human GCPII | [2] |
| (S)-2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA) | GCPII | Ki: 1.1 nM | Human GCPII | [3] |
| ZJ-43 | GCPII | Ki: 320 pM | Human GCPII | |
| DCFPyL | PSMA | Ki: 2.1 nM | Human PSMA expressing cells | [5][7] |
| PSMA-617 | PSMA | IC50: 2.3 nM | LNCaP cells |
IV. Experimental Protocols
This protocol describes a standard method to determine the inhibitory potency (IC50) of a test compound like an this compound derivative against GCPII.
Materials:
-
Recombinant human GCPII/PSMA enzyme
-
NAAG (N-acetylaspartylglutamate) substrate
-
Amplex Red Glutamic Acid/Glutamate Oxidase Kit
-
Test compounds (e.g., derivatives of this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplates (black, clear bottom)
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
Recombinant GCPII enzyme
-
-
Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Add the NAAG substrate to initiate the enzymatic reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction and measure the amount of glutamate produced using the Amplex Red kit according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
This protocol is used to evaluate the binding and internalization of radiolabeled PSMA inhibitors in prostate cancer cells.
Materials:
-
PSMA-positive cells (e.g., LNCaP or PC-3 PIP) and PSMA-negative cells (e.g., PC-3)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Radiolabeled test compound (e.g., with ⁶⁸Ga or ¹⁷⁷Lu)
-
Non-radiolabeled competitor (e.g., 2-PMPA)
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Seed PSMA-positive and PSMA-negative cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Add the radiolabeled test compound at a specific concentration to the wells.
-
For competition studies, co-incubate with an excess of a non-radiolabeled competitor.
-
Incubate the plates at 37°C for a defined period (e.g., 1 hour).
-
Wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each well to normalize the radioactivity counts.
-
Calculate the percentage of specific uptake by comparing the radioactivity in the absence and presence of the competitor.
V. Visualizations
Caption: Signaling pathway of GCPII and its inhibition.
Caption: Drug discovery workflow for GCPII inhibitors.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel substrate-based inhibitors of human glutamate carboxypeptidase II with enhanced lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. What are PSMA inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-2-Isobutylsuccinic Acid as a Carboxypeptidase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxypeptidases are a class of metalloenzymes essential for a variety of physiological processes, including protein digestion, peptide hormone processing, and blood clotting.[1] These enzymes function by cleaving C-terminal amino acid residues from peptides and proteins.[1] Among the various types of carboxypeptidases, carboxypeptidase A (CPA) preferentially cleaves C-terminal residues with aromatic or branched aliphatic side chains, while carboxypeptidase B (CPB) shows specificity for basic amino acids like arginine and lysine.[2][3] Carboxypeptidase E (CPE), also known as carboxypeptidase H, is crucial for the biosynthesis of numerous peptide hormones and neurotransmitters.[4]
Given their involvement in critical biological pathways, the inhibition of carboxypeptidases has become a significant area of research for the development of therapeutic agents. Substituted succinic acid derivatives have emerged as a promising class of carboxypeptidase inhibitors due to their structural similarity to the C-terminal end of peptide substrates, allowing them to act as competitive inhibitors.[5] (S)-2-Isobutylsuccinic acid is one such molecule of interest. This document provides detailed application notes and protocols for researchers investigating the inhibitory potential of this compound against carboxypeptidases.
Data Presentation: Inhibitory Potency of Succinic Acid Derivatives
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various succinic acid derivatives against different carboxypeptidases. This data is provided for comparative purposes to contextualize the potential inhibitory activity of this compound.
| Inhibitor | Carboxypeptidase Target | Inhibition Constant (Ki) | IC50 | Reference |
| (R)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 µM | Not Reported | [6] |
| (S)-2-Benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 µM | Not Reported | [6] |
| DL-2-Benzyl-3-formylpropanoic acid | Carboxypeptidase A | 0.48 µM | Not Reported | [5] |
| This compound | Carboxypeptidase A, B, E | Data not available | Data not available |
Note: Extensive literature searches did not yield specific Ki or IC50 values for this compound against any carboxypeptidase. The provided experimental protocols can be utilized to determine these values.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an adapted method for the asymmetric synthesis of chiral 2-substituted succinic acids.
Materials:
-
Diethyl 2-isobutylidenesuccinate
-
Chiral Rhodium-phosphine catalyst (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand like (R)-BINAP)
-
Hydrogen gas (H2)
-
Methanol (MeOH)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Asymmetric Hydrogenation:
-
In a high-pressure reaction vessel, dissolve diethyl 2-isobutylidenesuccinate and the chiral rhodium-phosphine catalyst in methanol.
-
Purge the vessel with hydrogen gas and then pressurize to the desired pressure.
-
Stir the reaction mixture at room temperature for the specified time until the reaction is complete (monitored by TLC or GC).
-
Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting diethyl (S)-2-isobutylsuccinate by silica gel column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified diethyl (S)-2-isobutylsuccinate in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 1-2 with hydrochloric acid.
-
Extract the product, this compound, with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Confirm the structure and purity of the product using NMR and mass spectrometry.
-
Protocol 2: Carboxypeptidase A Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound against bovine pancreatic carboxypeptidase A.[7]
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)
-
This compound (inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Carboxypeptidase A in cold 1.0 M NaCl solution.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the Tris-HCl buffer.
-
Prepare a stock solution of this compound in DMSO. Make serial dilutions in Tris-HCl buffer to achieve a range of desired inhibitor concentrations.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 254 nm and maintain the temperature at 25°C.
-
In a quartz cuvette, mix the Tris-HCl buffer, the substrate solution, and the desired concentration of the inhibitor solution (or buffer for the control).
-
Incubate the mixture for 5 minutes at 25°C to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the Carboxypeptidase A enzyme solution and mix quickly.
-
Immediately start recording the increase in absorbance at 254 nm for 3-5 minutes. The rate of increase in absorbance is proportional to the rate of hippuric acid formation.
-
Repeat the assay for a range of substrate and inhibitor concentrations.
-
Protocol 3: Determination of Inhibition Constant (Ki) for a Competitive Inhibitor
The inhibition constant (Ki) for a competitive inhibitor can be determined graphically using a Dixon plot or by non-linear regression analysis of the initial velocity data.[8]
Procedure (Dixon Plot):
-
Perform the carboxypeptidase A inhibition assay (Protocol 2) at a minimum of two different fixed substrate concentrations.
-
For each substrate concentration, measure the initial reaction velocity (rate of change in absorbance) at several different inhibitor concentrations.
-
Plot the reciprocal of the initial velocity (1/v) versus the inhibitor concentration ([I]) for each substrate concentration.
-
The lines for the different substrate concentrations should intersect at a point where the x-coordinate is equal to -Ki.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship: Competitive Inhibition
References
- 1. Frontiers | Carboxypeptidase inhibitors from Solanaceae as a new subclass of pathogenesis related peptide aiming biotechnological targets for plant defense [frontiersin.org]
- 2. patents.justia.com [patents.justia.com]
- 3. Inhibition of mammalian succinate dehydrogenase by carboxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide inhibitors and activators of carboxypeptidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Benzyl-2-methylsuccinic acid as inhibitor for carboxypeptidase A. synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for (S)-2-Isobutylsuccinic Acid Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-2-Isobutylsuccinic acid is a dicarboxylic acid that serves as a key chemical intermediate and is recognized as a related impurity in the synthesis of active pharmaceutical ingredients such as Pregabalin.[1][2][3] Its structural similarity to endogenous ligands makes it a subject of interest in pharmacological and biochemical research, particularly in the development of enzyme inhibitors.[4] Accurate and consistent preparation of its solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions for research and development purposes.
Physicochemical Properties and Solubility Data
This compound is a white to off-white solid at room temperature.[5] It is a hygroscopic compound, meaning it can absorb moisture from the air, which necessitates proper storage conditions.[5] The stability of the solid compound is reported to be at least four years when stored correctly.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄ | [2] |
| Molecular Weight | 174.19 g/mol | [2] |
| Melting Point | 108-109°C | [5] |
| Appearance | White to Off-White Solid | [5] |
| Storage Temperature | Refrigerator, under inert atmosphere | [5] |
Quantitative solubility data is essential for preparing stock solutions of known concentrations. The solubility of this compound has been determined in several common organic solvents and an aqueous buffer system.
Table 2: Quantitative Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | 30 mg/mL | 172 mM | [2] |
| DMF | 30 mg/mL | 172 mM | [2] |
| Ethanol | 30 mg/mL | 172 mM | [2] |
| PBS (pH 7.2) | 10 mg/mL | 57 mM | [2] |
Note: The molar concentrations are calculated based on a molecular weight of 174.19 g/mol .
Experimental Protocols
2.1. Safety Precautions: Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The compound may cause skin irritation, serious eye damage, and respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of the solid and concentrated solutions should be performed in a chemical fume hood.
2.2. Protocol for Preparing a High-Concentration Stock Solution in Organic Solvents (e.g., DMSO)
This protocol describes the preparation of a 100 mM stock solution in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Appropriate glassware (e.g., volumetric flask or conical tube)
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.001 L × 174.19 g/mol = 0.01742 g = 17.42 mg
-
-
Weigh the compound: Carefully weigh out 17.42 mg of this compound on an analytical balance and transfer it to a 1.5 mL microcentrifuge tube or a small volumetric flask.
-
Add solvent: Add a portion of the DMSO (e.g., 800 µL) to the tube containing the solid.
-
Dissolution:
-
Cap the tube securely and vortex the mixture thoroughly for 1-2 minutes.
-
If the solid does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also aid dissolution but should be done with caution to avoid degradation.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume of 1 mL.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.
2.3. Protocol for Preparing an Aqueous Stock Solution in PBS (pH 7.2)
This protocol is suitable for preparing solutions for direct use in many biological assays. The lower solubility in PBS must be taken into account.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Analytical balance
-
Spatula
-
Appropriate glassware
-
Vortex mixer and/or sonicator
-
pH meter (optional, for verification)
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution in PBS (which is below the 10 mg/mL or ~57 mM solubility limit[2]), you will need:
-
Mass (mg) = 0.050 mol/L × 0.001 L × 174.19 g/mol = 8.71 mg
-
-
Weigh and add to solvent: Weigh 8.71 mg of this compound and add it to a tube containing 1 mL of PBS (pH 7.2).
-
Dissolution:
-
Vortex the solution vigorously. As a dicarboxylic acid, dissolution in a neutral pH buffer may be slower than in organic solvents.
-
Sonication can be used to facilitate dissolution.
-
The disodium salt of the acid is generally more water-soluble. If dissolution is difficult, careful addition of a small amount of dilute NaOH can increase the pH and improve solubility, but the final pH should be readjusted to 7.2 if critical for the experiment.
-
-
Storage: Aqueous solutions are more susceptible to microbial growth. It is recommended to sterile-filter the solution through a 0.22 µm filter into a sterile container. Store at 4°C for short-term use (days) or at -20°C for longer-term storage.
2.4. Preparation of Working Solutions
Working solutions for assays are typically prepared by diluting the high-concentration stock solution.
Example: Preparing a 100 µM working solution from a 100 mM DMSO stock.
-
Perform a 1:100 initial dilution: Add 10 µL of the 100 mM stock solution to 990 µL of the final assay buffer. This results in a 1 mM intermediate solution.
-
Perform a final 1:10 dilution: Add 100 µL of the 1 mM intermediate solution to 900 µL of the final assay buffer. This yields a 100 µM final working solution.
Note: It is important that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) to avoid affecting the biological system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for preparing stock and working solutions of this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5702-99-8 | CAS DataBase [m.chemicalbook.com]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-2-Isobutylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and stability assessment of (S)-2-Isobutylsuccinic acid. The information is compiled from safety data sheets and scientific literature on dicarboxylic acids.
Product Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | (S)-2-(2-methylpropyl)butanedioic acid |
| CAS Number | 5702-99-8 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| Appearance | White to off-white solid |
Safe Handling and Personal Protective Equipment (PPE)
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[1] Engineering controls such as local exhaust ventilation should be in place to minimize exposure.[2] Emergency eyewash stations and safety showers must be readily accessible.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. | [1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | [3] |
| Body Protection | Laboratory coat, long-sleeved clothing. | [2] |
| Respiratory Protection | NIOSH/MSHA-approved respirator if dust is generated and ventilation is inadequate. | [4] |
Storage Procedures
Proper storage of this compound is crucial to maintain its integrity and prevent degradation. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refrigeration is recommended.[1] It is important to keep the substance away from strong oxidizing agents, as they are incompatible.[1]
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and maintain long-term stability.[1] |
| Humidity | Dry environment | To prevent hydrolysis and physical changes to the solid. |
| Light | Protected from light | To prevent potential photodegradation. |
| Container | Tightly sealed, inert material | To prevent contamination and reaction with container materials.[1] |
| Incompatibilities | Strong oxidizing agents | To avoid potentially hazardous reactions.[1] |
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [1][4] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention. | [1][4] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1][4] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately. | [4] |
Experimental Protocols: Stability Studies
The following protocols are designed to assess the stability of this compound under various stress conditions. These are based on general principles of forced degradation studies for solid-state organic compounds.
Long-Term Stability Testing
Objective: To evaluate the stability of this compound under recommended long-term storage conditions.
Methodology:
-
Place accurately weighed samples of this compound in sealed, inert containers.
-
Store the containers under the recommended long-term storage conditions (2-8 °C, protected from light and moisture).
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24, 36, and 48 months), remove a sample for analysis.
-
Analyze the sample for purity and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC).
-
Record any changes in physical appearance (e.g., color, crystallinity).
Table 3: Illustrative Long-Term Stability Data (Storage at 2-8 °C)
| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |
| 0 | 99.8 | 0.2 | White solid |
| 6 | 99.7 | 0.3 | White solid |
| 12 | 99.7 | 0.3 | White solid |
| 24 | 99.6 | 0.4 | White solid |
| 36 | 99.5 | 0.5 | White solid |
| 48 | 99.4 | 0.6 | White solid |
Disclaimer: The data in this table is illustrative and based on general knowledge of the stability of similar dicarboxylic acids. Actual results may vary.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways.
Objective: To assess the impact of elevated temperatures on the stability of the compound.
Methodology:
-
Place samples in open glass vials.
-
Expose the samples to a high temperature (e.g., 60°C) in a calibrated oven for a defined period (e.g., 7 days).
-
Analyze the stressed samples at appropriate time intervals and compare them to a control sample stored at recommended conditions.
Objective: To determine the susceptibility of the compound to degradation by light.
Methodology:
-
Expose the solid compound to a light source with a specified output (e.g., ICH option 1: cool white fluorescent and near-UV lamps) for a defined duration.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples for degradation.
Objective: To evaluate the stability of the solid compound in the presence of moisture.
Methodology:
-
Place samples in a humidity chamber at elevated temperature and humidity (e.g., 40°C / 75% RH).
-
Analyze the samples at various time points to determine the extent of degradation.
Objective: To assess the susceptibility of the compound to oxidation.
Methodology:
-
Expose the solid compound to an oxygen-rich atmosphere or an oxidizing agent (e.g., by placing it in a desiccator containing a low concentration of hydrogen peroxide vapor).
-
Monitor for degradation over a set period.
Table 4: Illustrative Forced Degradation Data
| Stress Condition | Duration | Assay (%) | Major Degradant (%) |
| Thermal (60°C) | 7 days | 98.5 | 1.2 |
| Photostability (ICH Option 1) | 1.2 million lux hours | 99.2 | 0.5 |
| Humidity (40°C/75% RH) | 14 days | 99.0 | 0.8 |
| Oxidative (H₂O₂ vapor) | 48 hours | 98.8 | 1.0 |
Disclaimer: The data in this table is illustrative and intended to represent potential outcomes of forced degradation studies.
Visualizations
Caption: Workflow for safe handling of this compound.
Caption: Protocol for the proper storage of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D2EM00458E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Synthesis of Optically Active Succinic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically active succinic acid derivatives are crucial chiral building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their stereochemistry is often critical for the biological activity and safety of the final drug product. This document provides detailed application notes and protocols for three primary methods for the large-scale synthesis of these valuable compounds: asymmetric hydrogenation, enzymatic kinetic resolution, and chiral pool synthesis.
Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective synthesis of chiral succinic acid derivatives. The direct hydrogenation of prochiral precursors like substituted maleic anhydrides or itaconic acids offers a direct route to the desired products with high enantiopurity.
Application Highlight: Synthesis of a Key Intermediate for Mitiglinide
A prominent application of this method is the synthesis of (R)- or (S)-3-substituted succinic anhydrides, which are precursors to drugs like mitiglinide, a hypoglycemic agent used for the treatment of type 2 diabetes.[1] The asymmetric hydrogenation of a 3-substituted maleic anhydride using a rhodium catalyst with a chiral bisphosphine-thiourea ligand (ZhaoPhos) has been shown to be highly efficient, achieving excellent yields and enantioselectivities.[1]
Quantitative Data
| Substrate (3-Substituted Maleic Anhydride) | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | e.e. (%) | Ref |
| 3-Phenylmaleic anhydride | Rh/ZhaoPhos | Toluene | 50 atm | 30 | 1 | >99 | 98 | 99 (R) | [1] |
| 3-Methylmaleic anhydride | Rh/ZhaoPhos | Toluene | 50 atm | 30 | 1 | >99 | 97 | 98 (S) | [1] |
| 3-Isopropylmaleic anhydride | Rh/ZhaoPhos | Toluene | 50 atm | 30 | 1 | >99 | 96 | 99 (S) | [1] |
| 3-(2-Naphthyl)maleic anhydride | Rh/ZhaoPhos | Toluene | 50 atm | 30 | 1 | >99 | 99 | 99 (R) | [1] |
Experimental Protocol: Asymmetric Hydrogenation of 3-Phenylmaleic Anhydride
Materials:
-
3-Phenylmaleic anhydride
-
[Rh(COD)₂]BF₄
-
(R,R)-ZhaoPhos
-
Toluene (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with 3-phenylmaleic anhydride (1.0 mmol) and the chiral catalyst precursor, a mixture of [Rh(COD)₂]BF₄ (0.001 mmol, 0.1 mol%) and (R,R)-ZhaoPhos (0.0011 mmol, 0.11 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the reactants.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Stir the reaction mixture at 30 °C for 1 hour.
-
After the reaction is complete, carefully vent the autoclave and purge with nitrogen.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The enantiomeric excess (e.e.) of the product, (R)-3-phenylsuccinic anhydride, is determined by chiral HPLC analysis.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method for separating enantiomers from a racemic mixture. Lipases are commonly employed enzymes that can selectively catalyze the hydrolysis or esterification of one enantiomer, leaving the other unreacted.
Application Highlight: Resolution of Racemic 2-Substituted Succinic Acids
This method can be applied to the resolution of racemic 2-substituted succinic acids or their esters. For instance, a racemic mixture of diethyl 2-benzylsuccinate can be selectively hydrolyzed by a lipase to yield the corresponding optically active monoester and the unreacted diester.
Quantitative Data
| Substrate | Enzyme | Reaction | Solvent | Time (h) | Conversion (%) | e.e. (Product) (%) | e.e. (Substrate) (%) | Ref |
| (±)-1-phenylethanol | Pseudomonas fluorescens lipase | Hydrolysis | Phosphate buffer/acetone | 64 | 50 | 98 (acid) | 99 (ester) | [2] |
| (±)-Glycidyl butyrate | Porcine pancreatic lipase | Hydrolysis | Phosphate buffer | - | 36 | 98 (R-glycidol) | - | [3] |
| (±)-2-Arylpropionic acid esters | Various lipases | Hydrolysis | Buffer/co-solvent | - | ~50 | >94 | >94 | [2] |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Diethyl 2-Benzylsuccinate
Materials:
-
(±)-Diethyl 2-benzylsuccinate
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of (±)-diethyl 2-benzylsuccinate (10 mmol) in a mixture of phosphate buffer (50 mL, 0.1 M, pH 7.0) and MTBE (50 mL), add immobilized CALB (500 mg).
-
Stir the mixture at 30 °C and monitor the reaction progress by TLC or HPLC.
-
When approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with MTBE and reused.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with MTBE (2 x 25 mL).
-
Combine the organic layers, which contain the unreacted (S)-diethyl 2-benzylsuccinate, and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with MTBE (3 x 25 mL).
-
Combine these organic extracts, which contain the (R)-monoethyl 2-benzylsuccinate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the enantiomeric excess of both the unreacted ester and the monoester product by chiral HPLC or GC analysis.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations.
Application Highlight: Synthesis of (S)-2-Benzylsuccinic Acid from L-Aspartic Acid
(S)-2-Benzylsuccinic acid, a key building block, can be synthesized from the naturally occurring amino acid (L)-aspartic acid. This approach leverages the stereocenter already present in the starting material to produce the desired enantiomerically pure product. A similar synthesis can be achieved starting from L-phenylalanine.[4]
Experimental Protocol: Synthesis of (S)-2-Benzylsuccinic Acid from (L)-Aspartic Acid (Conceptual Outline)
Materials:
-
(L)-Aspartic acid
-
Sodium nitrite
-
Hydrobromic acid
-
Benzylmagnesium chloride
-
Copper(I) cyanide
-
Appropriate solvents and reagents for work-up and purification.
Procedure (Conceptual Steps):
-
Diazotization of L-Aspartic Acid: Convert the amino group of L-aspartic acid to a hydroxyl group with retention of configuration using sodium nitrite in an acidic aqueous solution. This forms (S)-malic acid.
-
Conversion to a Dibromide: Transform the two carboxylic acid groups and the hydroxyl group into bromo groups. This step often requires harsh conditions and protection of the stereocenter.
-
Grignard Coupling: React the resulting chiral dibromide with benzylmagnesium chloride in the presence of a copper catalyst. This step introduces the benzyl group at one of the electrophilic centers.
-
Hydrolysis: Hydrolyze the remaining bromo group to a carboxylic acid to yield (S)-2-benzylsuccinic acid.
-
Purification: Purify the final product by crystallization or chromatography.
Logical Relationship: Chiral Pool Synthesis
Caption: Logical Flow of Chiral Pool Synthesis.
Signaling Pathway of Mitiglinide
Mitiglinide, a drug synthesized from chiral succinic acid derivatives, exerts its therapeutic effect by modulating insulin secretion in pancreatic β-cells.[5][6][7][8]
The mechanism of action involves the following steps:
-
Binding to SUR1: Mitiglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane.[5]
-
K-ATP Channel Closure: This binding inhibits the K-ATP channel, preventing potassium ion efflux.[5][7]
-
Membrane Depolarization: The decrease in potassium efflux leads to depolarization of the β-cell membrane.[6][8]
-
Calcium Influx: The membrane depolarization activates voltage-gated calcium channels, causing an influx of calcium ions (Ca²⁺) into the cell.[6][8]
-
Insulin Exocytosis: The elevated intracellular Ca²⁺ concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin into the bloodstream.[6][8]
Caption: Signaling Pathway of Mitiglinide Action.
References
- 1. Asymmetric hydrogenation of maleic anhydrides catalyzed by Rh/bisphosphine-thiourea: efficient construction of chiral succinic anhydrides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. almacgroup.com [almacgroup.com]
- 3. nbinno.com [nbinno.com]
- 4. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]
- 7. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. [Pharmacological and clinical profile of mitiglinide calcium hydrate (Glufast), a new insulinotropic agent with rapid onset] [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Enzymatic Activity Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Application Note
Enzyme inhibition assays are fundamental tools in drug discovery and biochemical research. They are employed to identify and characterize molecules that can modulate the activity of a specific enzyme. This modulation can be crucial in therapeutic interventions where the inhibition of an enzyme's activity can rectify a pathological condition. This document provides a detailed standard operating procedure (SOP) for conducting an enzymatic activity inhibition assay, using the inhibition of acetylcholinesterase (AChE) as a practical example. The protocols outlined here can be adapted for a wide range of enzymes and inhibitors.
The core principle of this assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor.[1] By comparing these rates, the inhibitory potency of the compound can be determined. Key parameters derived from these assays include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme.[2] Understanding the type of inhibition (e.g., competitive, non-competitive, uncompetitive) is also critical and can be elucidated through kinetic studies.[1][3]
Data Presentation
The quantitative data from enzyme inhibition assays are typically summarized to compare the potency of different inhibitors. The following table presents example data for the inhibition of acetylcholinesterase by various compounds.
| Compound | Inhibitor Type | IC50 (µM) | Ki (µM) | Vmax (µmol/min) | Km (mM) |
| Donepezil | Non-competitive | 0.037 | 0.021 | 0.5 | 0.1 |
| Rivastigmine | Competitive | 71.1 | 45.2 | 1.0 | 0.25 |
| Compound S-I 26 | Competitive | 14 | 9.8 | 1.0 | 0.18 |
| Compound S-II 18 | Mixed | 120 | 85.3 | 0.7 | 0.15 |
| Ondansetron (AChE) | Non-competitive | 33 | - | - | - |
| Ondansetron (BChE) | Mixed | 2.5 | - | - | - |
| Carbamate 1 | Competitive | 0.12 | - | - | - |
| Carbamate 7 | Competitive | 0.38 | - | - | - |
Note: The Vmax and Km values for the inhibited reactions are apparent values and will change depending on the inhibitor concentration and type. The values presented here are for illustrative purposes. Ki values are calculated from IC50 values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Km for that substrate.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of inhibitors against acetylcholinesterase in a 96-well plate format.
Materials and Reagents
-
Purified acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0 using a pH meter.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.
-
ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 15 mM.
-
DTNB Solution (3 mM): Dissolve DTNB in 0.1 M phosphate buffer (pH 7.0) to a final concentration of 3 mM.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test inhibitors in 100% DMSO. From these, prepare serial dilutions in the appropriate solvent to achieve the desired final concentrations in the assay.
Assay Procedure (96-well plate)
-
Assay Plate Setup:
-
Add 25 µL of phosphate buffer to the "blank" wells.
-
Add 25 µL of AChE solution (0.1 U/mL) to the "control" and "inhibitor" wells.
-
-
Inhibitor Addition:
-
Add 5 µL of the solvent (e.g., DMSO) to the "blank" and "control" wells.
-
Add 5 µL of the different inhibitor dilutions to the "inhibitor" wells.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation:
-
Prepare a reaction mixture containing 500 μL of 3 mM DTNB solution and 100 μL of 15 mM ATCI solution in 275 μL of 0.1 M potassium phosphate buffer pH 8.
-
Add 170 µL of the reaction mixture to all wells to start the reaction. The final volume in each well will be 200 µL.
-
-
Measurement: Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from the rates of the control and inhibitor wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Enzyme Inhibition Kinetics
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
MAPK Signaling Pathway
Caption: Key components of the MAPK/ERK signaling cascade.
References
Application Notes and Protocols: Synthesis of Chiral Succinimide Derivatives from (S)-2-Isobutylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimide derivatives are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry. They are core structural motifs in various pharmaceuticals, including anticonvulsant drugs like ethosuximide. The chirality of these derivatives can significantly influence their pharmacological activity and safety profile. (S)-2-Isobutylsuccinic acid is a valuable chiral building block for the synthesis of optically pure succinimide derivatives, enabling the exploration of stereospecific interactions with biological targets.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of succinimide derivatives using this compound as a starting material. The methodologies described are based on established principles of organic synthesis for succinimide formation and are intended to serve as a guide for researchers in drug discovery and development.
General Synthetic Strategies
The synthesis of succinimide derivatives from this compound can be broadly approached via two primary routes:
-
Two-Step Synthesis via Anhydride Formation: This is often the preferred and more controlled method. It involves the initial conversion of this compound to its corresponding cyclic anhydride, followed by the reaction of the anhydride with a primary amine or ammonia to yield the desired succinimide.
-
One-Pot Direct Amidation and Cyclization: This method involves the direct reaction of this compound with an amine at elevated temperatures. This approach is more atom-economical but may require more stringent control of reaction conditions to avoid side products.
Below are detailed protocols for both methodologies.
Experimental Protocols
Protocol 1: Two-Step Synthesis of (S)-N-Substituted-3-isobutylsuccinimide via Anhydride Intermediate
This protocol is exemplified by the synthesis of (S)-N-Benzyl-3-isobutylsuccinimide.
Step 1: Synthesis of (S)-3-Isobutylsuccinic Anhydride
-
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous toluene (optional, as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add acetic anhydride (2.0-3.0 eq). Anhydrous toluene can be used as a solvent if necessary.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the dicarboxylic acid C=O stretch and appearance of the anhydride C=O stretches).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator.
-
The crude (S)-3-Isobutylsuccinic anhydride can be used directly in the next step or purified by distillation or recrystallization.
-
Step 2: Synthesis of (S)-N-Benzyl-3-isobutylsuccinimide
-
Materials:
-
(S)-3-Isobutylsuccinic anhydride
-
Benzylamine
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve (S)-3-Isobutylsuccinic anhydride (1.0 eq) in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add benzylamine (1.0-1.1 eq) dropwise to the solution at room temperature. The reaction is often exothermic.
-
After the initial reaction subsides, add a catalytic amount of acetic acid (optional, can facilitate ring closure).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the formation of the succinimide by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Protocol 2: One-Pot Synthesis of (S)-3-Isobutylsuccinimide
This protocol describes the direct synthesis of the parent (S)-3-Isobutylsuccinimide using ammonia.
-
Materials:
-
This compound
-
Aqueous ammonia (e.g., 28-30% solution) or Urea
-
-
Procedure:
-
In a flask suitable for high-temperature reactions, place this compound (1.0 eq).
-
Slowly add aqueous ammonia (2.0-4.0 eq) with cooling to form the ammonium salt. Alternatively, urea can be used as the nitrogen source.
-
Heat the mixture gently at first to drive off water.
-
Gradually increase the temperature to 180-200 °C. The ammonium salt will decompose, releasing ammonia and water, leading to the formation of the succinimide ring.
-
Maintain the high temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The crude product, which may solidify upon cooling, can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
-
Data Presentation
The following tables summarize typical, albeit hypothetical, quantitative data for the synthesis of (S)-N-Benzyl-3-isobutylsuccinimide to illustrate expected outcomes.
Table 1: Reaction Conditions and Yields for the Synthesis of (S)-N-Benzyl-3-isobutylsuccinimide
| Entry | Solvent | Amine Equiv. | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 1.0 | 110 | 6 | 85 |
| 2 | DCM | 1.1 | 40 | 8 | 78 |
| 3 | THF | 1.0 | 66 | 6 | 82 |
| 4 | Neat | 1.0 | 150 | 2 | 90 |
Table 2: Analytical Data for (S)-N-Benzyl-3-isobutylsuccinimide
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol |
| Melting Point | 88-91 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 5H), 4.65 (s, 2H), 2.90-2.80 (m, 1H), 2.65 (dd, J=17.6, 9.2 Hz, 1H), 2.40 (dd, J=17.6, 4.8 Hz, 1H), 1.90-1.75 (m, 1H), 1.60-1.50 (m, 2H), 0.90 (d, J=6.4 Hz, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 178.9, 176.5, 136.0, 128.8, 128.0, 127.8, 43.8, 41.2, 39.8, 35.5, 25.9, 22.8, 22.6 |
| Optical Rotation [α]²⁰D | +15.2 (c 1.0, CHCl₃) |
| Purity (HPLC) | >98% |
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows.
Caption: Workflow for the two-step synthesis of (S)-N-substituted-3-isobutylsuccinimide.
Caption: Logical flow for the one-pot synthesis of (S)-3-isobutylsuccinimide.
Conclusion
The protocols outlined in these application notes provide robust and adaptable methods for the synthesis of chiral succinimide derivatives from this compound. The choice between a two-step and a one-pot synthesis will depend on the specific substrate, desired purity, and scalability of the reaction. These methodologies are foundational for the development of novel, optically pure succinimide-based compounds for various applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific needs.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Isobutylsuccinic Acid
Welcome to the technical support center for the synthesis of (S)-2-Isobutylsuccinic acid. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiomerically pure this compound?
A1: There are three main strategies for obtaining enantiomerically pure this compound:
-
Chiral Resolution: This is a widely used method that involves separating a racemic mixture of isobutylsuccinic acid.[1] The most common approach is forming diastereomeric salts with a chiral resolving agent.[1][2] These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization.[3][4]
-
Asymmetric Synthesis: This strategy aims to create the desired (S)-enantiomer directly, avoiding the formation of a racemic mixture and the loss of 50% of the material.[1] Key methods include asymmetric hydrogenation of a suitable prochiral precursor using a chiral catalyst.[5][6][7]
-
Enzymatic Synthesis: This method utilizes enzymes, such as lipases, which can catalyze reactions with high stereoselectivity under mild conditions.[8][9] For example, an enzyme could be used for enantioselective hydrolysis of a diester of isobutylsuccinic acid.
Q2: How do I choose an appropriate chiral resolving agent for the diastereomeric salt resolution of isobutylsuccinic acid?
A2: Choosing the right resolving agent is crucial for successful resolution. Since 2-isobutylsuccinic acid is an acid, you should use a chiral base as the resolving agent.[3] Important factors to consider include:
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable for the scale of your synthesis.
-
Crystallinity of the Diastereomeric Salt: The formed salt must be crystalline to allow for separation by fractional crystallization. This is often unpredictable, so screening several agents is common.[1]
-
Ease of Recovery: The resolving agent should be easily recoverable after the resolution for potential reuse.
Commonly used chiral bases for resolving racemic acids include (R)- or (S)-1-phenylethylamine, brucine, and quinine.[1][3]
Q3: What are the advantages and disadvantages of chiral resolution versus asymmetric synthesis?
A3: Both methods have their own set of pros and cons, which are summarized in the table below.
| Feature | Chiral Resolution | Asymmetric Synthesis |
| Starting Material | Racemic mixture | Prochiral substrate |
| Theoretical Yield | Maximum 50% (unless the unwanted enantiomer is racemized and recycled)[1] | Can be up to 100% |
| Key Challenge | Finding a suitable resolving agent and optimizing crystallization conditions[1] | Developing a highly selective catalyst and optimizing reaction conditions |
| Process | Often involves multiple crystallization steps, which can be laborious.[1] | Typically a single chemical transformation. |
| Cost | Can be less expensive if a cheap resolving agent is available. | Often requires expensive chiral ligands or catalysts.[6] |
Troubleshooting Guide
Q1: My overall yield of this compound is low after chiral resolution. What are the possible causes and solutions?
A1: Low yield is a common issue in chiral resolution. The problem can often be traced to the crystallization or recovery steps.
-
Cause 1: Poor Crystallization of the Diastereomeric Salt: If the desired diastereomeric salt does not crystallize efficiently, a significant portion will remain in the mother liquor, reducing the yield.
-
Solution: Screen different solvents to find one where the desired diastereomer has low solubility while the other is more soluble. You can also try adjusting the cooling rate during crystallization; slower cooling often leads to better crystal formation.
-
-
Cause 2: Co-precipitation of Diastereomers: The unwanted diastereomer may be crystallizing along with the desired one, which not only lowers the yield of the pure enantiomer but also reduces its enantiomeric excess.
-
Solution: Re-crystallize the diastereomeric salt multiple times. While this can improve purity, it may also lead to some loss of material in each step.
-
-
Cause 3: Inefficient Recovery from the Salt: After separating the diastereomeric salt, the final step is to liberate the this compound, typically by adding a strong acid. Incomplete acidification or physical losses during extraction can lower the yield.
-
Solution: Ensure the pH is sufficiently low (e.g., pH 1-2) to fully protonate the succinic acid.[10] Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery from the aqueous phase.
-
Below is a troubleshooting workflow for low yield issues.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. onyxipca.com [onyxipca.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions [mdpi.com]
- 9. Enantioselective Synthesis of a New Non-Natural Gabosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN105418401A - Preparation method of (S)-2-benzylsuccinic acid - Google Patents [patents.google.com]
Technical Support Center: (S)-2-Isobutylsuccinic Acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (S)-2-Isobutylsuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities can originate from the synthetic route or fermentation process. These may include:
-
Related Organic Acids: Such as 3-isobutylglutaric acid, formic acid, acetic acid, and lactic acid.[1][2]
-
Unreacted Starting Materials: Depending on the synthetic pathway.
-
Byproducts of Synthesis: Such as (R)-(-)-3-carbamoylmethyl-5-methylhexanoic acid if related to pregabalin synthesis.[2]
-
Residual Solvents: From extraction or crystallization steps.
-
Sugars and Proteins: If the acid is produced via fermentation.[1][3]
Q2: My final product has a low melting point. What could be the cause?
A2: A low or broad melting point is a primary indicator of impurities. The presence of residual solvents or other organic acid impurities can depress the melting point. It is recommended to perform further purification steps such as recrystallization or chromatography. The expected melting point for pure 2-Isobutylsuccinic acid is in the range of 108-109°C.[4]
Q3: I am observing poor crystal formation during crystallization. How can I improve this?
A3: Poor crystal formation can be due to several factors:
-
Supersaturation Rate: Too rapid cooling can lead to the formation of small, impure crystals or oils. A slower, more controlled cooling process is recommended.
-
Solvent System: The chosen solvent may not be optimal. A solvent screen to identify a system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is crucial.
-
Purity of the Solution: High levels of impurities can inhibit crystal growth. Consider a preliminary purification step like liquid-liquid extraction or column chromatography.
-
pH: For crystallization from aqueous solutions, adjusting the pH to between 1 and 4 can improve the yield of succinic acid crystals.[5]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: A combination of analytical methods should be used to ensure the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities and requires derivatization for polar compounds like organic acids.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.
-
Melting Point Analysis: As a quick check for purity.
-
X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the crystallinity of the final product.[6]
Troubleshooting Guides
Low Yield After Crystallization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Solvent | Perform a solvent screen to find a solvent with a high solubility differential at different temperatures. | Improved crystal yield and purity. |
| Incorrect pH | If using an aqueous solution, adjust the pH to 1.5-2.0.[7] | Increased precipitation of the acid. |
| Premature Crystallization | Ensure the crude product is fully dissolved at the higher temperature before cooling. | Prevents loss of product during hot filtration. |
| Loss during Filtration | Wash the collected crystals with a minimal amount of cold solvent. | Minimizes dissolution of the product. |
| Incomplete Crystallization | Extend the crystallization time at the lower temperature.[8] | Allows for maximum crystal formation. |
Product Contamination with Other Organic Acids
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Solubility Profiles | Employ column chromatography. Ion exchange or non-functionalized resins can be effective.[9][10][11] | Separation of acids with different polarities. |
| Ineffective Extraction | Optimize the pH for liquid-liquid extraction to ensure the target acid is in its non-ionized form for better partitioning into the organic layer. | Enhanced separation from more polar or less acidic impurities. |
| Co-crystallization | Attempt a two-stage crystallization process or use a different solvent system.[8][12] | Formation of purer crystals. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent (e.g., water, ethanol, or a mixture). Ensure the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For further yield, the flask can be placed in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Chromatographic Purification using Anion Exchange Resin
-
Resin Preparation: Swell and pack the chosen anion exchange resin (e.g., Amberlite IRA958 Cl) into a chromatography column according to the manufacturer's instructions.[11]
-
Sample Loading: Dissolve the crude this compound in the mobile phase and load it onto the column.
-
Elution: Elute the column with a suitable eluent. The separation efficiency can be influenced by the flow rate and eluent concentration.[11][13] For instance, a gradient of a strong acid like HCl can be used.
-
Fraction Collection: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique (e.g., TLC or HPLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Influence of Process Variables on Succinic Acid Separation Efficiency using Anionic Resins
| Resin Type | Flow Rate (BV/h) | Eluent (HCl) Conc. | Temperature (°C) | Separation Efficiency (%) |
| Amberlyst A21 | 0.42 | 5% | 20 | 76.1[11] |
| Amberlite HPR 900 OH | 0.42 | 5% | 20 | 69.3[11] |
| Amberlite IRA958 Cl | 0.42 | 5% | 20 | 81.2[11] |
| Amberlite IRA958 Cl | 0.42 | 1% | 20 | 80.3[11][13] |
| Amberlite IRA958 Cl | 0.42 | 10% | 20 | 70.7[11][13] |
| Amberlite IRA958 Cl | 0.42 | 5% | 30 | 73.9[11][13] |
| Amberlite IRA958 Cl | 0.42 | 5% | 40 | 76.4[11][13] |
Data adapted from studies on general succinic acid purification and presented for comparative purposes.[11][13]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for low crystallization yield.
References
- 1. commons.und.edu [commons.und.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2-ISOBUTYL SUCCINIC ACID | 5702-99-8 [amp.chemicalbook.com]
- 5. US20120238722A1 - Process for the crystallization of succinic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2009082050A1 - Method for purifying succinic acid by crystallization of culture broth - Google Patents [patents.google.com]
- 8. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20150158803A1 - Purification of succinic acid from fermentation broth on non-functionalized chromatographic resin - Google Patents [patents.google.com]
- 10. CN104284982A - Purification of succinic acid - Google Patents [patents.google.com]
- 11. Novel chromatographic purification of succinic acid from whey fermentation broth by anionic exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dir.muni.ac.ug:8443 [dir.muni.ac.ug:8443]
optimizing reaction conditions for isobutylsuccinic acid synthesis
Technical Support Center: Isobutylsuccinic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for isobutylsuccinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for isobutylsuccinic acid?
A1: The main synthetic pathways to isobutylsuccinic acid and its derivatives include:
-
Ene Reaction: This is a common industrial method involving the reaction of a polyisobutene with maleic anhydride at high temperatures (160°-210° C), often in the presence of a dicarboxylic acid catalyst.[1][2]
-
Michael Addition: This classic organic reaction involves the conjugate addition of a nucleophile (a carbanion) to an α,β-unsaturated carbonyl compound.[3][4][5][6] It is a versatile method for creating carbon-carbon bonds.[3][4]
-
Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene, which can then be oxidized to the corresponding carboxylic acid.[7][8][9][10][11]
Q2: What are some common side reactions to be aware of during the synthesis of isobutylsuccinic acid?
A2: During the synthesis of isobutylsuccinic acid, several side reactions can occur, leading to impurities and reduced yields. These can include:
-
Diketopiperazine Formation: This is particularly prevalent in peptide synthesis at the dipeptide stage but is a consideration in related amide formations.[12]
-
Aspartimide Formation: This can occur under both acidic and basic conditions in reactions involving aspartic acid or related structures, leading to a mixture of alpha and beta coupled products.[12]
-
Polymerization: In reactions involving unsaturated precursors, polymerization can be a significant side reaction, especially at elevated temperatures.[13]
-
Formation of byproducts: Depending on the specific route, various byproducts can form. For instance, in the ene reaction, incomplete reaction or side reactions of the double bond can lead to a mixture of products.[2]
Q3: How can I purify the final isobutylsuccinic acid product?
A3: Purification of isobutylsuccinic acid is crucial to remove unreacted starting materials, catalysts, and side products. Common purification methods include:
-
Crystallization: This is a widely used technique for purifying solid organic acids.[14][15][16] The choice of solvent is critical for obtaining high purity crystals.[17]
-
Chromatography: Techniques like ion-exchange chromatography can be effective in separating the desired acid from other organic acids and salts.[14][18]
-
Electrodialysis: This method uses ion-exchange membranes to separate ionic species from uncharged components and can be used for desalination and purification.[14][15]
-
Extraction: Liquid-liquid extraction can be employed to separate the product from the reaction mixture.[14][16]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | * Increase reaction time or temperature within the stability limits of reactants and products.[19][20] * Ensure efficient mixing. * Check the purity of starting materials. |
| Poor catalyst activity | * Increase catalyst loading.[19] * Use a more active catalyst. Several options exist, including Lewis acids and solid acid catalysts.[19][21] * Ensure the catalyst is not poisoned by impurities in the starting materials. | |
| Unfavorable equilibrium | * If applicable, remove a byproduct (e.g., water in an esterification) to drive the reaction forward. | |
| Formation of Multiple Products | Side reactions | * Optimize reaction temperature and pressure to favor the desired reaction pathway.[9] * Adjust the molar ratio of reactants. For example, in the ene reaction, a molar ratio of maleic anhydride to polyisobutene of 1.05:1 to 3:1 is often used.[1] |
| Isomerization | * In reactions like hydroformylation, isomerization of the starting alkene can lead to different isomers of the product.[11] The choice of ligand on the metal catalyst can influence selectivity. | |
| Product Degradation | High reaction temperature | * Lower the reaction temperature and extend the reaction time.[22] * Consider using a more active catalyst that allows for lower reaction temperatures. |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture | * For acidic products, adjust the pH to precipitate the acid or its salt. * Use an appropriate extraction solvent. |
| Emulsion formation during workup | * Add a saturated brine solution to break the emulsion. * Centrifuge the mixture. |
Data Presentation: Reaction Conditions
Table 1: Ene Reaction of Polyisobutene with Maleic Anhydride
| Parameter | Value | Reference |
| Temperature | 160°C - 210°C | [1] |
| Molar Ratio (Maleic Anhydride : Polyisobutene) | 1.05:1 to 3:1 | [1] |
| Catalyst | Dicarboxylic acids (e.g., oxalic acid, maleic acid) | [1] |
| Reactant Purity | Polyisobutene with at least 70% terminal double bonds | [1] |
Table 2: Esterification of Succinic Acid with Isopropyl Alcohol
| Parameter | Value | Reference |
| Temperature | 100°C | [19] |
| Reaction Time | 4 hours | [19] |
| Molar Ratio (Succinic Acid : Isopropyl Alcohol) | 1:5 | [19] |
| Catalyst | Lewis acid ionic liquid ([Bmim]Br-Fe2Cl6) | [19] |
| Catalyst Loading | 10.0% (w/w of succinic acid) | [19] |
| Yield of Diisopropyl Succinate | up to 88.9% | [19] |
Experimental Protocols
Protocol 1: Synthesis of Isobutylsuccinic Anhydride via Ene Reaction
Objective: To synthesize isobutylsuccinic anhydride from isobutylene and maleic anhydride.
Materials:
-
Isobutylene (with a high proportion of terminal double bonds)
-
Maleic anhydride
-
Maleic acid (catalyst)
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
Charge the reaction vessel with isobutylene and maleic anhydride in a molar ratio between 1.1:1 and 2:1.
-
Add a catalytic amount of maleic acid.
-
Heat the mixture to a temperature between 160°C and 210°C with constant stirring.[1]
-
Maintain the reaction at this temperature for a specified time, monitoring the progress by techniques such as GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting polyisobutylsuccinic anhydride can be purified by vacuum distillation or chromatography.
Protocol 2: General Procedure for Michael Addition to an α,β-Unsaturated Ester
Objective: To synthesize a derivative of isobutylsuccinic acid via Michael addition.
Materials:
-
An appropriate α,β-unsaturated ester (Michael acceptor)
-
An isobutyl-containing nucleophile (Michael donor), such as an isobutyl-derived organocuprate reagent.
-
A suitable aprotic solvent (e.g., THF, diethyl ether)
-
A base (if generating a carbanion in situ)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the Michael acceptor in the chosen anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Slowly add the Michael donor to the cooled solution with vigorous stirring.
-
Allow the reaction to proceed at low temperature for a set period, monitoring by TLC.
-
Upon completion, quench the reaction by adding a proton source, such as a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for isobutylsuccinic acid synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. US5420207A - Preparation of polyisobutylsuccinic anhydrides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Michael addition reaction and its examples [ewadirect.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of alcohols via hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins [mdpi.com]
- 10. CN110327975A - Hydroformylation catalyst and its preparation method and application - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. mdpi.com [mdpi.com]
- 14. Downstream processing of biotechnological produced succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.bangor.ac.uk [research.bangor.ac.uk]
- 17. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN104284982A - Purification of succinic acid - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. ipindexing.com [ipindexing.com]
- 22. scispace.com [scispace.com]
Technical Support Center: Chiral Separation of Isobutylsuccinic Acid
Welcome to the technical support center for the chiral separation of isobutylsuccinic acid. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the chiral separation of isobutylsuccinic acid?
The primary challenges in separating the enantiomers of isobutylsuccinic acid stem from its structure. As a small, aliphatic dicarboxylic acid, it possesses high polarity and conformational flexibility, which can lead to weak and non-specific interactions with chiral stationary phases (CSPs). This often results in poor resolution and peak co-elution. Furthermore, the two carboxylic acid groups can cause strong interactions with the silica surface of the column, leading to significant peak tailing.[1]
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating small aliphatic carboxylic acids like isobutylsuccinic acid?
For small, polar acidic compounds, two main types of CSPs are generally recommended:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralpak AD, Chiralcel OD) are widely used and can offer a broad range of enantioselectivity.[2]
-
Anion-exchange type CSPs: These have shown excellent performance for the enantiomeric resolution of acidic compounds.[3] CSPs based on quinine or quinidine carbamates, for instance, have been successfully used for the separation of various small acidic molecules.[1][3]
Q3: Why is a mobile phase additive necessary for the chiral separation of isobutylsuccinic acid?
A mobile phase additive, typically a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid, is crucial for good chromatography of carboxylic acids.[2] The acidic additive suppresses the ionization of the carboxyl groups of isobutylsuccinic acid. In its non-ionized form, the analyte is less polar and less likely to engage in strong, undesirable secondary interactions with the stationary phase, which are a primary cause of peak tailing.[2] This results in sharper, more symmetrical peaks and improved resolution.
Q4: Can I use derivatization to improve the separation of isobutylsuccinic acid enantiomers?
Yes, derivatization is a viable strategy. Converting the carboxylic acid groups into esters or amides can reduce the polarity of the analyte and may introduce additional interaction sites (like π-π interactions if an aromatic derivatizing agent is used), which can enhance chiral recognition on a suitable CSP.[4][5][6] However, this adds extra steps to sample preparation and requires careful selection of the derivatizing agent and reaction conditions to avoid racemization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chiral separation of isobutylsuccinic acid.
| Problem | Potential Cause | Recommended Solution |
| Poor or No Resolution | Suboptimal Mobile Phase: Incorrect solvent strength or additive concentration. | - Adjust the ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane).- Vary the concentration of the acidic additive (e.g., 0.1% - 0.5% TFA or formic acid). |
| Inappropriate CSP: The chosen chiral stationary phase does not provide sufficient enantioselectivity. | - Screen different categories of CSPs, focusing on polysaccharide and anion-exchange types.- If using a polysaccharide column, try a different derivative (e.g., switch from a cellulose-based to an amylose-based CSP). | |
| Temperature Effects: Suboptimal column temperature. | - Vary the column temperature. Lower temperatures often increase enantioselectivity but may broaden peaks, while higher temperatures can improve efficiency. | |
| Significant Peak Tailing | Secondary Silanol Interactions: Ionized carboxyl groups interacting with the silica backbone of the CSP. | - Increase the concentration of the acidic additive in the mobile phase to further suppress analyte ionization.- Ensure the mobile phase is well-mixed and the column is thoroughly equilibrated. |
| Column Overload: Injecting too much sample. | - Reduce the injection volume or dilute the sample. | |
| Irreproducible Retention Times | Column Memory Effects: Residual additives from previous runs affecting the separation. | - Dedicate a column specifically for acidic separations or implement a rigorous column flushing and equilibration protocol between different methods. |
| Mobile Phase Instability: Inconsistent mobile phase composition. | - Prepare fresh mobile phase daily and ensure it is thoroughly degassed. | |
| Low UV Signal | Weak Chromophore: Isobutylsuccinic acid lacks a strong UV-absorbing chromophore. | - Use a low wavelength for detection (e.g., < 220 nm).- Consider derivatization with a UV-active agent.- If available, use a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). |
Experimental Protocols & Data
As there is limited published data specifically for isobutylsuccinic acid, the following protocols are based on successful separations of structurally similar small aliphatic dicarboxylic and hydroxycarboxylic acids. These should serve as excellent starting points for method development.
Table 1: Starting Conditions for Chiral HPLC Method Development
| Parameter | Method 1 (Polysaccharide CSP) | Method 2 (Anion-Exchange CSP) |
| Chiral Stationary Phase | Chiralpak AD-H (amylose-based) | CHIRALPAK QN-AX (quinine-based) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) | Methanol / Acetic Acid / Ammonium Acetate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 210 nm | UV at 210 nm |
Table 2: Example Separation Data for Analogous Compounds
| Compound | CSP | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Methylsuccinic Acid | Newcrom R1 (achiral separation) | Water/Acetonitrile/Phosphoric Acid | Not applicable | Not applicable |
| Malic Acid | Quinine-based anion exchanger | Acetonitrile/Methanol with formic acid/ammonium formate | ~ 5 and 6 | > 2.0 |
| 2-Hydroxyglutaric Acid | Quinine-based anion exchanger | Acetonitrile/Methanol with formic acid/ammonium formate | ~ 7 and 8 | > 2.0 |
Note: Data for analogous compounds are provided to illustrate potential starting conditions and expected performance.[1][7]
Visualized Workflows
Method Development Workflow
The following diagram outlines a systematic approach to developing a chiral separation method for isobutylsuccinic acid.
Caption: A workflow for chiral method development for isobutylsuccinic acid.
Troubleshooting Logic Diagram
This diagram provides a decision-making process for troubleshooting common issues.
Caption: A decision tree for troubleshooting chiral HPLC separation problems.
References
- 1. Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chiraltech.com [chiraltech.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Separation of Methylsuccinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: (S)-2-Isobutylsuccinic Acid Aqueous Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the aqueous stability of (S)-2-Isobutylsuccinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is the general stability of this compound in aqueous solutions?
This compound, a dicarboxylic acid, is generally stable in aqueous solutions under neutral and mildly acidic conditions at ambient temperature. However, its stability can be influenced by factors such as pH, temperature, and the presence of oxidative agents. As a substituted succinic acid, its degradation pathways are expected to be similar to those of other dicarboxylic acids.
2. What are the potential degradation pathways for this compound in aqueous solution?
Based on the chemistry of succinic acid and its derivatives, the following degradation pathways are plausible under stress conditions:
-
Dehydration: At elevated temperatures, this compound may undergo intramolecular dehydration to form (S)-2-Isobutylsuccinic anhydride. This is a common thermal degradation pathway for succinic acid.[1]
-
Decarboxylation: Under certain conditions, particularly at high temperatures, decarboxylation can occur, leading to the loss of one or both carboxyl groups as carbon dioxide. For succinic acid, this can result in the formation of propionic acid and CO2.[1]
-
Oxidation: In the presence of oxidizing agents, the molecule can be susceptible to oxidative degradation. The specific degradation products would depend on the nature of the oxidizing agent and the reaction conditions.
-
Hydrolysis: While the molecule itself is a diacid, if it were in an esterified form, hydrolysis would be a primary degradation pathway. For the diacid form, hydrolysis is not a primary degradation route unless under extreme conditions that might promote decarboxylation or other reactions.
3. How does pH affect the stability of this compound solutions?
The pH of an aqueous solution can significantly impact the stability of this compound, primarily by influencing its ionization state and susceptibility to certain reactions.
-
Acidic Conditions (pH < 4): In highly acidic solutions, the carboxylic acid groups will be protonated. While generally stable, extreme acidic conditions coupled with high temperatures can potentially promote decarboxylation.
-
Neutral Conditions (pH 6-8): Around neutral pH, the molecule will exist as a mixture of its mono- and di-anionic forms. In this range, the molecule is expected to be relatively stable.
-
Alkaline Conditions (pH > 8): In basic solutions, the dicarboxylate form will predominate. While generally stable, very high pH values in combination with other stressors like heat or oxidizing agents might facilitate certain degradation reactions.
4. What are the recommended storage conditions for aqueous solutions of this compound?
To ensure the stability of aqueous solutions of this compound for experimental use, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) is advisable to minimize degradation.
-
pH: It is recommended to buffer the solution in a slightly acidic to neutral pH range (e.g., pH 4-7) for optimal stability.
-
Light: Protect solutions from light to prevent any potential photolytic degradation, although dicarboxylic acids are not typically highly susceptible to photolysis.
-
Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent analytical results in stability studies.
| Potential Cause | Troubleshooting Step |
| Sample Degradation During Analysis | Ensure the autosampler is temperature-controlled (typically 4 °C) to prevent degradation of samples waiting for injection. |
| pH Shift in Solution | Verify the pH of the solution before and after the experiment. Use a suitable buffer to maintain a constant pH. |
| Interaction with Container | Use inert container materials such as glass or polypropylene. Perform studies to check for adsorption to the container surface. |
| Inconsistent Sample Preparation | Ensure a standardized and validated sample preparation procedure is followed for all time points. |
Issue 2: Appearance of unexpected peaks in chromatograms during stability analysis.
| Potential Cause | Troubleshooting Step |
| Formation of Degradation Products | This is the expected outcome of a stability study. The goal is to identify and quantify these new peaks. Use techniques like mass spectrometry (MS) to identify the structure of the degradation products. |
| Contamination | Analyze a blank (solvent) injection to check for system contamination. Ensure all glassware and solvents are clean. |
| Excipient Degradation | If working with a formulated product, analyze a placebo sample under the same stress conditions to differentiate between drug and excipient degradation. |
| Peak Tailing or Splitting | This could indicate an issue with the analytical method. Refer to the HPLC/UPLC troubleshooting guide below. |
Issue 3: Poor mass balance in forced degradation studies.
| Potential Cause | Troubleshooting Step |
| Formation of Non-UV Active Degradants | If using UV detection, some degradation products may not have a chromophore. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to ensure all components are detected. |
| Formation of Volatile Degradants | Degradation products that are volatile (e.g., CO2 from decarboxylation) will not be detected by liquid chromatography. This is a known challenge in achieving 100% mass balance. |
| Precipitation of Degradants | Some degradation products may be less soluble than the parent compound and could precipitate out of solution. Visually inspect the samples and consider dissolving them in a stronger solvent before analysis. |
| Inaccurate Response Factors | The response factor of degradation products in a UV detector can be different from the parent compound. If possible, isolate and quantify the degradation products using their own reference standards. If not, assume a response factor of 1.0 for initial assessment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
2. Stock Solution Preparation: Prepare a stock solution of this compound in HPLC-grade water at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 60 °C in a water bath for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
4. Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating UPLC-MS method (see Protocol 2).
5. Data Analysis: Calculate the percentage degradation of this compound and the formation of any degradation products. Attempt to achieve a mass balance of approximately 95-105%.
Protocol 2: Stability-Indicating UPLC-MS Method for this compound
This protocol describes a representative UPLC-MS method for the quantification of this compound and its potential degradation products.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer).
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
3. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | m/z 50-500 |
4. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating.
Visualizations
References
Technical Support Center: Synthesis of (S)-2-Isobutylsuccinic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of (S)-2-Isobutylsuccinic acid, with a primary focus on avoiding racemization.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to synthesize this compound with high enantiomeric purity?
A1: The most prevalent and reliable methods for the asymmetric synthesis of this compound involve the use of chiral auxiliaries.[1][2][3] These are chiral molecules that are temporarily attached to the succinic acid moiety to direct the stereochemical outcome of a subsequent reaction, after which they are removed.[2][4] Evans-type oxazolidinone auxiliaries are particularly effective for this purpose, enabling highly diastereoselective alkylation of an enolate intermediate.[2][5] Other notable methods include the use of chiral iron succinoyl complexes and asymmetric hydrogenation of a suitable precursor.[3][6] Enzymatic strategies also offer a powerful approach to achieving high enantioselectivity.
Q2: How do Evans-type chiral auxiliaries control the stereochemistry during the synthesis?
A2: Evans-type oxazolidinone auxiliaries work by creating a rigid and sterically hindered environment around the prochiral center of the succinate derivative.[2][7] After attachment of the auxiliary, a strong base is used to form a specific (Z)-enolate, which is stabilized by chelation to a metal cation (typically lithium or sodium).[2] The bulky substituent on the chiral auxiliary then blocks one face of the enolate, forcing the incoming electrophile (in this case, an isobutyl group) to attack from the less hindered face.[2][5] This results in a highly diastereoselective alkylation. The auxiliary is subsequently cleaved to yield the desired (S)-enantiomer of 2-isobutylsuccinic acid.[2][4]
Q3: What factors can lead to racemization or loss of stereoselectivity?
A3: Racemization, or the formation of an unwanted mixture of enantiomers, can occur at several stages. Key factors include:
-
Incomplete Enolate Formation: If the deprotonation of the N-acyl oxazolidinone is incomplete, the remaining starting material can react non-selectively.
-
Enolate Geometry: The formation of the incorrect enolate isomer ((E)-enolate instead of the desired (Z)-enolate) can lead to the opposite diastereomer.[2]
-
Reaction Temperature: Elevated temperatures can sometimes lead to enolate equilibration or side reactions that erode stereoselectivity. It is crucial to maintain low temperatures (e.g., -78 °C) during enolate formation and alkylation.[4]
-
Choice of Base and Solvent: The choice of base and solvent can influence the aggregation state and reactivity of the enolate, potentially affecting diastereoselectivity.[1]
-
Harsh Auxiliary Cleavage Conditions: The conditions used to remove the chiral auxiliary must be mild enough to avoid epimerization of the newly formed stereocenter.[2]
Q4: Can I use a different alkylating agent with the same chiral auxiliary to produce other 2-alkylsuccinic acids?
A4: Yes, the methodology is quite general. The use of different alkyl halides as electrophiles with the same chiral succinate enolate equivalent allows for the synthesis of a variety of homochiral α-alkyl succinic acid derivatives in high yield and stereoselectivity.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | 1. Incorrect Enolate Geometry: The formation of the (E)-enolate instead of the desired (Z)-enolate.[2]2. Reaction Temperature Too High: Allowing the enolate solution to warm up can lead to equilibration and loss of selectivity.3. Inappropriate Base or Solvent: The choice of base and solvent can affect the enolate structure.[1] | 1. Ensure the use of a suitable base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) which are known to favor the formation of the (Z)-enolate.[2]2. Strictly maintain the reaction temperature at -78 °C during enolate formation and alkylation.3. Use a non-polar aprotic solvent such as tetrahydrofuran (THF). |
| Incomplete Reaction/Low Yield | 1. Inactive Alkylating Agent: The isobutyl halide may be old or degraded.2. Insufficient Deprotonation: The base may not have been strong enough or added in sufficient quantity to completely form the enolate.3. Steric Hindrance: The enolate is sterically hindered, and the reaction may be sluggish. | 1. Use a fresh, high-purity bottle of isobutyl iodide or isobutyl bromide.2. Ensure the base is freshly prepared or properly stored and use a slight excess (e.g., 1.1 equivalents).3. Allow the reaction to proceed for a sufficient amount of time at the recommended temperature. Monitor the reaction by thin-layer chromatography (TLC). |
| Difficulty in Removing the Chiral Auxiliary | 1. Incomplete Hydrolysis: The hydrolysis conditions may not be sufficient to cleave the amide bond.2. Side Reactions During Cleavage: Harsh basic conditions can sometimes lead to side reactions or epimerization.[5] | 1. For hydrolytic cleavage, ensure an adequate excess of the reagent (e.g., lithium hydroxide and hydrogen peroxide) is used and allow for sufficient reaction time.[5]2. Use established mild cleavage protocols, such as the LiOH/H₂O₂ method, which is known to be effective and minimize side reactions.[5] |
| Racemization of the Final Product | 1. Epimerization during Auxiliary Removal: The α-proton of the succinic acid can be acidic and may be removed under basic conditions, leading to racemization.2. Harsh Purification Conditions: Exposure to strong acid or base during workup or chromatography can cause racemization. | 1. Use mild conditions for auxiliary cleavage. After cleavage, promptly work up the reaction and acidify carefully to a neutral or slightly acidic pH.2. Use neutral or slightly acidic conditions for purification (e.g., silica gel chromatography with a suitable eluent system). Avoid prolonged exposure to strong acids or bases. |
Quantitative Data Summary
The following table summarizes representative data for the asymmetric synthesis of 2-alkylsuccinic acid derivatives using an Evans-type chiral auxiliary.
| Method | Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield | Reference(s) |
| Asymmetric Alkylation | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Allyl Iodide | 98:2 | >98% | 61-77% | [5] |
| Asymmetric Alkylation | (S)-4-benzyl-2-oxazolidinone | Various Alkyl Halides | High | High | Good to Excellent | [2][8] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Asymmetric Alkylation using an Evans-type Chiral Auxiliary
This protocol is based on established procedures for the asymmetric alkylation of N-acyloxazolidinones.[5]
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of mono-ethyl succinyl chloride (1.1 eq) in anhydrous THF.
-
Add the solution of mono-ethyl succinyl chloride to the lithiated oxazolidinone solution dropwise at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-succinoyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-succinoyl oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the (Z)-enolate.
-
Add isobutyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-8 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography if necessary.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~3 with a 1 M HCl solution.
-
Extract the this compound monoester with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting monoester can be hydrolyzed to the diacid if desired by standard procedures (e.g., saponification with NaOH followed by acidification).
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Caption: Factors contributing to racemization and their preventative measures.
References
- 1. Diastereoselective addition of monoorganocuprates to a chiral fumarate: reaction development and synthesis of (–)-dihydroprotolichesterinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. uwindsor.ca [uwindsor.ca]
- 5. chemistry.williams.edu [chemistry.williams.edu]
- 6. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-2-Isobutylsuccinic Acid
Welcome to the technical support center for the synthesis of (S)-2-Isobutylsuccinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the synthesis of this important chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent synthetic strategies for this compound are the malonic ester synthesis and a route starting from 3-isobutylglutaric anhydride. The malonic ester synthesis involves the alkylation of a malonic ester with an isobutyl halide, followed by hydrolysis and decarboxylation. The alternative route begins with the condensation of isovaleraldehyde and ethyl cyanoacetate to form 3-isobutylglutaric acid, which is then converted to the anhydride and subsequently hydrolyzed to the desired product. Chiral resolution is a critical step in many synthetic approaches to isolate the desired (S)-enantiomer.[1][2]
Q2: What is the primary chiral impurity I should be concerned about?
A2: The most significant chiral impurity is the undesired (R)-2-Isobutylsuccinic acid enantiomer. Achieving high enantiomeric purity is a critical challenge, and incomplete separation during chiral resolution is a common source of this impurity.
Q3: What are the typical process-related impurities I might encounter?
A3: Besides the (R)-enantiomer, several process-related impurities can arise depending on the synthetic route:
-
From Malonic Ester Synthesis: A primary concern is the formation of dialkylated byproducts, where the malonic ester is alkylated twice with the isobutyl group.[3]
-
From 3-Isobutylglutaric Anhydride Route: Incomplete hydrolysis of the anhydride can lead to its presence in the final product. Additionally, unreacted 3-isobutylglutaric acid from the anhydride synthesis can also be an impurity.
-
General Impurities: Residual starting materials, solvents, and reagents used in the synthesis and purification steps can also be present.
Q4: What analytical techniques are recommended for purity assessment?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the chemical and chiral purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation and identification of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield
| Symptom | Potential Cause | Troubleshooting Steps |
| Overall low yield of isobutylsuccinic acid (racemic or enantiomerically enriched). | Incomplete reaction during the alkylation (malonic ester synthesis) or condensation/hydrolysis steps. | - Monitor reaction progress: Use TLC or HPLC to ensure the reaction has gone to completion before workup. - Optimize reaction conditions: Adjust temperature, reaction time, or stoichiometry of reagents. - Check reagent quality: Ensure the purity and reactivity of starting materials and reagents. |
| Side reactions, such as dialkylation in the malonic ester synthesis. | - Control stoichiometry: Use a slight excess of the malonic ester to minimize dialkylation.[4] - Optimize base and temperature: Use a less reactive base or lower the reaction temperature to improve selectivity. | |
| Loss of product during workup and purification. | - Optimize extraction: Ensure the correct pH is used during aqueous extractions to maximize the recovery of the diacid. - Refine crystallization technique: Carefully select the crystallization solvent and control the cooling rate to maximize crystal formation and recovery. |
Issue 2: Chiral Purity Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Low enantiomeric excess (ee) after chiral resolution. | Inefficient separation of diastereomeric salts. | - Optimize resolving agent: Screen different chiral resolving agents to find one that forms well-defined, easily separable crystals with one of the enantiomers. - Optimize crystallization solvent: The choice of solvent is critical for achieving good separation of diastereomeric salts.[5] Experiment with different solvent systems (single and mixed). - Control crystallization conditions: Factors such as concentration, cooling rate, and agitation can significantly impact the efficiency of the resolution. |
| Racemization of the product. | - Avoid harsh conditions: High temperatures or strongly acidic or basic conditions during workup or purification can potentially lead to racemization. | |
| Difficulty in crystallizing the desired diastereomeric salt. | Poor crystal formation. | - Seeding: Introduce a small crystal of the desired diastereomer to induce crystallization. - Solvent screening: Test a wider range of solvents or solvent mixtures. - Concentration adjustment: Slowly concentrate the solution to reach supersaturation. |
Issue 3: Presence of Unexpected Peaks in Analytical Data (HPLC/NMR)
| Symptom | Potential Cause | Troubleshooting Steps |
| Additional peaks in HPLC chromatogram. | Presence of process-related impurities (e.g., dialkylated product, unreacted starting materials). | - Analyze starting materials: Ensure the purity of all reagents before use. - Optimize reaction conditions: As described in the "Low Yield" section, adjust conditions to minimize side reactions. - Improve purification: Employ multiple purification techniques such as recrystallization from different solvents or column chromatography. |
| Unexpected signals in the NMR spectrum. | Residual solvents or impurities from the synthesis. | - Drying: Ensure the final product is thoroughly dried under vacuum to remove residual solvents. - Purification: Recrystallize the product to remove non-volatile impurities. Compare the observed impurity peaks with the known spectra of solvents and potential byproducts.[6][7] |
Quantitative Data on Impurities
The acceptable levels of impurities are often dictated by the final application of the this compound. For pharmaceutical applications, stringent control is necessary. The following table provides a general overview of potential impurities and their typical analytical detection methods.
| Impurity | Typical Source | Analytical Method | Typical Specification (for pharmaceutical use) |
| (R)-2-Isobutylsuccinic acid | Incomplete chiral resolution | Chiral HPLC | ≤ 0.15% |
| Dialkylated Succinic Acid | Malonic ester synthesis | HPLC, NMR | Not more than 0.1% |
| 3-Isobutylglutaric Anhydride | Incomplete hydrolysis | HPLC, IR | Not more than 0.1% |
| 3-Isobutylglutaric Acid | Incomplete conversion to anhydride | HPLC, NMR | Varies depending on the process |
| Residual Solvents | Synthesis and purification | GC | As per ICH guidelines |
Experimental Protocols
Key Experiment 1: Synthesis of 3-Isobutylglutaric Acid
This protocol describes a common method for synthesizing the precursor to 2-isobutylsuccinic acid.
Materials:
-
Isovaleraldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine isovaleraldehyde, ethyl cyanoacetate, and a catalytic amount of piperidine in ethanol.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Hydrolysis: To the crude product, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-isobutylglutaric acid.
-
Purify the crude product by recrystallization.
Key Experiment 2: Chiral Resolution of 2-Isobutylsuccinic Acid
This protocol outlines a general procedure for separating the enantiomers of 2-isobutylsuccinic acid using a chiral resolving agent.
Materials:
-
Racemic 2-Isobutylsuccinic acid
-
Chiral resolving agent (e.g., (R)-(-)-2-Amino-1-butanol)
-
Suitable solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Salt Formation: Dissolve the racemic 2-isobutylsuccinic acid in a suitable solvent with gentle heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the diacid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization of the diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
Liberation of the Enantiomer: Suspend the collected crystals in water and acidify with a strong acid (e.g., HCl) to a low pH.
-
Extract the liberated enantiomerically enriched 2-isobutylsuccinic acid with an organic solvent.
-
Dry the organic layer and remove the solvent to obtain the this compound.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.
Visualizations
Logical Workflow for Troubleshooting Impurity Issues
Caption: Troubleshooting workflow for impurity identification and resolution.
Signaling Pathway of Impurity Formation (Malonic Ester Synthesis)
Caption: Pathway showing the formation of a dialkylated impurity.
References
- 1. nbinno.com [nbinno.com]
- 2. Method for preparing 3-isobutylglutaric acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Enzyme Inhibition Assays with (S)-2-Isobutylsuccinic Acid
Welcome to the technical support center for optimizing your enzyme inhibition assays using (S)-2-Isobutylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful experimentation. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of enzyme inhibition?
This compound is a derivative of succinic acid.[1] Given its structural similarity to succinate, a key substrate in the citric acid cycle, it is most likely to act as a competitive inhibitor of enzymes that utilize succinate as a substrate, such as succinate dehydrogenase (SDH).[2][3] Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the natural substrate from binding.[4]
Q2: How does a competitive inhibitor like this compound affect enzyme kinetics?
In the presence of a competitive inhibitor, the maximum reaction rate (Vmax) of the enzyme remains unchanged, provided a high enough substrate concentration is used to outcompete the inhibitor. However, the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, will increase. This apparent decrease in the enzyme's affinity for its substrate is a hallmark of competitive inhibition.[4][5]
Q3: What is the difference between IC50 and Ki values?
The IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[6] It is an operational parameter that can be influenced by factors such as substrate concentration. The Ki (inhibition constant) is a more fundamental measure of the inhibitor's binding affinity to the enzyme.[6] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Km for the substrate.[6]
Q4: Which enzyme is a likely target for this compound?
Given its structure as a succinate analog, a primary and well-characterized target for this compound is succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.[2][3] SDH catalyzes the oxidation of succinate to fumarate.[3] Therefore, an SDH inhibition assay is a highly relevant experimental system to study the effects of this compound.
Troubleshooting Guides
Enzyme inhibition assays can be sensitive to a variety of factors. This guide addresses common issues you may encounter when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity in the control group | 1. Inactive enzyme. 2. Incorrect buffer pH or ionic strength. 3. Substrate degradation. 4. Incorrect assay temperature. | 1. Use a fresh aliquot of the enzyme; avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control if available. 2. Verify the pH and composition of your assay buffer. Ensure it is at room temperature before use.[7] 3. Prepare fresh substrate solution for each experiment. 4. Ensure the reaction is performed at the optimal temperature for the enzyme. |
| High variability between replicate wells | 1. Pipetting errors. 2. Inconsistent incubation times. 3. Reagents not mixed properly. | 1. Use calibrated pipettes and ensure proper technique. Pre-wet pipette tips. 2. Use a multichannel pipette for simultaneous addition of reagents to replicate wells. 3. Gently mix all solutions before adding them to the assay plate. |
| Inconsistent inhibition results | 1. Inhibitor precipitation. 2. Incorrect inhibitor concentration series. | 1. Check the solubility of this compound in your assay buffer. A small amount of a co-solvent like DMSO may be necessary, but be sure to include a vehicle control. 2. Double-check your serial dilution calculations and preparation. |
| Calculated Ki value seems incorrect | 1. Inaccurate Km value for the substrate. 2. Substrate concentration is too high. | 1. Determine the Km of your enzyme for its substrate under your specific assay conditions before calculating the Ki. 2. For competitive inhibitors, using a substrate concentration close to the Km is ideal for accurate Ki determination. |
| Unexpected inhibition in the vehicle control | 1. Co-solvent (e.g., DMSO) is inhibiting the enzyme at the concentration used. | 1. Determine the tolerance of your enzyme to the co-solvent by running a dose-response curve with the co-solvent alone. Keep the final co-solvent concentration consistent across all wells and as low as possible. |
Experimental Protocols
This section provides a detailed methodology for a succinate dehydrogenase (SDH) inhibition assay, a suitable system for characterizing this compound.
Protocol: Determining the IC50 of this compound in an SDH Inhibition Assay
1. Principle:
Succinate dehydrogenase (SDH) catalyzes the oxidation of succinate to fumarate. In this colorimetric assay, an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), is used. The reduction of DCPIP by the electrons transferred from succinate results in a decrease in absorbance at 600 nm, which is proportional to the SDH activity.[8] The inhibitory effect of this compound is quantified by measuring the reduction in the rate of DCPIP color change.
2. Materials and Reagents:
-
Succinate Dehydrogenase (e.g., from porcine heart mitochondria)
-
This compound
-
Succinate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of succinate in the assay buffer.
-
Prepare a stock solution of DCPIP in the assay buffer.
-
Prepare the SDH enzyme solution in ice-cold assay buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A series of dilutions of this compound (for inhibitor wells) or an equivalent volume of assay buffer (for control wells).
-
SDH enzyme solution.
-
-
Include a "no enzyme" control well containing all components except the enzyme to measure the background rate of DCPIP reduction.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Start the reaction by adding the succinate and DCPIP solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 600 nm in kinetic mode, taking readings every minute for 10-30 minutes.[8]
-
5. Data Analysis:
-
Calculate the rate of reaction (ΔA600/min) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve. This is the concentration of the inhibitor that produces 50% inhibition.
Data Presentation
The following table provides an example of the data that could be generated from an SDH inhibition assay with this compound.
| This compound Concentration (µM) | Rate of Reaction (ΔA600/min) | % Inhibition |
| 0 (Control) | 0.050 | 0 |
| 1 | 0.045 | 10 |
| 5 | 0.038 | 24 |
| 10 | 0.030 | 40 |
| 20 | 0.024 | 52 |
| 50 | 0.015 | 70 |
| 100 | 0.008 | 84 |
Visualizations
Experimental Workflow for IC50 Determination
References
- 1. 2-ISOBUTYL SUCCINIC ACID | 5702-99-8 [chemicalbook.com]
- 2. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]
- 3. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Khan Academy [khanacademy.org]
- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting low bioactivity of synthetic (S)-2-Isobutylsuccinic acid
This guide provides troubleshooting and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity with synthetic (S)-2-Isobutylsuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing lower-than-expected bioactivity with my synthetic this compound?
Low bioactivity is often multifactorial. The root cause typically falls into one of three categories: issues with the compound itself, suboptimal experimental conditions, or problems within the biological assay system. Key areas to investigate include compound purity, stereoisomeric identity, solubility in the assay medium, and the stability of the compound under experimental and storage conditions.
Q2: How can I confirm the quality and identity of my this compound sample?
Verifying the integrity of your compound is a critical first step. A combination of analytical methods is recommended to ensure both chemical purity and correct stereochemistry.
Table 1: Recommended Analytical Methods for Quality Control
| Analytical Method | Purpose | Key Information Provided |
| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation & Purity | Confirms the chemical structure and identifies organic impurities. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the compound's molecular weight (174.19 g/mol ).[1][2] |
| Chiral Chromatography (HPLC) | Stereoisomer Verification | Determines the enantiomeric excess (%ee) to confirm the sample is the desired (S)-enantiomer. |
| Elemental Analysis | Elemental Composition | Confirms the expected ratio of Carbon, Hydrogen, and Oxygen. |
Q3: What are the recommended storage conditions for this compound?
To prevent degradation and maintain bioactivity, the compound should be stored under specific conditions. It is described as hygroscopic and should be stored in a refrigerator under an inert atmosphere.[3][4] For long-term stability, especially in solution, prepare aliquots in a suitable solvent like DMSO and store at -20°C or below to avoid repeated freeze-thaw cycles.
Q4: My assay results are inconsistent. What should I check first?
Inconsistent results often point to issues in the experimental setup. First, verify that your positive and negative controls are performing as expected. If they are, the issue may lie with the test compound. Ensure your stock solution is fully dissolved and has not precipitated. Product inhibition, where the product of an enzymatic reaction inhibits the enzyme, can also lead to decreasing reaction rates over time.[5]
Troubleshooting Guides
Issue 1: Observed Bioactivity is Significantly Lower Than Expected
This is the most common issue reported. The following workflow provides a logical sequence for troubleshooting.
Caption: A logical workflow for troubleshooting low bioactivity.
Issue 2: Compound Fails to Dissolve in Aqueous Assay Buffer
This compound is a dicarboxylic acid, and its solubility is pH-dependent. While it is soluble in PBS (pH 7.2) at up to 10 mg/mL, solubility can be an issue in more acidic buffers or at higher concentrations.[2]
Table 2: Strategies for Enhancing Compound Solubility
| Strategy | Methodology | Key Considerations |
| Use of Co-solvents | Prepare a high-concentration stock (e.g., 30 mg/mL) in a solvent like DMSO or ethanol and dilute it into the assay buffer.[2] | The final co-solvent concentration should be low (typically <1%) to avoid impacting the biological target. Always run a vehicle control with the same solvent concentration. |
| pH Adjustment | Since the compound is acidic, increasing the buffer pH can increase solubility by deprotonating the carboxylic acid groups. A buffer's optimal range is typically its pKa ± 1.[6][7] | Ensure the adjusted pH is compatible with your enzyme or cell system. Buffers like TRIS can be toxic at lower pH ranges.[8] |
| Sonication | Briefly sonicate the solution in a water bath to break apart small aggregates and facilitate dissolution. | Avoid excessive heating, which can lead to compound degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Preparation: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 1.742 mg of this compound (MW: 174.19 g/mol ).
-
Dissolution: Add 1.0 mL of high-purity DMSO to the tube.[2]
-
Mixing: Vortex the solution for 30-60 seconds until the solid is completely dissolved. A brief, gentle warming to 37°C can assist if needed.
-
Storage: Aliquot the stock solution into single-use volumes to prevent contamination and degradation from freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.
Protocol 2: General Workflow for an Enzyme Inhibition Assay
This diagram outlines a typical workflow for determining the IC₅₀ value of this compound against a target enzyme.
Caption: Standard experimental workflow for an enzyme inhibition assay.
Signaling Pathway Context
As a succinic acid analog, this compound could potentially interact with targets of succinate, such as the succinate receptor (SUCNR1), a G-protein coupled receptor (GPCR) that plays a role in inflammation and metabolism.
Caption: Hypothetical signaling via the SUCNR1 GPCR pathway.
References
- 1. Isobutylsuccinic Acid | CAS 5702-99-8 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-ISOBUTYL SUCCINIC ACID | 5702-99-8 [chemicalbook.com]
- 4. 2-ISOBUTYL SUCCINIC ACID | 5702-99-8 [amp.chemicalbook.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buffers for Biochemical Reactions [promega.kr]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: (S)-2-Isobutylsuccinic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the purity of (S)-2-Isobutylsuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound to a high enantiomeric purity?
A1: The main strategies for obtaining enantiomerically pure this compound involve chiral separation of a racemic mixture. The most common and effective methods are Preparative Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution. Asymmetric synthesis is an alternative route to directly synthesize the desired enantiomer.[1][2][3]
Q2: Which type of chiral stationary phase (CSP) is most suitable for the separation of 2-isobutylsuccinic acid enantiomers?
A2: For acidic compounds like 2-isobutylsuccinic acid, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide phases are often successful.[4] Pirkle-type phases can also be effective for resolving underivatized non-steroidal anti-inflammatory drugs (NSAIDs), a class of compounds structurally related to 2-isobutylsuccinic acid.[5] Screening a small library of these columns is the most effective approach to identify the optimal stationary phase.[5][6]
Q3: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for preparative chiral separations?
A3: SFC offers several advantages over HPLC for preparative chiral separations, including faster separation times, reduced consumption of organic solvents, and consequently, a greener environmental footprint.[7][8][9] The lower viscosity of supercritical CO2 allows for higher flow rates without a significant increase in backpressure.[8]
Q4: Can I use crystallization to improve the enantiomeric purity of this compound?
A4: While crystallization is a primary method for purifying achiral succinic acid, achieving enantiomeric enrichment through standard crystallization of a racemic mixture is generally not feasible unless diastereomeric salts are formed with a chiral resolving agent. This process, known as classical resolution, can be an effective method for separating enantiomers on a large scale.
Q5: Which enzymes are commonly used for the kinetic resolution of succinic acid derivatives?
A5: Lipases are the most frequently employed enzymes for the kinetic resolution of chiral acids and their esters.[3][10][11][12] Lipases such as those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens have demonstrated high enantioselectivity in the hydrolysis or transesterification of a wide range of chiral substrates.[10]
Troubleshooting Guides
Preparative Chiral Chromatography (HPLC/SFC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen a variety of CSPs known for resolving acidic compounds (e.g., polysaccharide-based, macrocyclic glycopeptide).- Optimize the mobile phase by varying the organic modifier (e.g., methanol, ethanol, isopropanol) and its concentration.- For acidic compounds, add a small percentage of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase to improve peak shape and resolution.[6] |
| Poor peak shape (tailing or fronting) | - Overloading of the column.- Secondary interactions with the stationary phase.- Inappropriate sample solvent. | - Reduce the injection volume or the concentration of the sample.- Add a mobile phase modifier (e.g., a small amount of acid for an acidic analyte) to suppress unwanted interactions.- Dissolve the sample in the mobile phase to avoid solvent mismatch effects. |
| High backpressure | - Blockage in the system (e.g., column frit, tubing).- High mobile phase viscosity.- Column degradation. | - Flush the system and column in the reverse direction (if permitted by the manufacturer).- Consider using a less viscous mobile phase or operating at a slightly higher temperature.- If the column is old or has been used with incompatible solvents, it may need to be replaced. |
| Loss of resolution during scale-up from analytical to preparative scale | - Column overloading.- Thermal effects in larger columns.- Non-linear gradient translation. | - Perform a loading study to determine the maximum sample capacity of the preparative column.- Optimize the flow rate for the larger diameter column.- Ensure the gradient profile is correctly scaled for the preparative system's volume. |
Enzymatic Kinetic Resolution
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low enantiomeric excess (ee) of the desired (S)-enantiomer | - Low enantioselectivity of the enzyme.- Reaction has proceeded past 50% conversion. | - Screen different lipases to find one with higher enantioselectivity for your substrate.- Optimize reaction conditions such as temperature, solvent, and acyl donor (for transesterification).- Carefully monitor the reaction progress and stop it at or near 50% conversion for optimal ee of the unreacted starting material. |
| Slow or no reaction | - Inactive enzyme.- Unfavorable reaction conditions (pH, temperature, solvent).- Substrate or product inhibition. | - Use a fresh batch of enzyme or test its activity with a known substrate.- Optimize the pH (for hydrolysis) and temperature. Ensure the chosen organic solvent does not denature the enzyme.- If inhibition is suspected, consider a fed-batch approach or in-situ product removal. |
| Difficulty in separating the product from the remaining substrate | - Similar physical properties of the ester product and the carboxylic acid starting material. | - Utilize extraction with a suitable solvent at a pH where the carboxylic acid is ionized (in the aqueous phase) and the ester remains in the organic phase.- Employ column chromatography for separation. |
Quantitative Data Summary
The following tables provide illustrative data for the purification of this compound based on typical results obtained for similar chiral carboxylic acids.
Table 1: Preparative Chiral SFC Purification of 2-Isobutylsuccinic Acid Enantiomers
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 20 x 250 mm, 5 µm | 21.2 x 250 mm, 5 µm |
| Mobile Phase | CO2 / Methanol (80:20) with 0.1% TFA | CO2 / Ethanol (85:15) with 0.2% Acetic Acid |
| Flow Rate | 60 mL/min | 70 mL/min |
| Temperature | 35 °C | 40 °C |
| Yield of (S)-enantiomer | >90% | >92% |
| Enantiomeric Excess (ee) of (S)-enantiomer | >99% | >99.5% |
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Isobutylsuccinic Acid Dimethyl Ester
| Enzyme | Reaction Time (h) | Conversion (%) | ee of remaining (S)-ester (%) | ee of (R)-acid product (%) | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CAL-B) | 24 | 51 | >99 | 96 | >200 |
| Pseudomonas cepacia Lipase (PCL) | 48 | 49 | 95 | >99 | ~150 |
| Candida rugosa Lipase (CRL) | 72 | 52 | 92 | 88 | ~50 |
Experimental Protocols
Protocol 1: Preparative Chiral SFC Method Development
-
Analytical Screening:
-
Dissolve racemic 2-isobutylsuccinic acid in methanol at a concentration of 1 mg/mL.
-
Screen a set of chiral columns (e.g., cellulose and amylose-based CSPs) using a standard mobile phase such as CO2/methanol (80:20) at a flow rate of 3 mL/min.
-
If peak shape is poor, add 0.1% TFA or acetic acid to the modifier.
-
Identify the CSP and mobile phase combination that provides the best separation (resolution > 1.5).
-
-
Method Optimization and Scale-Up:
-
Optimize the mobile phase composition and flow rate on the analytical scale to maximize resolution and minimize run time.
-
Perform a loading study by injecting increasing amounts of the sample to determine the linear range of the analytical column.
-
Scale the method to a preparative column, adjusting the flow rate and injection volume proportionally to the column cross-sectional area.
-
Collect the fractions corresponding to the (S)-enantiomer.
-
Analyze the collected fractions for purity and enantiomeric excess using the analytical method.
-
Protocol 2: Enzymatic Kinetic Resolution via Hydrolysis
-
Esterification of Racemic Acid:
-
Convert racemic 2-isobutylsuccinic acid to its dimethyl or diethyl ester using standard esterification methods (e.g., Fischer esterification). Purify the resulting racemic ester.
-
-
Enzymatic Hydrolysis:
-
Dissolve the racemic diester in a phosphate buffer (pH 7.0) containing a small amount of a co-solvent like DMSO to aid solubility.
-
Add the selected lipase (e.g., CAL-B, 5-10% w/w of the substrate).
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine conversion and the ee of the remaining ester and the product acid.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to pH ~2 with dilute HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate). The organic layer will contain the unreacted (S)-ester and the produced (R)-monoacid.
-
Separate the (S)-ester from the (R)-monoacid using column chromatography or by extraction with an aqueous base.
-
Hydrolyze the purified (S)-ester under basic or acidic conditions to obtain the final this compound.
-
Visualizations
Caption: Workflow for the purification of this compound using preparative SFC.
Caption: Workflow for obtaining this compound via enzymatic kinetic resolution.
References
- 1. Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral succinate enolate equivalents for the asymmetric synthesis of α-alkyl succinic acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. moodle2.units.it [moodle2.units.it]
- 4. researchgate.net [researchgate.net]
- 5. bgb-analytik.com [bgb-analytik.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (S)-2-Isobutylsuccinic Acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of (S)-2-isobutylsuccinic acid. The content is designed to directly address specific issues that may be encountered during experimental work.
FAQs: General Questions in Scaling Up Production
Q1: What are the primary methods for producing this compound at scale?
A1: There are two main scalable methods for producing this compound:
-
Chiral Resolution: This classic method involves the separation of a racemic mixture of isobutylsuccinic acid using a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by crystallization.
-
Biocatalytic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., esterification) of one enantiomer in the racemic mixture, allowing for the separation of the unreacted (S)-enantiomer.
Q2: What are the key considerations when choosing between chiral resolution and biocatalytic methods?
A2: The choice of method depends on several factors:
-
Cost and Availability of Materials: Chiral resolving agents can be expensive, while enzymes may have initial high costs but can often be recycled.
-
Process Robustness and Scalability: Diastereomeric salt crystallization is a well-established industrial process, but can be labor-intensive. Biocatalytic processes can be highly efficient but may be sensitive to reaction conditions.
-
Waste Management: Chiral resolution can generate significant solvent waste. Biocatalytic methods are often considered "greener" as they are typically run in aqueous media or with recyclable organic solvents.
-
Desired Purity: Both methods can achieve high enantiomeric purity, but may require optimization.
Q3: What are some of the common impurities encountered in the synthesis of this compound?
A3: As this compound is a key intermediate in the synthesis of Pregabalin, impurity profiling is critical.[1][2][3] Potential impurities can arise from starting materials, side reactions, or degradation.[1] Common impurities may include the (R)-enantiomer, unreacted starting materials, and byproducts from the synthesis of the racemic mixture, such as 3-isobutylglutaric acid.[4]
Troubleshooting Guide: Chiral Resolution via Diastereomeric Salt Crystallization
This guide addresses common issues encountered when scaling up the production of this compound using chiral resolution.
Q1: My yield of the desired diastereomeric salt is low. What are the potential causes and solutions?
A1: Low yield can be attributed to several factors. Refer to the table below for troubleshooting suggestions.
| Potential Cause | Troubleshooting Suggestions |
| Suboptimal Solvent System | The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents and solvent mixtures to find a system where the desired diastereomer has low solubility and the undesired diastereomer is highly soluble. |
| Incorrect Stoichiometry of Resolving Agent | Ensure the molar ratio of the resolving agent to the racemic acid is optimized. Typically, a 1:1 ratio is a good starting point, but this may need to be adjusted. |
| Incomplete Crystallization | Allow sufficient time for crystallization to occur. Cooling the solution slowly can improve crystal growth and yield. Seeding the solution with a small amount of the pure desired diastereomeric salt can also promote crystallization. |
| Precipitation of Both Diastereomers | If both diastereomers are precipitating, the solution is likely too supersaturated. Try using a more dilute solution or a solvent system with higher solubility for the undesired diastereomer. |
Q2: The enantiomeric excess (ee) of my final this compound is below the desired specification. How can I improve it?
A2: Achieving high enantiomeric excess is crucial. Here are some common reasons for low ee and how to address them.
| Potential Cause | Troubleshooting Suggestions |
| Co-precipitation of the Undesired Diastereomer | This is a common issue. Perform multiple recrystallizations of the diastereomeric salt to improve its purity. Temperature cycling during crystallization can also help to dissolve and re-precipitate the salt, leading to higher purity. |
| Inefficient Separation of Crystals from Mother Liquor | Ensure thorough washing of the filtered crystals with a cold solvent in which the undesired diastereomer is soluble to remove any residual mother liquor containing the undesired enantiomer. |
| Racemization During Salt Breaking | The conditions used to liberate the free acid from the diastereomeric salt (e.g., strong acid or base) could potentially cause racemization. Use mild conditions and analyze the product at each step to identify any loss of enantiomeric purity. |
Experimental Protocol: Chiral Resolution of Racemic Isobutylsuccinic Acid
This is a generalized protocol and may require optimization.
-
Salt Formation:
-
Dissolve racemic isobutylsuccinic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).
-
Heat the mixture to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may improve yield.
-
If crystallization does not occur, try seeding with a small crystal of the desired diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Perform one or more recrystallizations from a suitable solvent to achieve the desired diastereomeric purity.
-
-
Liberation of this compound:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Collect the product by filtration, wash with cold water, and dry.
-
Troubleshooting Guide: Biocatalytic Kinetic Resolution
This guide focuses on challenges that may arise during the scale-up of lipase-catalyzed kinetic resolution of isobutylsuccinic acid esters.
Q1: The conversion rate of my enzymatic reaction is slow at a larger scale. What can I do to improve it?
A1: Slow reaction rates are a common scale-up challenge. Consider the following:
| Potential Cause | Troubleshooting Suggestions |
| Mass Transfer Limitations | Inadequate mixing can lead to poor contact between the enzyme, substrate, and acyl donor. Increase the agitation speed, but be mindful of potential enzyme deactivation due to high shear stress. |
| Sub-optimal Temperature or pH | Ensure that the temperature and pH are maintained at the optimal level for the specific lipase being used. These parameters can fluctuate more in larger reactors. |
| Enzyme Inhibition | High concentrations of substrate or product can inhibit the enzyme. Consider a fed-batch approach where the substrate is added gradually. In situ product removal could also be explored. |
| Low Enzyme Activity | The enzyme may have lost activity. Ensure proper storage and handling. If using an immobilized enzyme, check for deactivation or leaching. |
Q2: The enantioselectivity (E-value) of the reaction has decreased upon scaling up. How can I address this?
A2: Maintaining high enantioselectivity is key for an efficient resolution.
| Potential Cause | Troubleshooting Suggestions |
| Presence of Water | For esterification reactions in organic solvents, the water content is critical. Water produced during the reaction can lead to hydrolysis and a decrease in enantioselectivity. Add molecular sieves or perform the reaction under vacuum to remove water. |
| Incorrect Solvent | The nature of the solvent can significantly impact enzyme selectivity. Screen different solvents to find one that provides the best balance of reactivity and enantioselectivity. |
| Sub-optimal Temperature | Higher temperatures can sometimes decrease the enantioselectivity of a lipase. Try running the reaction at a lower temperature, although this may require a longer reaction time. |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Diethyl Isobutylsuccinate
This is a generalized protocol and will require optimization for your specific enzyme and scale.
-
Reaction Setup:
-
To a solution of racemic diethyl isobutylsuccinate in an organic solvent (e.g., toluene or hexane), add a lipase (e.g., Candida antarctica lipase B - Novozym 435).
-
Add an acyl donor (e.g., vinyl acetate) or an alcohol for transesterification.
-
If performing hydrolysis, the reaction is typically carried out in a buffered aqueous solution.
-
-
Reaction Monitoring:
-
Maintain the reaction at the optimal temperature for the lipase with constant stirring.
-
Monitor the progress of the reaction by taking samples and analyzing the enantiomeric excess of the substrate and product using chiral HPLC or GC.
-
-
Work-up and Separation:
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme (if immobilized).
-
Separate the unreacted (S)-ester from the product by distillation or chromatography.
-
-
Hydrolysis to this compound:
-
Hydrolyze the purified (S)-diethyl isobutylsuccinate using acidic or basic conditions to obtain this compound.
-
Data Presentation
Table 1: Comparison of Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Typical Solvents | Advantages | Disadvantages |
| (R)-1-Phenylethylamine | Alcohols, Water | Readily available, relatively inexpensive | May require multiple recrystallizations |
| Brucine | Alcohols, Acetone | Often forms highly crystalline salts | Toxic, can be expensive |
| Strychnine | Alcohols, Chloroform | Effective for a range of acids | Highly toxic |
| Quinine | Ethanol, Acetone | Readily available | Can be expensive |
Table 2: Influence of Reaction Parameters on Lipase-Catalyzed Resolutions
| Parameter | Effect on Conversion Rate | Effect on Enantioselectivity (E-value) |
| Temperature | Generally increases with temperature up to an optimum, then decreases due to enzyme denaturation. | Can increase or decrease depending on the enzyme and substrate. Often, lower temperatures lead to higher E-values. |
| Solvent | Highly dependent on the solvent's polarity and ability to solubilize substrates without denaturing the enzyme. | Can be significantly influenced by the solvent. Hydrophobic solvents often give higher E-values. |
| Water Content | Crucial for enzyme activity, but excess water can promote hydrolysis in esterification reactions. | Can affect the enzyme's conformation and thus its enantioselectivity. |
| Enzyme Loading | Higher loading generally increases the reaction rate. | Usually has a minimal direct effect on the E-value, but can influence the reaction time needed to reach optimal conversion. |
Visualizations
References
Validation & Comparative
Stereoselective Inhibition of Carboxypeptidase A: A Comparative Analysis of (S)- and (R)-2-Alkylsuccinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The spatial arrangement of functional groups in an inhibitor molecule is critical for its interaction with the active site of an enzyme. In the case of Carboxypeptidase A, the inhibition by 2-alkylsuccinic acid derivatives is highly stereoselective. Experimental data on 2-benzylsuccinic acid, a structural analogue of 2-isobutylsuccinic acid, demonstrates that the (S)-enantiomer is a significantly more potent inhibitor of CPA than the (R)-enantiomer. This difference in potency underscores the importance of chirality in drug design and lead optimization.
Data Presentation: Inhibitory Activity of 2-Benzylsuccinic Acid Enantiomers against Carboxypeptidase A
The following table summarizes the quantitative data on the inhibition of bovine pancreatic Carboxypeptidase A by the enantiomers of 2-benzylsuccinic acid. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
| Inhibitor | Enantiomer | Inhibition Constant (Ki) |
| 2-Benzylsuccinic Acid | (S) | 0.45 µM |
| 2-Benzylsuccinic Acid | (R) | 3.2 µM |
Data sourced from studies on the stereoselective inhibition of Carboxypeptidase A.
The data clearly indicates that the (S)-enantiomer of 2-benzylsuccinic acid is approximately 7-fold more potent than the (R)-enantiomer in inhibiting Carboxypeptidase A. This significant difference in activity highlights the precise stereochemical requirements of the enzyme's active site.
Mechanism of Inhibition: A Molecular Perspective
Carboxypeptidase A is a zinc-containing metalloenzyme. The active site features a catalytic zinc ion (Zn²⁺) coordinated by amino acid residues, and a hydrophobic pocket (S1' pocket) that accommodates the C-terminal residue of the substrate. Succinic acid derivatives, including 2-isobutylsuccinic acid, act as competitive inhibitors by mimicking the tetrahedral transition state of the peptide hydrolysis reaction.
The inhibitor binds to the active site of CPA through multiple interactions:
-
Carboxylate Group 1: Interacts with the catalytic zinc ion.
-
Carboxylate Group 2: Forms hydrogen bonds with active site residues such as Arg145 and Asn144.
-
Alkyl/Aryl Side Chain (e.g., Isobutyl or Benzyl): Occupies the S1' hydrophobic pocket.
The stereoselectivity of inhibition arises from the specific orientation of the substituents at the chiral center (C2). The (S)-enantiomer is thought to position its carboxylate groups and side chain in a more optimal conformation for binding to the active site residues and the zinc ion, leading to a tighter binding affinity and lower Ki value compared to the (R)-enantiomer.
Diagram: Carboxypeptidase A Inhibition Pathway
Caption: Competitive inhibition of Carboxypeptidase A.
Experimental Protocols: Determination of Inhibition Constant (Ki)
The following provides a generalized methodology for determining the Ki of inhibitors against Carboxypeptidase A.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (or a similar chromogenic substrate)
-
Inhibitors: (S)-2-Isobutylsuccinic acid and (R)-2-Isobutylsuccinic acid
-
Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Spectrophotometer (capable of measuring absorbance at the appropriate wavelength for the chosen substrate)
-
96-well microplates (for high-throughput screening)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of CPA in the assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.
-
Prepare stock solutions of the (S) and (R) inhibitors in the assay buffer at various concentrations.
-
-
Enzyme Activity Assay:
-
In a temperature-controlled cuvette or microplate well, mix the CPA solution with the assay buffer.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance over time at the specific wavelength for the product formation. The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance vs. time plot.
-
-
Inhibition Assay:
-
Pre-incubate the CPA solution with a specific concentration of the inhibitor for a set period to allow for binding equilibrium to be reached.
-
Initiate the reaction by adding the substrate.
-
Measure the initial rate of the reaction in the presence of the inhibitor (Vi).
-
Repeat this procedure for a range of substrate and inhibitor concentrations.
-
-
Data Analysis:
-
The type of inhibition (e.g., competitive, non-competitive) is determined by analyzing Lineweaver-Burk or Dixon plots.
-
For competitive inhibition, the Ki value can be calculated using the following equation:
-
V₀ / Vi = 1 + ([I] / Ki) where [I] is the inhibitor concentration.
-
-
Alternatively, non-linear regression analysis of the rate data can be used to fit the data to the appropriate inhibition model and determine the Ki value.
-
Diagram: Experimental Workflow for Ki Determination
Caption: Workflow for determining the inhibition constant (Ki).
Conclusion
The stereoselective inhibition of Carboxypeptidase A by 2-alkylsuccinic acid derivatives is a clear example of the structure-activity relationship in enzyme-inhibitor interactions. The significantly higher potency of the (S)-enantiomer, as demonstrated with the 2-benzylsuccinic acid analogue, provides crucial insights for the rational design of more effective and specific CPA inhibitors. Researchers and drug development professionals should prioritize the synthesis and evaluation of individual enantiomers to fully characterize the pharmacological profile of chiral drug candidates targeting this and other enzymes.
Validating (S)-2-Isobutylsuccinic Acid as a Specific Inhibitor of Carboxypeptidase A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carboxypeptidase A, a pancreatic exopeptidase, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains.[1] Its active site contains a catalytic zinc ion essential for its enzymatic activity.[1][2][3] The inhibition of CPA has been a valuable model in the design of inhibitors for other zinc metalloproteases, including Angiotensin-Converting Enzyme (ACE), a key target in the treatment of hypertension.
Comparative Analysis of Carboxypeptidase A Inhibitors
Based on the established inhibitory activity of succinic acid derivatives, it is hypothesized that (S)-2-Isobutylsuccinic acid acts as a competitive inhibitor of Carboxypeptidase A. The succinyl moiety likely interacts with the active site zinc ion, while the isobutyl group occupies the S1' hydrophobic pocket, which accommodates the side chains of the substrate's C-terminal amino acid.
The following table summarizes the inhibitory constants (Ki) for several known Carboxypeptidase A inhibitors, providing a benchmark for the potential potency of this compound.
| Inhibitor | Type of Inhibition | Ki Value (µM) |
| L-Benzylsuccinate | Competitive | 0.45 |
| 2-Benzyl-3-formylpropanoic acid | Competitive | 0.48 |
| (2RS)-2-benzyl-5-(carbobenzoxyglycinamido)-4-oxopentanoic acid | Competitive | 9 |
| (2RS,4RS)-5-benzamido-2-benzyl-4-hydroxybutanoic acid | Competitive/Mixed | 160 |
| (+/-)-3-(p-methoxybenzoyl)-2-benzylpropanoic acid | Competitive | 180 |
Experimental Protocols for Validation
To validate this compound as a CPA inhibitor and determine its inhibitory constant (Ki), a standard enzymatic assay can be performed.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
This compound
-
Substrate: N-(p-Toluenesulfonyl)-L-arginine methyl ester (TAME) or Hippuryl-L-phenylalanine
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Spectrophotometer or microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of Carboxypeptidase A in cold Tris-HCl buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
-
Enzyme Assay:
-
In a cuvette or microplate well, combine the Tris-HCl buffer, a fixed concentration of the substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding a small, fixed amount of the Carboxypeptidase A solution.
-
Monitor the change in absorbance over time at a wavelength appropriate for the chosen substrate (e.g., 254 nm for Hippuryl-L-phenylalanine). The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]) in a Dixon plot.
-
The intersection of the lines (for different substrate concentrations) on the x-axis gives the negative value of the inhibitory constant (-Ki).
-
Alternatively, use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) to determine the Ki value.
-
Visualizing the Mechanism and Workflow
Proposed Inhibitory Mechanism of this compound on Carboxypeptidase A
Caption: Proposed binding of this compound to the active site of Carboxypeptidase A.
Experimental Workflow for Validating an Enzyme Inhibitor
Caption: A generalized workflow for determining the inhibitory constant (Ki) of an enzyme inhibitor.
References
Comparative Analysis of Succinic Acid-Based Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the landscape of enzyme and receptor inhibitors is critical for advancing therapeutic strategies. Succinic acid, a key intermediate in the Krebs cycle, and its derivatives have emerged as a versatile scaffold for developing potent and selective inhibitors for a range of biological targets. This guide provides a comparative analysis of prominent succinic acid-based inhibitors, focusing on their performance against key enzymes and receptors, supported by experimental data and detailed methodologies.
This document delves into the inhibitory activities of various compounds targeting Succinate Dehydrogenase (SDH), the Succinate Receptor (SUCNR1), and α-Ketoglutarate Dehydrogenase (KGDH). The quantitative data presented, along with detailed experimental protocols and pathway diagrams, offer a valuable resource for comparative assessment and future research endeavors.
Performance Comparison of Succinic Acid-Based Inhibitors
The efficacy of different succinic acid-based inhibitors varies significantly depending on their target and chemical structure. The following table summarizes the key performance indicators for a selection of these compounds.
| Inhibitor | Target Enzyme/Receptor | Inhibitor Type | IC50 / Ki Value | Source Organism/System |
| Succinate Dehydrogenase (SDH) Inhibitors | ||||
| Malonate | Succinate Dehydrogenase | Competitive | Ki: ~0.75 mM (for malate transport) | Rat Brain Mitochondria |
| 3-Nitropropionic acid (3-NPA) | Succinate Dehydrogenase | Irreversible | - | - |
| Atpenin A5 | Succinate Dehydrogenase | - | IC50: 3.7 nM | Mammalian Mitochondria |
| Thenoyltrifluoroacetone (TTFA) | Succinate Dehydrogenase | - | IC50: 5.8 µM | Bovine Heart Mitochondria |
| Succinate Receptor (SUCNR1) Antagonists | ||||
| NF-56-EJ40 | SUCNR1 (GPR91) | Antagonist | IC50: 25 nM, Ki: 33 nM | Human |
| hGPR91 antagonist 3 (Compound 5g) | SUCNR1 (GPR91) | Antagonist | IC50: 35 nM | Human |
| SUCNR1-IN-1 | SUCNR1 (GPR91) | Inhibitor | IC50: 88 nM | Human |
| α-Ketoglutarate Dehydrogenase (KGDH) Inhibitor | ||||
| (S)-2-[(2,6-dichlorobenzoyl) amino] succinic acid (AA6) | α-Ketoglutarate Dehydrogenase | Inhibitor | IC50 not specified | - |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams illustrate the SUCNR1 signaling pathway and a general workflow for determining enzyme inhibition.
Potential Cross-Reactivity of (S)-2-Isobutylsuccinic Acid with Metalloenzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of (S)-2-Isobutylsuccinic acid with various enzymes, particularly metalloenzymes. Due to a lack of publicly available direct experimental data for this compound, this document leverages inhibitory data from structurally similar succinic acid derivatives to provide an illustrative comparison. The information presented aims to guide researchers in assessing potential off-target effects and in designing focused inhibitory studies.
Introduction to this compound and Succinate-Based Inhibitors
This compound is a chiral dicarboxylic acid. Succinic acid and its derivatives are known to act as inhibitors for a variety of enzymes, often by mimicking endogenous substrates or by chelating metal ions in the active sites of metalloenzymes. This structural motif is found in inhibitors targeting enzymes such as carboxypeptidases and matrix metalloproteinases (MMPs), which play crucial roles in various physiological and pathological processes. Understanding the potential for cross-reactivity is therefore a critical aspect of preclinical drug development.
Comparative Inhibitory Activity of Succinic Acid Derivatives
| Compound | Target Enzyme | Inhibitory Constant (Ki / IC50) | Reference |
| 2-Benzylsuccinic acid | Carboxypeptidase A (CPA) | Ki = 0.32 µM | [1] |
| DL-2-Benzylsuccinic acid | Carboxypeptidase A (CPA) | - | [1] |
| 2-Guanidinoethylmercaptosuccinic acid | Carboxypeptidase B-like processing enzyme | Ki = 8.8 nM | [1] |
| Succinyl-L-proline | Angiotensin-Converting Enzyme (ACE) | IC50 = 330 µM | [2] |
| D-2-Methylsuccinyl-L-proline | Angiotensin-Converting Enzyme (ACE) | Ki = 2.5 µM | [2] |
Experimental Protocols for Enzyme Inhibition Assays
To assess the cross-reactivity of this compound, standardized enzyme inhibition assays are required. Below are detailed methodologies for two relevant enzyme classes.
Carboxypeptidase A Inhibition Assay
This protocol describes a microplate-based assay to determine the inhibitory activity of a compound against Carboxypeptidase A (CPA).[2][3]
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
N-(p-Methoxycinnamoyl)-L-β-phenylalanine (substrate)
-
Tris-HCl buffer (50 mM, pH 7.5) containing 100 mM NaCl
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 336 nm
Procedure:
-
Prepare a stock solution of CPA in cold Tris-HCl buffer.
-
Prepare serial dilutions of the test compound in Tris-HCl buffer.
-
In a 96-well plate, add 20 µL of the test compound dilution to each well. For the control wells (no inhibitor), add 20 µL of buffer.
-
Add 160 µL of the substrate solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the CPA enzyme solution to each well.
-
Immediately measure the change in absorbance at 336 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)
This protocol outlines a general method for screening inhibitors against MMPs, such as MMP-2 and MMP-9, using a fluorogenic substrate.[4][5][6]
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
A known MMP inhibitor as a positive control (e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 328/393 nm)
Procedure:
-
Activate the pro-MMP enzyme according to the manufacturer's instructions (if starting with the inactive zymogen).
-
Prepare serial dilutions of the test compound in assay buffer.
-
To the wells of a 96-well black microplate, add 50 µL of the diluted test compound. For control wells, add 50 µL of assay buffer.
-
Add 25 µL of the activated MMP enzyme solution to each well and incubate at 37°C for 30 minutes.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C using a fluorescence plate reader.
-
The reaction rate is determined from the linear phase of the fluorescence signal increase over time.
-
Calculate the percent inhibition and determine the IC50 value as described for the CPA assay.
Signaling Pathways of Potentially Cross-Reactive Enzymes
Understanding the signaling pathways in which these enzymes are involved is crucial for predicting the potential functional consequences of off-target inhibition.
Carboxypeptidase A in Protein Digestion
Carboxypeptidase A is a digestive enzyme that cleaves peptide bonds at the C-terminal end of proteins. Its primary role is in the breakdown of dietary proteins in the small intestine.
Matrix Metalloproteinases in Extracellular Matrix Remodeling
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is implicated in various processes, including wound healing, angiogenesis, and cancer metastasis.[7][8][9]
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently limited, the structural similarity to known inhibitors of metalloenzymes such as carboxypeptidases and MMPs suggests a potential for off-target interactions. Researchers and drug developers are encouraged to perform comprehensive in vitro enzyme inhibition profiling using the protocols outlined in this guide to definitively assess the selectivity of this compound and its derivatives. Such studies are essential for a thorough understanding of the compound's pharmacological profile and for mitigating potential risks associated with off-target enzyme inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. US20080138856A1 - Enzymatic Enantioselective Ester or Amide Hydrolysis or Synthesis - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Inhibition of Carboxypeptidase A by Succinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparison of Inhibitory Potency
Succinic acid and its derivatives represent a class of compounds that have been investigated as inhibitors of Carboxypeptidase A. Their structural similarity to the C-terminal end of peptide substrates allows them to bind to the active site of the enzyme, often in a competitive manner. The inhibitory constant (Ki) is a measure of the potency of an inhibitor, with a lower Ki value indicating a more potent inhibitor.
The table below summarizes the Ki values for several succinic acid derivatives and other known competitive inhibitors of Carboxypeptidase A. This data provides a framework for understanding the structure-activity relationships of this class of inhibitors.
| Inhibitor | Target Enzyme | Ki Value | Inhibition Type |
| 2-Benzylsuccinic acid | Carboxypeptidase A | Not specified in docs | Competitive |
| DL-2-Benzyl-3-formylpropanoic acid | Carboxypeptidase A | 0.48 µM (apparent) | Competitive |
| CPA inhibitor (Compound 5) | Carboxypeptidase A | 0.32 µM | Not specified |
| Excess Zinc Ions | Carboxypeptidase A | (5.2-2.6) X 10⁻⁵ M | Competitive |
| Tripeptide phosphonate [Cbz-Phe-ValP-(O)Phe] | Carboxypeptidase A | 10-27 fM | Not specified |
(Data sourced from multiple studies. Conditions for Ki determination may vary.)
While a Ki value for (S)-2-Isobutylsuccinic acid is not listed, its structural similarity to benzylsuccinic acid suggests it may also act as a competitive inhibitor of CPA. The isobutyl group, being a branched aliphatic side chain, could interact with the hydrophobic S1' pocket of the enzyme's active site. Further experimental investigation is required to determine its precise inhibitory potency.
Experimental Protocol for Determining the Inhibitory Constant (Ki)
This section details a generalized experimental protocol for determining the Ki of a competitive inhibitor against Carboxypeptidase A using a spectrophotometric assay.
Materials:
-
Carboxypeptidase A from bovine pancreas
-
Substrate: N-(4-methoxyphenylazoformyl)-L-phenylalanine (MOP-Phe)
-
Inhibitor stock solution (e.g., this compound)
-
Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 350 nm
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store at room temperature.
-
Prepare a stock solution of the substrate MOP-Phe in an appropriate solvent (e.g., ethanol) and then dilute it in the Assay Buffer to the desired working concentrations.
-
Prepare a stock solution of the inhibitor in a suitable solvent and make serial dilutions in the Assay Buffer.
-
Prepare a solution of Carboxypeptidase A in cold 1.0 M NaCl solution to a concentration of 4-8 units/mL immediately before use.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer only.
-
Control wells (No inhibitor): Add Assay Buffer, substrate solution at varying concentrations, and the enzyme solution.
-
Inhibitor wells: Add Assay Buffer, substrate solution at varying concentrations, the inhibitor solution at a fixed concentration, and the enzyme solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Kinetic Measurement:
-
Set the microplate reader to 25°C and the measurement wavelength to 350 nm.
-
Initiate the reaction by adding the Carboxypeptidase A enzyme solution to all wells (except the blank) using a multichannel pipette.
-
Immediately start monitoring the decrease in absorbance at 350 nm over time (e.g., every 15 seconds for 5-10 minutes). The rate of hydrolysis of MOP-Phe is proportional to the decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots for each substrate and inhibitor concentration.
-
To determine the mode of inhibition and the Ki value, plot the data using one of the following methods:
-
Michaelis-Menten Plot: Plot V₀ versus substrate concentration [S] for each inhibitor concentration. For a competitive inhibitor, Vmax will remain the same, while the apparent Km will increase with increasing inhibitor concentration.
-
Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S]. For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax). The x-intercept (-1/Km_app) will shift closer to zero with increasing inhibitor concentration.
-
-
The Ki can be calculated from the following equation for competitive inhibition: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the concentration of the inhibitor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the inhibitory constant (Ki) of a compound against Carboxypeptidase A.
Caption: Workflow for Ki determination of a Carboxypeptidase A inhibitor.
Carboxypeptidase A in Biological Pathways
While Carboxypeptidase A is well-known for its role in protein digestion in the small intestine, other carboxypeptidases play crucial roles in various physiological signaling pathways. For instance, Carboxypeptidase N and B are key regulators of the complement system, a critical component of the innate immune response.
The diagram below illustrates the role of carboxypeptidases in modulating the activity of anaphylatoxins (C3a and C5a) within the complement cascade.
Caption: Role of carboxypeptidases in regulating the complement pathway.
This guide provides a foundational understanding of the inhibition of Carboxypeptidase A by succinic acid derivatives. The provided protocols and diagrams are intended to facilitate further research into the inhibitory potential of compounds like this compound and their potential therapeutic applications.
Validating the Purity of Synthesized (S)-2-Isobutylsuccinic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the chemical and enantiomeric purity of synthesized chiral building blocks like (S)-2-Isobutylsuccinic acid is paramount. This guide provides a comparative overview of key analytical techniques for purity validation, complete with experimental protocols and data presentation to aid in selecting the most appropriate methods for quality control and assurance.
This compound is a valuable chiral intermediate, notably recognized as a process-related impurity in the synthesis of the blockbuster drug Pregabalin, where it is known as "Pregabalin Impurity 70". Its structural integrity and enantiomeric excess are critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the primary analytical methodologies for confirming the purity of this compound: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Overview of Analytical Techniques
Each analytical technique offers unique advantages in the comprehensive assessment of this compound purity. A combination of these methods provides a robust validation package.
| Analytical Technique | Primary Application for Purity Validation | Strengths | Limitations |
| Chiral HPLC | Determination of enantiomeric purity (separation of (S)- and (R)-enantiomers). | Highly accurate and precise for quantifying enantiomeric excess (% ee). Established methods for acidic compounds are available. | Requires method development to find a suitable chiral stationary phase and mobile phase. May not identify structurally different impurities. |
| NMR Spectroscopy | Structural confirmation and identification of organic impurities. | Provides detailed structural information, enabling the identification of unknown impurities. Quantitative NMR (qNMR) can determine the absolute purity against a certified reference standard. | Lower sensitivity compared to MS for trace impurities. Can be complex to interpret if multiple impurities are present. |
| Mass Spectrometry | Identification of impurities based on mass-to-charge ratio. | Highly sensitive for detecting trace impurities. Can be coupled with liquid chromatography (LC-MS) for separation and identification. Provides molecular weight information. | Does not distinguish between isomers (e.g., (S)- and (R)-enantiomers) without prior chromatographic separation. Fragmentation patterns can be complex to interpret. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable purity analysis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound. The key to a successful separation is the selection of an appropriate chiral stationary phase (CSP). For acidic compounds like 2-isobutylsuccinic acid, anion-exchange type CSPs are often effective.
Objective: To separate and quantify the (S)- and (R)-enantiomers of 2-Isobutylsuccinic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example Method):
| Parameter | Condition |
| Column | CHIRALPAK QN-AX (or a similar anion-exchange chiral column) |
| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate (e.g., 100:0.4:0.35 v/v/m) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of 1 mg/mL. |
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area(S)-enantiomer - Area(R)-enantiomer) / (Area(S)-enantiomer + Area(R)-enantiomer) ] x 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized this compound and for identifying and quantifying any organic impurities present.
Objective: To confirm the structure of 2-Isobutylsuccinic acid and to detect and identify any organic impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, D2O).
Data Acquisition:
-
1H NMR: Acquire a standard proton NMR spectrum. Key signals for 2-Isobutylsuccinic acid are expected for the isobutyl group (methyl and methine protons) and the succinic acid backbone (methine and methylene protons).
-
13C NMR: Acquire a standard carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
-
2D NMR (COSY, HSQC): These experiments can be used to aid in the structural elucidation of unknown impurities by showing correlations between protons and carbons.
Data Analysis:
-
Compare the obtained spectra with a reference spectrum of pure this compound.
-
Integrate the signals corresponding to the main compound and any impurities to determine their relative amounts. For quantitative analysis (qNMR), a certified internal standard is added to the sample.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to detect and identify impurities, including those present at trace levels. It is often coupled with HPLC (LC-MS) to provide separation and mass information simultaneously.
Objective: To confirm the molecular weight of 2-Isobutylsuccinic acid and to identify potential impurities.
Instrumentation:
-
Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) coupled to an HPLC system.
LC-MS Conditions (Example Method):
| Parameter | Condition |
| Column | C18 reversed-phase column (for separation of impurities) |
| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid). |
| Ionization Mode | Electrospray Ionization (ESI), negative ion mode. |
| Mass Analyzer | Scan mode to detect a wide range of m/z values. |
Data Analysis:
-
The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]- of 2-Isobutylsuccinic acid (C8H14O4, MW: 174.19 g/mol ), which would be at m/z 173.08.
-
Analyze other peaks in the mass spectrum to identify potential impurities. Common impurities in the synthesis of related compounds include 3-isobutylglutaric acid (an isomer) and starting materials or by-products from the synthetic route.[1]
-
Fragmentation patterns (MS/MS) can be used to further elucidate the structure of impurities. For carboxylic acids, common fragmentations include the loss of H2O (18 Da) and CO2 (44 Da).
Visualization of Experimental Workflows
To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the workflows for each technique.
Caption: Workflow for Chiral HPLC Purity Analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for LC-MS Analysis.
Conclusion
A multi-faceted approach employing Chiral HPLC, NMR Spectroscopy, and Mass Spectrometry is recommended for the comprehensive purity validation of synthesized this compound. Chiral HPLC is indispensable for determining enantiomeric purity, while NMR provides crucial structural confirmation and identifies organic impurities. Mass Spectrometry offers high sensitivity for detecting trace impurities and confirming molecular weight. By utilizing the protocols and workflows outlined in this guide, researchers and drug development professionals can confidently assess the purity of this important chiral building block, ensuring the quality and safety of their downstream applications.
References
A Comparative Guide to Assessing the Enantiomeric Excess of (S)-2-Isobutylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as (S)-2-Isobutylsuccinic acid, a valuable building block in organic synthesis and pharmaceutical development. A high degree of enantiomeric purity is often paramount to ensure the desired pharmacological activity and to minimize potential off-target effects. This guide provides a comparative overview of the primary analytical techniques used to assess the enantiomeric excess of this compound and structurally related dicarboxylic acids. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
Four principal techniques are widely employed for the determination of enantiomeric excess: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints and objectives.
| Method | Principle | Common Approach for Dicarboxylic Acids | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Direct analysis on polysaccharide-based chiral columns (e.g., Chiralpak®, Lux®).[1] | Broad applicability, high resolution, well-established methods. | Can require method development to find a suitable CSP and mobile phase. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Derivatization to volatile esters followed by analysis on a chiral column (e.g., cyclodextrin-based).[2][3] | High efficiency and sensitivity, compatible with mass spectrometry (MS) for identification. | Requires derivatization, which adds a step to the workflow and can introduce errors. |
| Chiral CE | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | Use of cyclodextrins or other chiral selectors to form transient diastereomeric complexes.[4][5][6] | Low sample and reagent consumption, high efficiency, rapid method development. | Can have lower sensitivity compared to HPLC and GC, may require coated capillaries. |
| NMR Spectroscopy | Diastereomeric differentiation of enantiomers in the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA). | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct signals for each enantiomer in the ¹H or ¹³C NMR spectrum.[7][8][9] | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity, requires higher sample concentrations, potential for signal overlap. |
Experimental Protocols and Workflows
Below are detailed methodologies for each of the key analytical techniques. These protocols are based on established methods for chiral dicarboxylic acids and can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases are particularly effective for the resolution of chiral carboxylic acids.
Experimental Protocol:
-
Column: Chiralpak® QN-AX or CHIRALPAK QD-AX (for anion-exchange) or a polysaccharide-based column like Lux® Cellulose-1.
-
Mobile Phase: A typical mobile phase for anion-exchange columns would be a mixture of a polar organic solvent (e.g., methanol or acetonitrile) with an acidic additive (e.g., formic acid or acetic acid) and a salt (e.g., ammonium formate or ammonium acetate) to control the ionic strength.[1] For polysaccharide columns in normal phase, a mixture of hexane and a polar alcohol like isopropanol with a small amount of a strong acid like trifluoroacetic acid is common.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample of 2-Isobutylsuccinic acid in the mobile phase.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Workflow for Chiral HPLC Analysis:
Chiral Gas Chromatography (GC)
For GC analysis, the non-volatile dicarboxylic acid must first be derivatized to a more volatile form. This is typically achieved by esterification.
Experimental Protocol:
-
Derivatization:
-
Dissolve the 2-Isobutylsuccinic acid sample in a suitable solvent (e.g., methanol).
-
Add a derivatizing agent such as trimethylsilyl (TMS) chloride or diazomethane to convert the carboxylic acids to their corresponding methyl esters.
-
Heat the reaction mixture if necessary and then neutralize any excess reagent.
-
Extract the resulting esters into an organic solvent (e.g., hexane).
-
-
GC-MS System:
-
Column: A chiral capillary column, such as a cyclodextrin-based column (e.g., β-cyclodextrin).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 5 °C/min).
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomer derivatives.
Workflow for Chiral GC Analysis:
Chiral Capillary Electrophoresis (CE)
CE offers a high-efficiency separation method that requires minimal sample and reagent volumes. The use of cyclodextrins as chiral selectors is a common and effective approach for dicarboxylic acids.
Experimental Protocol:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) containing a chiral selector. For dicarboxylic acids, a derivatized cyclodextrin such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or succinyl-β-cyclodextrin is often effective.[10]
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV detection at a low wavelength (e.g., 190-210 nm).
-
Sample Preparation: Dissolve the sample in the BGE or water.
-
Quantification: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers.
Workflow for Chiral CE Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. The use of a chiral solvating agent (CSA) induces a chemical shift difference between the enantiomers.
Experimental Protocol:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample and CSA are soluble (e.g., CDCl₃, DMSO-d₆).
-
Chiral Solvating Agent (CSA): An enantiomerically pure compound that will interact with the analyte to form transient diastereomeric complexes. For carboxylic acids, quinine, quinidine, or derivatives of (R,R)- or (S,S)-1,2-diaminocyclohexane can be effective.
-
Sample Preparation:
-
Prepare a solution of the 2-Isobutylsuccinic acid sample in the chosen deuterated solvent.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the protons near the chiral center.
-
-
Quantification: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.
Workflow for NMR Analysis:
Conclusion
The choice of method for determining the enantiomeric excess of this compound will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and available instrumentation. Chiral HPLC and GC are powerful separative techniques that generally offer high resolution and sensitivity. Chiral CE is an excellent alternative for rapid analysis with low sample consumption. NMR spectroscopy provides a fast, non-separative approach that can be very useful for high-throughput screening. For all methods, proper validation is essential to ensure accurate and reliable results.
References
- 1. chiraltech.com [chiraltech.com]
- 2. Gas chromatographic-mass spectrometric analysis of acids and phenols in distilled alcohol beverages. Application of anion-exchange disk extraction combined with in-vial elution and silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct chiral resolution of tartaric acid in food products by ligand exchange capillary electrophoresis using copper(II)-D-quinic acid as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-2-Isobutylsuccinic Acid: A Potential Modulator of Metalloproteinase Activity
(S)-2-Isobutylsuccinic acid , a derivative of succinic acid, has garnered attention in biochemical research for its potential as an enzyme inhibitor. This guide provides a comparative analysis of its bioactivity, focusing on its likely interaction with metalloproteinases, and presents relevant experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Competitive Inhibition of Carboxypeptidase A
While direct quantitative bioactivity data for this compound is not extensively available in publicly accessible literature, its structural similarity to known inhibitors strongly suggests a mechanism of competitive inhibition targeting the metalloproteinase Carboxypeptidase A (CPA) . CPA is a zinc-containing enzyme crucial for the digestion of proteins by cleaving C-terminal amino acids.
The inhibitory activity of succinic acid derivatives against CPA is well-documented. For instance, 2-benzylsuccinic acid , a close structural analog of this compound, is a known competitive inhibitor of CPA[1]. Competitive inhibitors function by binding to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.
The proposed interaction of this compound with the active site of CPA is depicted in the following signaling pathway diagram.
Comparative Bioactivity of Succinic Acid Derivatives
To provide a quantitative comparison, we can examine the inhibition constants (Ki) of structurally related succinic acid derivatives against bovine pancreatic Carboxypeptidase A. The Ki value is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki indicates a more potent inhibitor.
| Inhibitor | Stereoisomer | Ki (µM) |
| 2-Benzyl-2-methylsuccinic acid | (R)-enantiomer | 0.15 |
| (S)-enantiomer | 17 | |
| Racemic | 0.28 |
Data sourced from a study on the inhibitory activities of racemic and optically active 2-benzyl-2-methylsuccinic acids on CPA.
This data highlights the stereospecificity of the interaction, with the (R)-enantiomer of 2-benzyl-2-methylsuccinic acid being significantly more potent than the (S)-enantiomer. This suggests that the spatial arrangement of the substituents on the succinic acid backbone is critical for effective binding to the active site of CPA. While the exact Ki for this compound is not available, based on these findings, it is plausible that one of its stereoisomers exhibits potent inhibitory activity.
Experimental Protocol: Carboxypeptidase A Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds like this compound against Carboxypeptidase A. This method is based on spectrophotometric measurement of the hydrolysis of a synthetic substrate.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
This compound (or other test inhibitors)
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 0.5 M)
-
Spectrophotometer capable of measuring absorbance at 254 nm
-
Cuvettes
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CPA in cold, high-salt buffer.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a cuvette, combine the assay buffer, substrate solution, and a specific concentration of the inhibitor. For the control reaction, add the same volume of buffer or the vehicle used to dissolve the inhibitor.
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
-
Enzyme Reaction and Data Collection:
-
Initiate the reaction by adding a small, predetermined amount of the CPA enzyme solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance at 254 nm at regular intervals for a set period (e.g., 3-5 minutes). The hydrolysis of hippuryl-L-phenylalanine by CPA leads to an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot for each inhibitor concentration.
-
To determine the type of inhibition and the inhibition constant (Ki), various graphical methods can be employed, such as a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or a Dixon plot (1/V₀ vs. [Inhibitor]).
-
Conclusion
This compound shows promise as a competitive inhibitor of Carboxypeptidase A, a member of the metalloproteinase family. Its structural similarity to known potent inhibitors provides a strong rationale for this bioactivity. Further experimental investigation, following the outlined protocols, is necessary to determine its precise inhibitory constants and to fully characterize its potential as a modulator of metalloproteinase activity for research and therapeutic applications. The stereochemistry of the molecule is likely to play a significant role in its inhibitory potency, a factor that should be a key focus of future studies.
References
A Comparative Analysis of (S)-2-Isobutylsuccinic Acid: Published Data vs. Experimental Determination
For researchers and professionals in drug development, precise characterization of chemical compounds is paramount. This guide provides a comparative overview of published physicochemical properties of (S)-2-Isobutylsuccinic acid against standardized experimental protocols for their verification.
Physicochemical Properties: A Data-Driven Comparison
The following table summarizes the available published data for 2-Isobutylsuccinic acid. It is important to note that a specific rotation value for the (S)-enantiomer was not found in the surveyed literature. The provided experimental protocols offer a robust framework for determining these values in a laboratory setting.
| Property | Published Value | Experimental Protocol for Determination |
| Melting Point | 108-109°C | See "Experimental Protocol for Melting Point Determination" |
| Specific Rotation ([α]D) | Data not available for (S)-enantiomer | See "Experimental Protocol for Specific Rotation Measurement" |
| Solubility | Soluble in: Chloroform (Slightly, Heated), DMSO (Slightly), Methanol (Slightly), DMF (30 mg/ml), Ethanol (30 mg/ml), PBS (pH 7.2) (10 mg/ml) | See "Experimental Protocol for Solubility Assessment" |
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Experimental Protocol for Melting Point Determination
The melting point of a solid is a critical indicator of its purity. The capillary method is a widely accepted and reliable technique for this determination.
Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating:
-
Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (108-109°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting). This range represents the melting point.
Experimental Protocol for Specific Rotation Measurement
Specific rotation is a fundamental property of chiral molecules like this compound and is essential for confirming its enantiomeric purity.
Principle: The specific rotation is the angle of rotation of plane-polarized light by a solution of a known concentration at a specific temperature and wavelength, measured using a polarimeter.
Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to a known concentration (e.g., 1 g/100 mL).
-
Polarimeter Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Sample Measurement:
-
Rinse the polarimeter sample tube with the prepared solution and then fill it, ensuring no air bubbles are present.
-
Place the sample tube in the polarimeter.
-
Measure the observed rotation (α) at a standard temperature (e.g., 20°C or 25°C) and wavelength (e.g., the sodium D-line at 589 nm).
-
-
Calculation: Calculate the specific rotation using the following formula: [α]Tλ = α / (l × c) where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Experimental Protocol for Solubility Assessment
Understanding the solubility of a compound is crucial for its formulation and application. A qualitative assessment can be performed to determine its solubility in various solvents.
Principle: A small, known amount of the solute is added to a specific volume of a solvent, and the extent of dissolution is observed.
Procedure:
-
Sample Preparation: Weigh a small, precise amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to a test tube containing the sample.
-
Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A small amount of solid remains undissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Repeat the procedure for a range of relevant solvents.
Visualizing the Workflow
To facilitate a clear understanding of the comparative analysis process, the following workflow diagram is provided.
Caption: Workflow for comparing published and experimental data.
Biological Context and Signaling Pathways
While a specific signaling pathway directly involving this compound has not been prominently detailed in the reviewed literature, its structural relationship to succinic acid, a key intermediate in the citric acid (TCA) cycle, suggests potential interactions with metabolic pathways. Furthermore, isobutylsuccinic acid has been identified as a potential impurity in the manufacturing of pregabalin and has been utilized in the synthesis of succinimide derivatives, which are known to act as inhibitors of various enzymes.
The diagram below illustrates a generalized representation of how a small molecule like this compound could potentially influence a cellular signaling pathway.
Statistical Analysis of (S)-2-Isobutylsuccinic Acid Inhibition Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of (S)-2-Isobutylsuccinic acid derivatives on key serine proteases involved in inflammatory processes: human leukocyte elastase (HLE), cathepsin G (CatG), and proteinase 3 (PR3). The data presented is based on published experimental findings and is intended to offer a quantitative and methodological reference for researchers in the field of drug discovery and development.
Comparative Inhibition Data
The inhibitory potential of this compound is realized through its N-hydroxysuccinimide derivative, which acts as a mechanism-based inhibitor. The following table summarizes the available quantitative inhibition data for the isobutyl derivative and compares it with other known inhibitors of HLE, CatG, and PR3.
| Target Enzyme | Inhibitor | Type of Inhibition | Kᵢ (nM) | IC₅₀ (nM) |
| Human Leukocyte Elastase (HLE) | 3-Isobutyl-N-hydroxysuccinimide | Irreversible | - | 5,600 |
| Sivelestat | Competitive | 44 | - | |
| α1-Antitrypsin | - | 0.2 | - | |
| Cathepsin G (CatG) | 3-Isobutyl-N-hydroxysuccinimide | Irreversible | - | 8,200 |
| Cathepsin G Inhibitor I | - | - | >100,000 | |
| Chymostatin | Competitive | - | 480 | |
| Proteinase 3 (PR3) | Suramin | - | - | 1,100 |
| α1-Antitrypsin | - | 1,000 | - |
Note: The inhibitory activity of 3-Isobutyl-N-hydroxysuccinimide against Proteinase 3 has not been extensively reported in the reviewed literature.
Experimental Protocols
The determination of inhibitory activity for the compounds listed above is typically performed using in vitro enzyme inhibition assays. Below are detailed methodologies for assessing the inhibition of HLE, CatG, and PR3.
Human Leukocyte Elastase (HLE) Inhibition Assay
-
Reagents:
-
Human Leukocyte Elastase (HLE)
-
Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide
-
Inhibitor stock solution (e.g., 3-Isobutyl-N-hydroxysuccinimide in DMSO)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100.
-
-
Procedure:
-
The assay is performed in a 96-well microplate.
-
To each well, add 50 µL of assay buffer, 10 µL of the inhibitor solution at various concentrations, and 10 µL of HLE solution (final concentration ~25 nM).
-
Incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the substrate solution (final concentration ~0.2 mM).
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline release is proportional to the enzyme activity.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cathepsin G (CatG) Inhibition Assay[1]
-
Reagents:
-
Human Cathepsin G
-
Substrate: Suc-Ala-Ala-Pro-Phe-p-nitroanilide
-
Inhibitor stock solution
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.4, containing 1.6 M NaCl.
-
-
Procedure:
-
The assay is conducted in a 96-well microplate.
-
Add 160 µL of assay buffer, 10 µL of the inhibitor solution, and 10 µL of Cathepsin G solution to each well.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Start the reaction by adding 20 µL of the substrate solution (final concentration ~1 mM).
-
Measure the rate of p-nitroaniline formation by monitoring the absorbance at 405 nm.
-
Calculate the IC₅₀ or Kᵢ values from the inhibition data.
-
Proteinase 3 (PR3) Inhibition Assay
-
Reagents:
-
Human Proteinase 3
-
Substrate: Boc-Ala-Ala-Nva-SBzl
-
Inhibitor stock solution
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.
-
-
Procedure:
-
The assay is performed in a suitable reaction vessel.
-
Combine the assay buffer, inhibitor at varying concentrations, and PR3 enzyme.
-
Allow the enzyme and inhibitor to incubate for a defined period.
-
Initiate the enzymatic reaction by the addition of the substrate.
-
Monitor the cleavage of the thiobenzyl ester substrate by measuring the change in absorbance at a specific wavelength.
-
Determine the inhibition constants from the reaction rates at different inhibitor concentrations.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition constants.
Signaling Pathways Modulated by Neutrophil Serine Proteases
Neutrophil serine proteases like elastase, cathepsin G, and proteinase 3 are involved in a variety of signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Caption: Simplified signaling pathways of neutrophil proteases.
Safety Operating Guide
Navigating the Safe Disposal of (S)-2-Isobutylsuccinic Acid: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (S)-2-Isobutylsuccinic acid, ensuring compliance with general safety protocols and environmental regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the essential safety gear and handling precautions.
| Protective Equipment & Handling | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and contact with the solid material. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as related compounds can be harmful. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any dust or vapors. |
| General Handling | Avoid generating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. | Prevents accidental ingestion and contamination. |
Step-by-Step Disposal Procedure
The disposal of this compound should not involve discharge into drains or municipal trash.[1][2] The recommended procedure is to prepare it for collection by a certified hazardous waste management service.
-
Waste Characterization : Treat this compound as a hazardous waste. Laboratory personnel should consider all chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[3]
-
Containerization :
-
Place the waste in a clearly labeled, sealed, and compatible container.[4] The container should be in good condition, with no leaks or cracks.
-
Use the original container if it is intact and can be securely sealed.
-
If transferring to a new container, ensure it is made of a material that will not react with the acid. Plastic containers are often preferred for acidic waste.[5]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., "Irritant," "Harmful").
-
-
Storage :
-
Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][5]
-
The SAA should be located at or near the point of waste generation and under the supervision of laboratory personnel.[6]
-
Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizing agents.
-
-
Arrange for Pickup :
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Neutralization: A Word of Caution
For some simple corrosive wastes that have no other hazardous properties, neutralization to a pH between 5.5 and 9.5 may be an acceptable pre-treatment before drain disposal, subject to local regulations.[7] However, given that related isobutylsuccinic acid esters are classified as harmful upon ingestion, inhalation, and skin contact, it is prudent to assume that this compound may possess hazards beyond simple corrosivity.[8][9] Therefore, neutralization and subsequent drain disposal are not recommended without a complete hazard assessment and explicit approval from your institution's EHS department. The safest and most compliant approach is to manage it as a packaged hazardous waste.
References
- 1. valsynthese.ch [valsynthese.ch]
- 2. fishersci.com [fishersci.com]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
